3-Amino-2-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRKJVRJTVKUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methoxyphenol for Researchers and Drug Development Professionals
Foreword: Navigating the Synthesis of a Key Aromatic Building Block
3-Amino-2-methoxyphenol is a valuable substituted aminophenol that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its unique substitution pattern, featuring adjacent amino, hydroxyl, and methoxy groups, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this important intermediate, with a focus on practical, field-proven insights and the underlying chemical principles that govern these transformations. We will delve into the strategic considerations for achieving high regioselectivity, a critical challenge in the synthesis of polysubstituted aromatic compounds.
I. Strategic Overview of the Predominant Synthetic Pathway
The most logical and widely applicable synthetic route to 3-Amino-2-methoxyphenol commences with a commercially available dihydroxybenzene derivative, resorcinol. This multi-step synthesis is predicated on a sequence of selective methylation, regioselective nitration, and subsequent reduction of the nitro group. The initial methylation of resorcinol to 3-methoxyphenol is a well-established procedure. The cornerstone of this synthetic strategy lies in the highly regioselective ortho-nitration of 3-methoxyphenol, which circumvents the formation of undesirable isomers often encountered with direct nitration of other precursors like guaiacol (2-methoxyphenol).
Figure 1: Overall synthetic pathway from resorcinol to 3-amino-2-methoxyphenol.
II. Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
The initial step involves the selective mono-methylation of resorcinol. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is performed under basic conditions to deprotonate one of the phenolic hydroxyl groups, rendering it a more potent nucleophile.
Expertise & Experience: The choice of a biphasic system (e.g., toluene-water) with a phase transfer catalyst can significantly improve the yield and reproducibility of this reaction, especially on a larger scale. The phase transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the dimethyl sulfate resides, thus enhancing the reaction rate.[1]
Experimental Protocol:
-
To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add resorcinol (11.0 g, 0.1 mol), toluene (50 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL).
-
Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).
-
Heat the mixture to 40°C with vigorous stirring.
-
Slowly add dimethyl sulfate (12.6 g, 0.1 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 45°C.
-
After the addition is complete, continue stirring at 40°C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 3-methoxyphenol.
| Parameter | Value | Reference |
| Starting Material | Resorcinol | [1][2] |
| Reagents | Dimethyl sulfate, NaOH | [1][2] |
| Solvent | Toluene-Water | [1] |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | [1] |
| Temperature | 40-45°C | [2] |
| Typical Yield | ~66% | [1] |
| Purity | >96% | [1] |
Step 2: Regioselective Nitration of 3-Methoxyphenol to 3-Methoxy-2-nitrophenol
This step is the most critical for the successful synthesis of the target molecule. The hydroxyl and methoxy groups on the benzene ring are both activating and ortho, para-directing for electrophilic aromatic substitution. Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) would lead to a mixture of isomers, with the 4- and 6-nitro products being significant byproducts, making purification challenging.
Expertise & Experience: To achieve high regioselectivity for the desired 2-nitro isomer, a milder and more selective nitrating agent is required. Cerium(IV) ammonium nitrate (CAN) has proven to be an excellent reagent for the ortho-nitration of phenols.[3][4] The reaction proceeds under mild conditions and demonstrates remarkable selectivity for the position ortho to the hydroxyl group. The mechanism is believed to involve the formation of a phenoxy radical intermediate. The strong mesomeric effect of the methoxy group at the 3-position further activates the C-2 position, directing the nitration to this site despite potential steric hindrance.[4]
Figure 2: Experimental workflow for the regioselective nitration of 3-methoxyphenol.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-methoxyphenol (6.2 g, 0.05 mol) in acetonitrile (100 mL).
-
To this solution, add cerium(IV) ammonium nitrate (30.2 g, 0.055 mol) in portions over 15 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction's completion by TLC.
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 3-methoxy-2-nitrophenol as a yellow solid.[5]
| Parameter | Value | Reference |
| Starting Material | 3-Methoxyphenol | [3][4] |
| Reagent | Cerium(IV) Ammonium Nitrate (CAN) | [3][4] |
| Solvent | Acetonitrile | [4] |
| Temperature | Room Temperature | [4] |
| Key Advantage | High ortho-selectivity | [3][4] |
| Typical Yield | ~90% | [4] |
Step 3: Reduction of 3-Methoxy-2-nitrophenol to 3-Amino-2-methoxyphenol
The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation, with catalytic hydrogenation being a clean and high-yielding option.
Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and reliable method for the reduction of aromatic nitro groups.[6] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the starting material and are compatible with the reaction conditions. Alternatively, for smaller scale or when hydrogenation equipment is not available, chemical reduction using reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in an acidic medium can be employed.
Experimental Protocol (Catalytic Hydrogenation):
-
To a hydrogenation vessel, add 3-methoxy-2-nitrophenol (5.1 g, 0.03 mol) and ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g, ~10 wt%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methoxyphenol.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
| Parameter | Value | Reference |
| Starting Material | 3-Methoxy-2-nitrophenol | [3] |
| Method | Catalytic Hydrogenation | [6] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [6] |
| Hydrogen Source | H₂ gas | [6] |
| Solvent | Ethanol or Methanol | [7] |
| Pressure | ~50 psi | [6] |
| Temperature | Room Temperature | [6] |
| Typical Yield | >90% | [6] |
III. Characterization of 3-Amino-2-methoxyphenol
Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, the amine protons (which may be broad and exchangeable), and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-substitution pattern. The methoxy group protons typically appear as a singlet around 3.8 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The chemical shift of the methoxy carbon is expected around 56 ppm.[8]
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), and C-O stretches.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-Amino-2-methoxyphenol (C₇H₉NO₂: 139.15 g/mol ).
IV. Alternative Synthetic Approaches
While the pathway detailed above is the most robust, it is worth noting other potential, albeit less common, synthetic strategies.
-
Demethylation of 2,3-Dimethoxyaniline: In principle, selective demethylation of the 2-methoxy group of 2,3-dimethoxyaniline could yield the desired product. However, achieving selective demethylation in the presence of another methoxy group and an amino group can be challenging and may require specialized reagents and conditions.
-
Synthesis from Vanillin Intermediates: Vanillin, a readily available natural product, can be a starting point for various substituted aromatic compounds. A multi-step synthesis involving modification of the aldehyde and formyl groups, followed by nitration and reduction, could potentially lead to 3-amino-2-methoxyphenol, though this route is likely to be more complex than the one presented.
V. Conclusion
The synthesis of 3-Amino-2-methoxyphenol is most effectively and selectively achieved through a three-step sequence starting from resorcinol. The key to this successful synthesis is the regioselective ortho-nitration of the intermediate 3-methoxyphenol using cerium(IV) ammonium nitrate, which provides the desired 3-methoxy-2-nitrophenol in high yield. Subsequent reduction of the nitro group via catalytic hydrogenation offers a clean and efficient route to the final product. This guide provides the necessary detailed protocols and mechanistic understanding for researchers and drug development professionals to confidently synthesize this valuable building block for their applications.
VI. References
-
ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-methyl-2-nitrophenol. Retrieved from [Link]
-
Agrawal, P. K. (2012). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 7(10), 1363-1366.
-
Google Patents. (n.d.). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. Retrieved from
-
RSC Publishing. (2013). A novel protecting group methodology for syntheses using nitroxides. Chemical Communications, 49(83), 9573-9575.
-
Vietnam Journals Online. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Hong Duc University Journal of Science, E8(13), 84-91.
-
MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]
-
Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol. Retrieved from
-
Google Patents. (n.d.). DE2930754C2 - Process for the preparation of p-aminophenol. Retrieved from
-
ResearchGate. (2006). 2-Methoxy-3-nitrophenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Google Patents. (n.d.). EP0041837B1 - Process for the purification of p-aminophenol. Retrieved from
-
ACS Publications. (2022). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces, 14(25), 28869–28878.
-
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from
-
ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 59(46), 20359–20367.
-
PubChem. (n.d.). Guaiacol. Retrieved from [Link]
-
ResearchGate. (2023). Proposed mechanism for the catalytic hydrogenation of nitrophenol mediated by a CuO nanoparticle catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
-
RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(8), 2633-2640.
Sources
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. youtube.com [youtube.com]
- 3. 3-Methoxy-2-nitrophenol | 3114-61-2 | Benchchem [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Methoxy-2-nitrophenol [myskinrecipes.com]
- 6. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
3-Amino-2-methoxyphenol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's biological activity and physical characteristics. 3-Amino-2-methoxyphenol, a distinct aromatic compound, presents a compelling scaffold for innovation. Its inherent structural features—a hydroxyl group, an amino moiety, and a methoxy group in a specific ortho- and meta-arrangement—offer a rich platform for chemical modification and exploration. This guide provides a comprehensive overview of the known chemical and physical properties of 3-Amino-2-methoxyphenol, delves into its reactivity and potential synthetic pathways, and explores its relevance in the broader context of drug discovery and materials science. While experimental data for this specific isomer is emerging, this document consolidates the available information and draws logical inferences from closely related analogues to provide a holistic technical perspective.
Chemical and Physical Properties: A Quantitative Overview
The fundamental chemical and physical properties of a compound are critical for its application in research and development. For 3-Amino-2-methoxyphenol (CAS No. 125708-66-9), a combination of supplier data and computational predictions provides the following profile. It is important to note that experimental values for some properties, such as melting and boiling points, are not yet widely reported in the literature for this specific isomer.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₉NO₂ | , |
| Molecular Weight | 139.15 g/mol | , |
| Appearance | Solid (Physical form) | |
| Purity | Typically >95-98% | , , |
| XLogP3 (Computed) | 0.9 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 55.5 Ų | |
| Storage Conditions | Store at 2-8°C, protected from light, in a dry and sealed environment. | , |
Synthesis and Reactivity: A Strategic Perspective
While a specific, detailed experimental protocol for the synthesis of 3-Amino-2-methoxyphenol (CAS 125708-66-9) is not explicitly detailed in the searched literature, a logical synthetic approach can be inferred from standard organic chemistry principles for the synthesis of substituted aminophenols. A common strategy involves the nitration of a corresponding methoxyphenol followed by the reduction of the nitro group.
Caption: A plausible synthetic route to 3-Amino-2-methoxyphenol.
The reactivity of 3-Amino-2-methoxyphenol is dictated by its three functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups. The methoxy group also influences the regioselectivity of such reactions.
Potential Applications and Biological Relevance
While specific biological activities for 3-Amino-2-methoxyphenol are not extensively documented, the broader class of methoxyphenols and aminophenols are known for their diverse biological effects, suggesting potential avenues of investigation for this compound.
1. Antioxidant and Anti-inflammatory Properties: Methoxyphenols are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. The presence of both a hydroxyl and an amino group on the aromatic ring of 3-Amino-2-methoxyphenol could potentially enhance this antioxidant capacity. Furthermore, some methoxyphenols have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX)[2].
2. Building Block in Drug Discovery: The structural motif of 3-Amino-2-methoxyphenol makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[3] The functional groups present allow for its incorporation into heterocyclic ring systems, which are prevalent in many approved drugs.[3] The broader class of aminophenol derivatives are used as intermediates in the synthesis of pharmaceuticals.
3. Materials Science: Patents citing 3-Amino-2-methoxyphenol suggest its utility in the formulation of epoxy resins and as a component in methods to prevent polymer-scale formation.[4] The amino and hydroxyl groups can participate in polymerization reactions, making it a candidate for the development of novel polymers with specific properties.
Caption: Potential applications of 3-Amino-2-methoxyphenol.
Safety and Handling
Based on safety data for related compounds, 3-Amino-2-methoxyphenol should be handled with care in a laboratory setting. The following general precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion and Future Directions
3-Amino-2-methoxyphenol is a compound with significant potential stemming from its unique substitution pattern. While a comprehensive experimental characterization is still needed in the public domain, the available data and the known properties of related compounds suggest its utility as a versatile building block in both medicinal chemistry and materials science. Future research should focus on elucidating its precise physical properties, developing and optimizing its synthetic routes, and exploring its biological activity profile. As our understanding of this molecule grows, so too will the opportunities for its application in developing novel therapeutics and advanced materials.
References
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473.
-
MDPI. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]
-
PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available at: [Link]
Sources
- 1. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 125708-66-9|3-Amino-2-methoxyphenol: In Stock [parkwayscientific.com]
An In-Depth Technical Guide to 3-Amino-2-methoxyphenol: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Amino-2-methoxyphenol, a versatile substituted phenol derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthetic pathways, reactivity, and its emerging role as a valuable building block in the creation of complex therapeutic agents.
Core Molecular and Physical Properties
3-Amino-2-methoxyphenol is an aromatic organic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and a methoxy group (-OCH₃). The specific arrangement of these groups dictates its chemical behavior and utility as a synthetic intermediate.
The foundational properties of 3-Amino-2-methoxyphenol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 125708-66-9 | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | VTRKJVRJTVKUIA-UHFFFAOYSA-N |
Synthesis and Spectroscopic Characterization
The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol, a robust and widely utilized transformation in organic chemistry. A common and effective method for preparing 3-Amino-2-methoxyphenol is the catalytic hydrogenation of 2-methoxy-3-nitrophenol.
General Synthetic Protocol: Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis of aminophenols via nitro group reduction, a method applicable to the synthesis of 3-Amino-2-methoxyphenol from its nitro-precursor.[2][3]
Step-by-Step Methodology:
-
Dissolution: The starting material, 2-methoxy-3-nitrophenol, is dissolved in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a reaction vessel.[2][3]
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Hydrogenation: The reaction vessel is evacuated and purged with hydrogen gas (H₂). The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 40-50 psi) at room temperature.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.[3]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-Amino-2-methoxyphenol.[2][3]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropyl alcohol) to afford the final product with high purity.[3]
Caption: Role as a versatile intermediate in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.
-
Hazard Identification: 3-Amino-2-methoxyphenol is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [4][5]Work should be conducted in a well-ventilated area or a chemical fume hood. [6][7]Avoid breathing dust. [4][7]* First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. [4] * Skin: Wash off with soap and plenty of water. [4] * Ingestion: If swallowed, call a poison control center or doctor. [4] * Inhalation: Move the person to fresh air. [4]* Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. [6]It is recommended to keep it in a dark place, under an inert atmosphere, and at room temperature or refrigerated (4°C) to maintain its stability and prevent degradation.
-
Conclusion
3-Amino-2-methoxyphenol is a synthetically valuable building block with significant potential in the field of drug discovery. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for the development of complex molecular architectures. For medicinal chemists and researchers, this compound offers a reliable scaffold for creating novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of its chemistry and safe handling practices is paramount to leveraging its full potential in the laboratory.
References
-
3-METHOXYPHENOL | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 28, 2026, from [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. Retrieved January 28, 2026, from [Link]
-
D'Mello, A. A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Scientific Reports, 9(1), 17565. Retrieved January 28, 2026, from [Link]
-
3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved January 28, 2026, from [Link]
-
File:3-methoxyphenol NMR.jpg - Wikimedia Commons. (2017, August 19). Wikimedia Commons. Retrieved January 28, 2026, from [Link]
-
Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. (n.d.). PrepChem. Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl Roth. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017, July 7). YouTube. Retrieved January 28, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 28, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Solubility of 3-Amino-2-methoxyphenol in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-methoxyphenol, a key chemical intermediate in various synthetic applications. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information on structurally similar compounds, theoretical solubility principles, and robust experimental methodologies to empower researchers in their formulation and development efforts. By understanding the physicochemical properties of 3-Amino-2-methoxyphenol and applying the detailed protocols herein, scientists can effectively determine its solubility in a range of solvent systems, a critical parameter for reaction optimization, purification, and formulation in the pharmaceutical and chemical industries.
Introduction: Understanding the Significance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1] For a compound like 3-Amino-2-methoxyphenol, understanding its solubility profile is paramount for:
-
Reaction Kinetics and Optimization: Ensuring the compound is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction rates and yields.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the effective purification of compounds through crystallization.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of a suitable delivery vehicle.
-
Analytical Method Development: Proper solvent selection is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.
This guide will delve into the factors influencing the solubility of 3-Amino-2-methoxyphenol, provide insights based on related molecules, and offer detailed experimental protocols for its empirical determination.
Physicochemical Properties of 3-Amino-2-methoxyphenol and Related Compounds
Direct, experimentally determined physicochemical data for 3-Amino-2-methoxyphenol is sparse. However, by examining its isomers and structurally related compounds, we can infer its likely properties.
2.1. 3-Amino-2-methoxyphenol (CAS: 125708-66-9)
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
-
Structure: The molecule contains a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a hydroxyl (-OH) group. These functional groups are key to its solubility behavior. The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (-OCH₃) suggests potential for interaction with a variety of solvents.
2.2. Insights from Structurally Similar Compounds
To approximate the solubility behavior of 3-Amino-2-methoxyphenol, we can analyze data from its isomer, 5-Amino-2-methoxyphenol, and a related compound, 3-Methoxyphenol.
| Property | 5-Amino-2-methoxyphenol | 3-Methoxyphenol | Inferred Properties for 3-Amino-2-methoxyphenol |
| CAS Number | 1687-53-2[2] | 150-19-6[3][4] | 125708-66-9[5] |
| Molecular Formula | C₇H₉NO₂[2] | C₇H₈O₂[3][4] | C₇H₉NO₂[5] |
| Molecular Weight | 139.15 g/mol [2] | 124.14 g/mol [3][4] | 139.15 g/mol [5] |
| Appearance | Grey-brown to dark brown crystalline powder[2] | Clear, colorless to red-brown liquid[3] | Likely a solid at room temperature |
| Melting Point | 125-127 °C[2] | -17 °C[3] | Expected to be a solid with a defined melting point |
| Water Solubility | Slightly soluble[2] | Soluble in alcohol and ether[3] | Expected to have limited solubility in water and higher solubility in polar organic solvents. |
| XLogP3 | 0.8[2] | 1.6[4] | The XLogP3 value suggests a degree of lipophilicity. |
Interpretation of Physicochemical Properties:
The presence of the polar amino and hydroxyl groups on the benzene ring suggests that 3-Amino-2-methoxyphenol will exhibit some solubility in polar solvents through hydrogen bonding. The methoxy group adds some lipophilic character. The general principle of "like dissolves like" is a useful starting point for predicting solubility. The amino group also introduces basicity, meaning its solubility will be pH-dependent, with increased solubility in acidic solutions due to the formation of the more polar ammonium salt.[6]
Theoretical Framework of Solubility
The dissolution of a solid in a liquid is a dynamic equilibrium process involving the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[1] The overall free energy change of this process determines the solubility.
Key Factors Influencing Solubility:
-
Solute-Solvent Interactions: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent are critical. For 3-Amino-2-methoxyphenol, hydrogen bonding with protic solvents (e.g., water, alcohols) and polar interactions with aprotic solvents (e.g., DMSO, DMF) will be significant.
-
Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure must be overcome by the energy released upon solvation. A higher melting point often correlates with higher lattice energy and lower solubility.
-
pH of the Medium: As an amino-substituted phenol, 3-Amino-2-methoxyphenol is an amphoteric molecule. The amino group is basic, while the phenolic hydroxyl group is weakly acidic. Therefore, its solubility will be significantly influenced by the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble cationic species. In strongly basic solutions, the phenolic proton can be removed, forming a more water-soluble anionic species.[6]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. However, this is not universally true and must be determined experimentally.
Experimental Determination of Solubility: A Practical Guide
Given the lack of readily available data, experimental determination of the solubility of 3-Amino-2-methoxyphenol is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8]
4.1. The Shake-Flask Method for Equilibrium Solubility
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period until the concentration of the dissolved solute in the supernatant remains constant.[7]
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 3-Amino-2-methoxyphenol into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including:
-
Polar Protic: Purified Water, Ethanol, Methanol, Isopropanol.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.
-
Nonpolar: Toluene, Hexane, Dichloromethane.
-
Aqueous Buffers: A range of pH buffers (e.g., pH 2, 4, 7, 9, 12) to assess pH-dependent solubility.[9]
-
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[9]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[9] It is crucial to establish that equilibrium has been achieved by taking samples at different time points and confirming that the concentration is no longer changing.[7]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the samples to pellet the excess solid.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that does not adsorb the compound.
-
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Analyze the concentration of 3-Amino-2-methoxyphenol in the diluted filtrate using a validated analytical method, such as:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve of known concentrations must be prepared.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve is required.
-
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Example Solubility Data Table:
| Solvent/Medium | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | Polar Protic | 25 | [Experimental Value] |
| pH 2.0 Buffer | Aqueous | 25 | [Experimental Value] |
| pH 7.0 Buffer | Aqueous | 25 | [Experimental Value] |
| pH 10.0 Buffer | Aqueous | 25 | [Experimental Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] |
| Methanol | Polar Protic | 25 | [Experimental Value] |
| DMSO | Polar Aprotic | 25 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |
| Dichloromethane | Nonpolar | 25 | [Experimental Value] |
| Hexane | Nonpolar | 25 | [Experimental Value] |
Interpreting the Results:
-
High solubility in polar protic solvents (water, ethanol, methanol) would confirm the dominant role of hydrogen bonding interactions with the -OH and -NH₂ groups.
-
pH-dependent solubility in aqueous buffers will highlight the amphoteric nature of the molecule. Higher solubility at low pH indicates the formation of the protonated amine, while increased solubility at high pH would be due to the deprotonation of the phenolic hydroxyl group.
-
Solubility in polar aprotic solvents (DMSO, Acetonitrile) suggests the importance of dipole-dipole interactions.
-
Low solubility in nonpolar solvents (hexane, toluene) would be expected due to the polar nature of 3-Amino-2-methoxyphenol.
Logical Relationship between Molecular Structure and Solubility:
Caption: The influence of functional groups on the solubility of 3-Amino-2-methoxyphenol.
Conclusion and Future Perspectives
While a comprehensive public database on the solubility of 3-Amino-2-methoxyphenol is yet to be established, this guide provides a robust framework for researchers to understand and experimentally determine this crucial parameter. By leveraging knowledge of its molecular structure and the properties of related compounds, and by employing standardized methodologies like the shake-flask method, scientists can generate reliable solubility data. This information is indispensable for the efficient design of synthetic routes, purification strategies, and, where applicable, the development of effective pharmaceutical formulations. Further studies to quantitatively determine the solubility of 3-Amino-2-methoxyphenol in a wider array of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- Vertex AI Search. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Chem-Impex. (n.d.). 3-Methoxyphenol.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Wiley Online Library. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Echemi. (n.d.). 5-Amino-2-methoxyphenol.
- Sigma-Aldrich. (n.d.). 3-Methoxyphenol.
- Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenol.
- ChemicalBook. (2025, October 29). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL.
- PubChem. (n.d.). 3-Methoxyphenol.
- MedchemExpress.com. (n.d.). 3-Methoxyphenol.
- BLD Pharm. (n.d.). 3-Amino-2-methoxyphenol.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 125708-66-9|3-Amino-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
An In-Depth Technical Guide to the Spectral Characteristics of 3-Amino-2-methoxyphenol
This technical guide provides a detailed analysis of the predicted spectral data for 3-Amino-2-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related isomers to offer a comprehensive understanding of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in established spectroscopic principles, serves as a robust resource for the identification and characterization of this molecule.
Molecular Structure and Overview
3-Amino-2-methoxyphenol (CAS No. 125708-66-9) is an aromatic compound with the molecular formula C₇H₉NO₂. Its structure features a phenol ring substituted with an amino group at the C3 position and a methoxy group at the C2 position. The interplay of these functional groups—the electron-donating amino and methoxy groups and the hydroxyl group—creates a unique electronic environment that profoundly influences its spectroscopic properties. Understanding these properties is paramount for its unambiguous identification in complex reaction mixtures and for quality control in synthetic processes.
Figure 1: Chemical structure of 3-Amino-2-methoxyphenol with numbered carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Amino-2-methoxyphenol. These predictions are based on highly reliable algorithms that consider the chemical environment of each nucleus.[1][2][3]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-Amino-2-methoxyphenol is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-2-methoxyphenol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~5.0-6.0 | Singlet (broad) | 1H |
| Ar-H4 | ~6.65 | Doublet of doublets | 1H |
| Ar-H5 | ~6.75 | Triplet | 1H |
| Ar-H6 | ~6.50 | Doublet of doublets | 1H |
| -NH₂ | ~3.5-4.5 | Singlet (broad) | 2H |
| -OCH₃ | ~3.85 | Singlet | 3H |
Disclaimer: Predicted values are generated using standard algorithms and may vary from experimental results.
Interpretation:
-
Aromatic Protons (H4, H5, H6): These protons appear in the aromatic region of the spectrum. The electron-donating amino and methoxy groups are expected to shield the aromatic protons, causing them to resonate at relatively upfield chemical shifts compared to benzene (7.34 ppm). The H5 proton, being situated between two other protons, is predicted to appear as a triplet. The H4 and H6 protons will likely be doublet of doublets due to coupling with their two non-equivalent neighbors.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet around 3.85 ppm, a characteristic region for methoxy groups on an aromatic ring.[4]
-
Amino Protons (-NH₂): The two protons of the primary amine are expected to produce a broad singlet in the range of 3.5-4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also likely appear as a broad singlet, typically in the 5.0-6.0 ppm range, although its exact position can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Figure 2: Predicted ¹H NMR coupling relationships for 3-Amino-2-methoxyphenol.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in 3-Amino-2-methoxyphenol. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-2-methoxyphenol
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~145 |
| C2 | ~140 |
| C3 | ~120 |
| C4 | ~115 |
| C5 | ~125 |
| C6 | ~110 |
| -OCH₃ | ~56 |
Disclaimer: Predicted values are generated using standard algorithms and may vary from experimental results.
Interpretation:
-
Aromatic Carbons (C1-C6): The carbons directly attached to the oxygen atoms (C1 and C2) are expected to be the most downfield in the aromatic region due to the deshielding effect of oxygen. The carbons ortho and para to the strongly electron-donating amino and hydroxyl groups will be shielded and appear at more upfield positions.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate around 56 ppm, which is a typical chemical shift for methoxy carbons attached to an aromatic ring.[5]
Figure 3: Predicted ¹³C NMR chemical shift assignments for 3-Amino-2-methoxyphenol.
Comparative Analysis with Isomers
To lend further credence to the predicted values, it is instructive to compare them with the experimental data of a structurally similar compound. For instance, the experimental ¹H NMR data for 3-methoxyphenol shows aromatic protons in the range of 6.41-7.13 ppm and a methoxy singlet at 3.77 ppm.[6] The addition of an amino group at the C3 position in our target molecule is expected to cause further shielding of the aromatic protons, consistent with our predicted values.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-2-methoxyphenol will be characterized by absorption bands corresponding to its various functional groups.
Table 3: Predicted Major IR Absorption Bands for 3-Amino-2-methoxyphenol
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium, Sharp (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=C (Aromatic) | Ring Stretching | 1500-1600 | Medium-Strong |
| N-H (Amine) | Bending (Scissoring) | 1590-1650 | Medium |
| C-O (Phenol) | Stretching | 1200-1260 | Strong |
| C-O (Ether) | Asymmetric Stretching | 1200-1275 | Strong |
| C-N (Amine) | Stretching | 1250-1335 | Medium-Strong |
Interpretation:
The most prominent features of the IR spectrum will be the broad O-H stretching band of the phenol and the two sharp N-H stretching bands of the primary amine in the high-frequency region. The presence of both of these is a strong indicator of the molecule's primary structural features. The aromatic C=C stretching bands and the strong C-O stretching bands will further confirm the phenolic and ether functionalities.
Mass Spectrometry (MS)
In mass spectrometry, 3-Amino-2-methoxyphenol is expected to show a clear molecular ion peak in its mass spectrum, corresponding to its molecular weight of 139.15 g/mol .
Predicted Fragmentation Pattern:
The fragmentation of 3-Amino-2-methoxyphenol under electron ionization (EI) would likely proceed through several key pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 124.
-
Loss of carbon monoxide (CO): Phenolic compounds can undergo rearrangement and lose CO, which would result in a fragment at m/z 111.
-
Formation of a stable benzylic-type cation: Cleavage of the C-N or C-O bonds could lead to various resonance-stabilized cationic fragments.
Figure 4: Predicted major fragmentation pathways for 3-Amino-2-methoxyphenol.
Experimental Protocols
To acquire the spectral data discussed in this guide, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-methoxyphenol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH and -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, leading to sharper signals.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization Energy: Standard 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
GC-MS Conditions (if used):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure proper elution and separation.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectral characteristics of 3-Amino-2-methoxyphenol. By combining theoretical predictions with comparative data from related isomers, we have constructed a detailed spectral profile that will be invaluable for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a clear roadmap for obtaining empirical data, which will ultimately serve to validate and refine the predictions made herein.
References
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]
-
ResearchGate. Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. [Link]
-
SIELC Technologies. 5-Amino-2-methoxyphenol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ResearchGate. 13 C NMR spectrum of compound 5. [Link]
-
ATB. 4-[(E)-(Benzylimino)methyl]-2-methoxyphenol | C15H15NO2 | MD Topology | NMR | X-Ray. [Link]
-
ResearchGate. ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
YouTube. How To Work Up 13C NMR spectra in MNova - Similar to lab packet.. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]
-
National Center for Biotechnology Information. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
Potential biological activities of 3-Amino-2-methoxyphenol
An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-2-methoxyphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
3-Amino-2-methoxyphenol is a member of the methoxyphenol class of compounds, a group increasingly recognized for a diverse range of biological activities. While direct research on this specific isomer is nascent, a comprehensive analysis of structurally related compounds provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes existing data on analogous methoxyphenols to explore the probable antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of 3-Amino-2-methoxyphenol. We will delve into the mechanistic underpinnings of these potential activities, provide validated experimental protocols for their investigation, and outline future research trajectories. This document serves as a foundational resource for scientists seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Scientific Rationale
Phenolic compounds are a cornerstone of medicinal chemistry, with their hydroxylated aromatic ring structure providing a scaffold for a multitude of biological interactions. The addition of a methoxy group (-OCH₃) and an amino group (-NH₂) to the phenol core, as in 3-Amino-2-methoxyphenol, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications are not trivial; they can profoundly influence pharmacokinetic profiles and target-binding affinities, often enhancing or specifying the compound's biological effects.
Methoxyphenols are found in nature and have been synthesized for various applications, from serving as intermediates in the synthesis of pharmaceuticals like analgesics to their use as antioxidants in food preservation.[1] The broader family of aminophenols is also crucial in industrial and pharmaceutical contexts. The unique combination of these functional groups in 3-Amino-2-methoxyphenol suggests a molecule with multifaceted potential, warranting a thorough investigation into its bioactivity. This guide will systematically explore this potential, grounded in the established activities of its chemical relatives.
Potential Antioxidant and Neuroprotective Effects
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are renowned for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
While direct studies on 3-Amino-2-methoxyphenol are limited, compelling evidence from a close structural isomer, 2-Amino-3-methoxyphenol, demonstrates a significant reduction in markers of oxidative stress in neuronal cell cultures, coupled with enhanced cell viability under stress conditions.[2] This strongly suggests that the aminomethoxyphenol scaffold is conducive to mitigating oxidative damage. The antioxidant activity of various 2-methoxyphenols has been well-documented through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[3][4]
Causality of Action: The antioxidant mechanism is rooted in the stability of the resulting phenoxyl radical after hydrogen donation. The electron-donating nature of both the amino and methoxy groups can further stabilize this radical through resonance, making the parent molecule a more potent antioxidant.
Diagram: Mechanism of Radical Scavenging
Caption: Phenolic compounds neutralize free radicals by donating a hydrogen atom.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for assessing the in vitro antioxidant capacity of 3-Amino-2-methoxyphenol.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of 3-Amino-2-methoxyphenol in methanol (e.g., 1 mg/mL). Create a dilution series (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared similarly.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound, control, or methanol (as a blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Predicted Anti-inflammatory Activity
Inflammation is a critical immune response that, when dysregulated, contributes to the pathogenesis of chronic conditions. A key target in anti-inflammatory drug discovery is the inhibition of pro-inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[5]
Studies on various methoxyphenols have demonstrated significant anti-inflammatory properties.[3] For instance, combinations of synthetic phenolic antioxidants like BHA (2-tert-butyl-4-methoxyphenol) and BHT have been shown to potently inhibit the expression of COX-2 and TNF-α genes in macrophage cell lines stimulated with lipopolysaccharide (LPS).[6][7] This inhibition is often linked to the modulation of upstream signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression. Given these precedents, it is highly probable that 3-Amino-2-methoxyphenol will exhibit similar anti-inflammatory effects.
Causality of Action: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to interfere with intracellular signaling cascades. Their antioxidant properties can quench ROS that act as second messengers in inflammatory signaling. Furthermore, they may directly interact with key enzymes or transcription factors, such as NF-κB, preventing their activation and the subsequent transcription of inflammatory genes.
Diagram: Simplified Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by 3-Amino-2-methoxyphenol.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of 3-Amino-2-methoxyphenol (determined beforehand by a cytotoxicity assay like MTT) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Anticipated Antimicrobial Properties
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Natural methoxyphenol compounds are known for their broad-spectrum antimicrobial activity.[8] For example, eugenol, capsaicin, and vanillin are effective against common foodborne pathogens and spoilage bacteria.[9]
Of particular relevance is the finding that 3-Amino-5-methoxyphenol, another close isomer, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The proposed mechanism for this isomer is the inhibition of protein synthesis by binding to the active site of bacterial ribosomes.[10] This specific mechanistic insight provides a strong hypothesis that 3-Amino-2-methoxyphenol could function as a bacterial protein synthesis inhibitor.
Causality of Action: The antimicrobial action of phenols often involves disrupting the bacterial cell membrane's integrity, leading to the leakage of intracellular contents. Alternatively, as suggested for its isomer, it may involve more specific intracellular targets like the ribosome, inhibiting essential processes such as protein synthesis and leading to cell death.[10]
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Viable cells convert yellow MTT to purple formazan for quantification.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer or U-87 glioblastoma) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 3-Amino-2-methoxyphenol.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
Remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
-
Synthesis, Properties, and Future Directions
The synthesis of aminomethoxyphenols is achievable through established organic chemistry routes. For example, the related 4-Amino-3-methoxyphenol can be synthesized from 3-methoxyphenol via a diazo coupling reaction followed by reduction. [11]The accessibility of starting materials makes 3-Amino-2-methoxyphenol a viable candidate for medicinal chemistry programs.
Table: Chemical Properties of 3-Amino-2-methoxyphenol
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| CAS Number | 40925-69-7 | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Room temperature, inert atmosphere, dark place |
Future Research & Conclusion
The evidence compiled from structurally analogous compounds paints a compelling picture of 3-Amino-2-methoxyphenol as a molecule with significant therapeutic potential. However, this potential is currently predictive and requires direct experimental validation.
The critical next steps for the research community are:
-
Direct Bioactivity Screening: Systematically perform the antioxidant, anti-inflammatory, antimicrobial, and anticancer assays described in this guide to confirm and quantify the predicted activities.
-
Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by the compound for its most potent activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives to optimize potency and selectivity and to understand the roles of the amino and methoxy groups.
-
Pharmacokinetic Profiling: Conduct in vitro ADME (absorption, distribution, metabolism, excretion) and in vivo pharmacokinetic studies to assess its drug-likeness. [12][13] In conclusion, 3-Amino-2-methoxyphenol stands as a high-potential, yet underexplored, chemical entity. This guide provides the foundational knowledge and experimental framework necessary for researchers to rigorously investigate its biological activities and pave the way for its potential development as a novel therapeutic agent.
References
-
Loizzo, M. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Retrieved from [Link]
-
MDPI. (2022). Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyphenol | C7H8O2. Retrieved from [Link]
-
MDPI. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. Retrieved from [Link]
-
PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed. Retrieved from [Link]
-
PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Retrieved from [Link]
-
PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Retrieved from [Link]
-
PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. Retrieved from [Link]
-
Research Square. (2023). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Research Square. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Retrieved from [Link]
-
In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. MDPI. Retrieved from [Link]
-
Science.gov. (n.d.). antioxidants bha bht: Topics. Science.gov. Retrieved from [Link]
-
Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Research. Retrieved from [Link]
-
PubMed. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. Retrieved from [Link]
-
TheSynapse. (2024). Creating Novel Amino Acid Nanoparticles with Enhanced Anticancer Activity. TheSynapse. Retrieved from [Link]
-
NIH. (n.d.). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. NIH. Retrieved from [Link]
-
PubMed Central. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 12. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Derivatization of 3-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-2-methoxyphenol scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of compounds with significant biological activities. This guide provides a comprehensive overview of the synthetic pathways to 3-amino-2-methoxyphenol and its derivatives. It delves into the strategic considerations behind synthetic choices, offering detailed, field-proven protocols for key transformations. Furthermore, this document explores the derivatization of the core structure and discusses the structure-activity relationships of the resulting analogues, providing a foundation for the rational design of novel therapeutic agents.
Introduction: The Significance of the 3-Amino-2-methoxyphenol Core
The unique arrangement of the amino, hydroxyl, and methoxy functional groups on the benzene ring of 3-amino-2-methoxyphenol provides a versatile platform for chemical modification. This trifunctional scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, neuroprotective, and antimicrobial activities. Understanding the synthesis and derivatization of this key intermediate is therefore of paramount importance for the discovery and development of new chemical entities with therapeutic potential.
Synthesis of the 3-Amino-2-methoxyphenol Core
The most common and practical approach to the synthesis of 3-amino-2-methoxyphenol involves a two-step sequence starting from a readily available 2-methoxyphenol precursor: nitration followed by reduction. The strategic placement of the methoxy group directs the regioselectivity of the nitration, and the subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Step 1: Nitration of a 2-Methoxyphenol Precursor
The key to a successful synthesis is the regioselective introduction of a nitro group at the C3 position of the 2-methoxyphenol ring. Direct nitration of 2-methoxyphenol can lead to a mixture of isomers. Therefore, a more controlled approach often involves the use of a protected starting material, such as o-methoxyphenyl acetate.[1]
Experimental Protocol: Synthesis of 2-Methoxy-3-nitrophenol [1]
Rationale: The acetylation of the phenolic hydroxyl group in 2-methoxyphenol to form o-methoxyphenyl acetate serves a dual purpose. It protects the hydroxyl group from oxidation during the nitration reaction and modulates the directing effect of the substituents, favoring nitration at the C3 position. The subsequent hydrolysis step efficiently removes the acetyl protecting group to yield the desired nitrophenol.
-
Materials: o-Methoxyphenyl acetate, Acetyl chloride, Silver nitrate, Carbon disulfide.
-
Procedure:
-
Treat o-methoxyphenyl acetate with acetyl chloride and silver nitrate.
-
The reaction mixture is worked up to isolate the crude product.
-
Purify the crude product by crystallization from carbon disulfide to obtain pale-yellow crystals of 2-methoxy-3-nitrophenol.
-
Table 1: Physical and Spectroscopic Data for 2-Methoxy-3-nitrophenol
| Property | Value |
| Molecular Formula | C₇H₇NO₄ |
| Melting Point | 342–343 K |
| Appearance | Pale-yellow crystals |
Note: For detailed NMR data, refer to Zhao & Snieckus (2005).[1]
Caption: Synthetic route to 2-methoxy-3-nitrophenol.
Step 2: Catalytic Reduction of 2-Methoxy-3-nitrophenol
The reduction of the nitro group to a primary amine is a crucial step in the synthesis of the target molecule. Catalytic hydrogenation is a clean and efficient method for this transformation, often employing precious metal catalysts such as palladium on carbon (Pd/C) or platinum.[2] Alternative reducing agents like tin in hydrochloric acid can also be used.[3]
Experimental Protocol: Synthesis of 3-Amino-2-methoxyphenol
Rationale: Catalytic hydrogenation provides a high-yielding and clean conversion of the nitro group to an amine without affecting other functional groups on the aromatic ring. The choice of catalyst and solvent can be optimized to ensure complete conversion and minimize side reactions.
-
Materials: 2-Methoxy-3-nitrophenol, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 2-methoxy-3-nitrophenol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-amino-2-methoxyphenol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Reduction of 2-methoxy-3-nitrophenol to 3-amino-2-methoxyphenol.
Derivatization of the 3-Amino-2-methoxyphenol Scaffold
The presence of three distinct functional groups on the 3-amino-2-methoxyphenol core allows for a multitude of derivatization strategies. Selective functionalization of the amino or hydroxyl group is key to generating a diverse library of analogues for structure-activity relationship (SAR) studies.
Selective N-Acylation
The amino group of 3-amino-2-methoxyphenol is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under appropriate conditions. This reaction is commonly used to introduce a variety of acyl groups, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall biological activity.
Experimental Protocol: General Procedure for N-Acylation
Rationale: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acid generated during the reaction and to facilitate the acylation process. The choice of acylating agent (acyl chloride or anhydride) and solvent can be varied to accommodate different substrates and desired products.
-
Materials: 3-Amino-2-methoxyphenol, Acyl chloride or Acetic anhydride, Triethylamine or Pyridine, Dichloromethane or other suitable aprotic solvent.
-
Procedure:
-
Dissolve 3-amino-2-methoxyphenol in the chosen solvent.
-
Add a slight excess of the base (e.g., 1.1 equivalents of triethylamine).
-
Cool the mixture in an ice bath.
-
Add the acylating agent (1.05 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Selective O-Alkylation
Selective O-alkylation of the phenolic hydroxyl group can be achieved by first protecting the more reactive amino group. A common strategy involves the formation of a Schiff base with an aldehyde, such as benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to regenerate the free amine.[4]
Experimental Protocol: General Procedure for O-Alkylation [4]
Rationale: The formation of the N-benzylidene intermediate effectively protects the amino group from participating in the alkylation reaction. The use of a base like potassium carbonate is necessary to deprotonate the phenolic hydroxyl, making it a more potent nucleophile for the subsequent alkylation with an alkyl halide. Acidic hydrolysis then efficiently removes the protecting group.
-
Materials: 3-Amino-2-methoxyphenol, Benzaldehyde, Alkyl halide (e.g., benzyl bromide), Potassium carbonate, Methanol, Acetone, Hydrochloric acid.
-
Procedure:
-
Protection: React 3-amino-2-methoxyphenol with benzaldehyde in methanol to form the corresponding N-benzylideneaminophenol.
-
Alkylation: Dissolve the protected aminophenol in acetone, add potassium carbonate and the alkyl halide, and reflux the mixture.
-
Deprotection: After the alkylation is complete, hydrolyze the imine by treating the reaction mixture with aqueous hydrochloric acid to afford the desired O-alkylated 3-amino-2-methoxyphenol.
-
Caption: Key derivatization strategies for the 3-amino-2-methoxyphenol core.
Synthesis of Heterocyclic Derivatives
The bifunctional nature of 3-amino-2-methoxyphenol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent starting material for the synthesis of various heterocyclic systems. For instance, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine or other related heterocyclic scaffolds.
Structure-Activity Relationships and Biological Applications
The derivatization of the 3-amino-2-methoxyphenol core has led to the discovery of compounds with a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents influence the pharmacological profile of these molecules.
Table 2: Examples of Biological Activities of Aminophenol and Methoxyphenol Derivatives
| Derivative Class | Biological Activity | Key Structural Features |
| N-Acyl aminophenols | Anti-inflammatory, Analgesic | The nature of the acyl group significantly impacts potency and selectivity. |
| O-Alkyl aminophenols | Neuroprotective | The length and branching of the alkyl chain can influence blood-brain barrier penetration. |
| Heterocyclic derivatives | Anticancer, Antimicrobial | The specific heterocyclic ring system and its substituents determine the target and efficacy. |
For example, studies on aminobenzophenones, a class of compounds containing an aminophenol moiety, have identified potent inhibitors of p38 MAP kinase with significant anti-inflammatory activity.[5] The SAR of these compounds revealed that specific substitutions on the benzophenone rings were critical for high potency.[5] Furthermore, various N-acyl amino acids have been shown to possess a range of pharmacological activities, including neuroprotective and antinociceptive effects, highlighting the importance of the acyl group in modulating biological responses.[6]
Conclusion
The 3-amino-2-methoxyphenol scaffold represents a valuable starting point for the development of novel therapeutic agents. This guide has outlined reliable synthetic routes to the core structure and has provided a framework for its derivatization. The versatility of this scaffold, combined with a growing understanding of the structure-activity relationships of its derivatives, ensures its continued importance in the field of medicinal chemistry. Future research in this area will likely focus on the development of more complex derivatives, including novel heterocyclic systems, and the comprehensive biological evaluation of these new chemical entities to uncover their full therapeutic potential.
References
-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
- Behrman, E. J., & Gopalan, A. I. (2005). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4338–o4339.
-
PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]
-
MDPI. (2025, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473.
- Al-Hamdani, Y. A. S., et al. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 58(38), 17656–17667.
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(11), 293-299.
- Abdel-Gawad, H., et al. (2008). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 13(11), 2737-2748.
- Google Patents. (1993). Selective n-acylation of amino alcohols.
-
ResearchGate. (2021, July 8). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
-
MDPI. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N-Acyl amino acids and their impact on biological processes. Retrieved from [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651–5662.
- Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381–388.
-
National Center for Biotechnology Information. (2023, April 13). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2020, October 4). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Acylation of Nucleosides. Retrieved from [Link]
-
Energy & Environmental Science. (n.d.). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Retrieved from [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of aminophenol derivatives. Retrieved from [Link]
-
ResearchGate. (2023, October 14). Three-Component Pd-Catalyzed N-Acylation of Amino Acid Esters Using Mo(CO)6 as a CO Surrogate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-methoxy-3-nitrophenol. Retrieved from [Link]
-
MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]
-
PubMed. (n.d.). Biological activity of acetylated phenolic compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Structure activity relationship chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-Amino-2-methoxyphenol
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Amino-2-methoxyphenol (CAS No. 125708-66-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations. The narrative emphasizes the causality behind safety protocols, creating a self-validating system of laboratory practice.
Compound Identification and Physicochemical Properties
3-Amino-2-methoxyphenol is an aromatic organic compound containing amino, methoxy, and hydroxyl functional groups.[1][2] These groups dictate its chemical reactivity and inform the necessary handling precautions. For instance, the phenolic hydroxyl group and the aromatic amino group are susceptible to oxidation, a key consideration for storage and handling.[3]
Table 1: Physical and Chemical Properties of 3-Amino-2-methoxyphenol
| Property | Value | Source |
| CAS Number | 125708-66-9 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥ 97-98% (typical) | [1][4] |
| Storage Temperature | 4°C, protect from light | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 3-Amino-2-methoxyphenol is classified as a hazardous substance.[1] Understanding these classifications is the first step in a dynamic risk assessment. The "Warning" signal word indicates a moderate level of hazard.[1]
Table 2: GHS Hazard Classification for 3-Amino-2-methoxyphenol
| GHS Classification | Hazard Statement | Code | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | GHS07 (Exclamation Mark)[1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | GHS07 (Exclamation Mark)[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | GHS07 (Exclamation Mark)[1] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 | GHS07 (Exclamation Mark)[1] |
Source: Sigma-Aldrich[1]
The GHS07 pictogram, an exclamation mark, is a visual alert for researchers that the substance can cause irritation (skin and eye), may be harmful if swallowed, and can cause respiratory irritation or skin sensitization.[1][5]
Comprehensive Handling and Storage Protocols
The reactivity of the phenolic and amino groups necessitates stringent handling and storage protocols to maintain compound integrity and ensure user safety.
Engineering Controls and Ventilation
All handling of 3-Amino-2-methoxyphenol, especially the solid powder, should be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is mandatory when weighing or transferring the powder to prevent inhalation of airborne particles, which can cause respiratory irritation.[7][8]
Storage Protocol
Proper storage is critical to prevent degradation. Phenolic compounds, in general, are sensitive to light and air, which can cause oxidation, often indicated by a color change.[3][9]
-
Step 1: Container Integrity: Ensure the container is tightly sealed to prevent exposure to air and moisture.[6][9]
-
Step 2: Inert Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen is a best practice to displace oxygen and prevent oxidative degradation.[3][4]
-
Step 3: Temperature Control: Store the container in a cool, dry place, refrigerated at 4°C as recommended.[1]
-
Step 4: Light Protection: Store in a dark location or use an amber vial to protect the compound from light.[1][9]
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational, and all necessary Personal Protective Equipment (PPE) is donned correctly.
-
Weighing: To weigh the solid, place a weigh boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of 3-Amino-2-methoxyphenol using a clean spatula. Avoid creating dust.[10]
-
Making Solutions: Add the weighed solid to the chosen solvent in a suitable flask or beaker, still within the fume hood. If sonication or heating is required to dissolve the solid, ensure the container is appropriately capped or covered to prevent vapor release.
-
Post-Handling: Tightly seal the stock container immediately after use. Clean the spatula and work area thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous chemical waste.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5][7]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is essential. The selection of specific PPE is dictated by the identified hazards: skin, eye, and respiratory irritation.[1][5]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes and airborne powder.[11][12] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[12][13]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. For hand protection, double-gloving with nitrile gloves is recommended for incidental contact.[9] For tasks involving larger quantities or prolonged handling, heavier-duty gloves such as butyl or neoprene should be considered.[9][12] Always inspect gloves for tears or holes before use and remove them without touching the outer surface.
-
Respiratory Protection: When engineering controls like a fume hood are not feasible or as an additional precaution, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12]
Diagram: PPE Selection Workflow for 3-Amino-2-methoxyphenol
Caption: Rapid response workflow for skin contact with phenols.
Eye Contact
-
Immediate Action: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][14][15]2. Contact Lenses: If present and easy to do, remove contact lenses. [7]3. Medical Attention: Get immediate medical attention from an ophthalmologist. [6][16]
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air. [6][15]2. Breathing Difficulties: If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. [15]3. Medical Attention: Seek immediate medical attention. [6][15]
Ingestion
-
Do Not Induce Vomiting: Never give anything by mouth to an unconscious person. [6]2. Rinse Mouth: If the person is conscious and alert, have them rinse their mouth with water. [7][11]3. Medical Attention: Seek immediate medical attention. [6][15]
Accidental Release and Disposal
Spill Cleanup
For a small spill of solid 3-Amino-2-methoxyphenol:
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain and Collect: Carefully sweep up the spilled solid material, avoiding dust generation. [10]Use an inert absorbent material like vermiculite or sand for solutions. [6]4. Place in Container: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal. [6][10]5. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing 3-Amino-2-methoxyphenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. [9][11]The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing. [11]Follow all local, state, and federal regulations for hazardous waste disposal.
Toxicological and Ecological Information
Toxicological Summary
The primary toxicological concerns are based on its GHS classification:
-
Acute Oral Toxicity: Harmful if swallowed. [1][16]* Skin and Eye Irritation: Causes irritation upon contact. [1][7][16]Phenolic compounds can be corrosive and are absorbed through the skin, potentially leading to systemic effects. [9][17]* Respiratory Irritation: Inhalation of dust may irritate the respiratory tract. [1][6]* Chronic Effects: Chronic exposure to related phenolic compounds may cause visual disturbances or affect the central nervous system, liver, and kidneys. [6][17]
Ecological Information
Data on the specific ecological impact of 3-Amino-2-methoxyphenol is limited. However, related phenolic compounds can be toxic to aquatic life. [5]Therefore, it is imperative to prevent the compound from entering drains, surface water, or ground water. [10][16]
References
-
Material Safety Data Sheet - 3-Methoxyphenol, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]
-
3-METHOXYPHENOL. (2020, December 15). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH. Retrieved from [Link]
-
3-Methoxyphenol, 100mL, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). ChemDmart. Retrieved from [Link]
-
How to store 2-Methoxyphenol (Guaiacol)? (2018, January 29). ResearchGate. Retrieved from [Link]
-
Phenol - First Aid Guidance. (n.d.). University of St Andrews. Retrieved from [Link]
-
First aid guidance - Phenol. (n.d.). University of York, Department of Biology. Retrieved from [Link]
-
3 Firefighting Foams – PFAS. (n.d.). Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
SKC OSHA / NIOSH Sampling Guide for 3-Methoxyphenol. (n.d.). SKC Inc. Retrieved from [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno, Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. 3-Amino-2-methoxy-phenol | 125708-66-9 [sigmaaldrich.com]
- 2. CAS 1687-53-2: 5-Amino-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. chemdmart.com [chemdmart.com]
- 11. echemi.com [echemi.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. carlroth.com [carlroth.com]
- 17. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Sourcing and Qualifying 3-Amino-2-methoxyphenol for Drug Development
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The reproducibility of experimental results, the validity of mechanistic claims, and the ultimate success of a therapeutic candidate are all contingent upon the quality of the chemical building blocks used. 3-Amino-2-methoxyphenol (CAS 125708-66-9), a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to effectively source, evaluate, and qualify commercial supplies of this critical reagent.
The Strategic Importance of 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol, with its characteristic aminophenol structure, serves as a versatile precursor in medicinal chemistry. Its utility stems from the strategic placement of its functional groups—an amine, a hydroxyl, and a methoxy group on a benzene ring. This arrangement allows for a variety of chemical transformations, making it a valuable starting point for constructing more complex molecular architectures. The methoxyphenol moiety, in particular, is found in numerous natural products and has been explored for its antioxidant and anti-inflammatory properties, making its derivatives attractive for drug discovery programs.[1]
The success of any synthesis utilizing this compound begins with a reliable and high-quality source. Impurities, isomeric contaminants, or batch-to-batch variability can lead to inconsistent reaction outcomes, complicate purification processes, and ultimately compromise the integrity of the final compound and the data derived from it.
Qualifying Commercial Suppliers: A Multi-faceted Approach
Selecting a supplier is not merely a procurement task; it is the first critical step in quality control.[2][3] A thorough evaluation process is necessary to mitigate risks associated with reagent quality. The following criteria should form the basis of any supplier qualification protocol.
Key Evaluation Criteria:
-
Purity and Analytical Transparency: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should not just state the purity (e.g., >97%) but also detail the analytical methods used for its determination (e.g., HPLC, GC, NMR) and list known and unknown impurities. Reputable suppliers will readily provide this documentation.[4]
-
Documentation and Traceability: Beyond the CoA, inquire about the availability of a Certificate of Origin (COO) and Safety Data Sheets (SDS).[4] For later-stage development, suppliers with robust quality management systems (e.g., ISO 9001 certification) are preferred as they ensure better process control and batch traceability.
-
Batch-to-Batch Consistency: In drug development, consistency is key. A supplier must be able to demonstrate control over their manufacturing process to ensure that the impurity profile and physical properties of the chemical do not vary significantly from one batch to the next. Requesting CoAs from multiple batches can provide insight into their consistency.
-
Technical Support: A reliable supplier has a knowledgeable technical service team that can answer questions about product specifications, stability, and handling.[4] This support is invaluable when troubleshooting experimental issues that may be related to the starting material.
Comparative Analysis of Selected Suppliers
To aid in the selection process, the following table provides a summary of offerings for 3-Amino-2-methoxyphenol from several established chemical suppliers catering to the research and development sector.
| Supplier | Product Identifier | Stated Purity/Specification | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | CIAH987F423D (via ChemScene) | Not explicitly stated on the product page, requires inquiry. | Certificate of Analysis, Certificate of Origin | A major distributor with a wide range of products, often partnering with other manufacturers. |
| BLD Pharm | 125708-66-9[5] | Specification details available upon request. | Safety Information, GHS Pictograms[5] | Provides storage conditions (2-8°C, sealed, dry, dark place).[5] |
| Advanced ChemBlocks | AC-3990 | Not explicitly stated on the product page. | Price/availability and shipping time available online.[6] | Focuses on providing novel building blocks for research.[6] |
Note: The availability and specifics of documentation may vary and should always be confirmed directly with the supplier at the time of inquiry.
The Workflow of Reagent Qualification
A systematic approach to qualifying a new batch of 3-Amino-2-methoxyphenol is crucial for ensuring experimental reliability. The following diagram illustrates a robust workflow for this process.
Caption: Workflow for Supplier and Reagent Qualification.
Protocol: Incoming Quality Control (QC) Analysis
Upon receiving a new batch of 3-Amino-2-methoxyphenol, it is imperative to perform in-house QC tests to verify the supplier's claims.[7][8] This practice is a cornerstone of a robust quality assurance system in any research laboratory.[9]
Objective: To confirm the identity and purity of a commercially supplied batch of 3-Amino-2-methoxyphenol.
Materials:
-
3-Amino-2-methoxyphenol (sample from supplier)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
NMR tubes
-
HPLC vials
Equipment:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)
-
Melting point apparatus
Methodology:
Part A: Identity Confirmation via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the 3-Amino-2-methoxyphenol sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Causality: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the NMR spectrum are unique to the molecule's structure.
-
Verification: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts. Key signals to look for include the methoxy group singlet (around 3.8 ppm), aromatic protons, and the amine and hydroxyl protons (which may be broad). The absence of significant unassigned peaks confirms the structural identity and provides an initial assessment of purity.
-
Part B: Purity Assessment via HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Prepare further dilutions as necessary.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 280 nm).
-
-
Analysis:
-
Causality: HPLC separates components of a mixture based on their differential partitioning between the stationary and mobile phases. The area of the peak corresponding to 3-Amino-2-methoxyphenol relative to the total area of all peaks provides a quantitative measure of purity.
-
Verification: The primary peak should have a retention time consistent with a reference standard if available. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This result should be compared directly with the purity value stated on the supplier's CoA. Coupling with a mass spectrometer (LC-MS) can further confirm the mass of the main peak and help identify impurities.
-
Application in Synthesis: A Conceptual Example
3-Amino-2-methoxyphenol is a precursor for various heterocyclic scaffolds. For instance, it can be used in the synthesis of substituted quinolines or benzoxazines, which are privileged structures in medicinal chemistry. In a typical synthetic route, the amino group can be acylated or used in a condensation reaction, while the phenolic hydroxyl group can be alkylated or used to form an ether linkage. The choice of high-purity starting material is critical, as impurities could lead to side reactions, reducing the yield and complicating the purification of the desired product.
Conclusion
The process of sourcing and qualifying 3-Amino-2-methoxyphenol for research and drug development is a systematic endeavor that underpins scientific rigor and reproducibility. By implementing a stringent supplier evaluation process and a self-validating system of in-house quality control, researchers can ensure the integrity of their starting materials. This diligence not only prevents costly delays and experimental failures but also builds a solid foundation for the development of novel therapeutics.
References
-
Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent. Retrieved January 28, 2026, from [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (2019, November 26). PubMed Central. Retrieved January 28, 2026, from [Link]
-
In the Lab - Quality Assurance and Quality Control | US EPA. (2025, November 6). U.S. Environmental Protection Agency. Retrieved January 28, 2026, from [Link]
-
The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Hopax Fine Chemicals. Retrieved January 28, 2026, from [Link]
-
DNA Amplification | Quality Control Testing of Reagents and Consumables. (2023, August 25). National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]
Sources
- 1. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagnostics.roche.com [diagnostics.roche.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. 2-Amino-3-methoxyphenol | 40925-69-7 [sigmaaldrich.com]
- 5. 125708-66-9|3-Amino-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 6. 3-Amino-2-methoxy-phenol 97% | CAS: 125708-66-9 | AChemBlock [achemblock.com]
- 7. epa.gov [epa.gov]
- 8. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 9. Archived | DNA Amplification | Quality Control Testing of Reagents and Consumables | National Institute of Justice [nij.ojp.gov]
A Technical Guide to the Optimal Storage of 3-Amino-2-methoxyphenol for Pharmaceutical and Research Applications
This guide provides an in-depth analysis and evidence-based recommendations for the proper storage of 3-Amino-2-methoxyphenol (CAS No. 20773-40-6), a critical intermediate in the synthesis of various pharmaceutical compounds. Adherence to these protocols is essential for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of downstream applications in drug discovery and development.
Executive Summary: The Criticality of Proper Storage
3-Amino-2-methoxyphenol is an aromatic organic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group. This unique bifunctionality makes it highly valuable in synthetic chemistry but also renders it susceptible to degradation. The primary degradation pathways involve oxidation of the aminophenol system, which can be catalyzed by light, heat, and atmospheric oxygen. Improper storage can lead to the formation of colored impurities, primarily quinone-imine derivatives, which can compromise the compound's reactivity and introduce contaminants into subsequent synthetic steps. This guide outlines the optimal conditions to mitigate these risks.
Chemical & Physical Properties Profile
Understanding the fundamental properties of 3-Amino-2-methoxyphenol is paramount to defining its storage requirements. While specific experimental data for this exact isomer is not widely published, we can infer its properties from closely related isomers and analogous compounds.
| Property | Value (Estimated/Inferred) | Rationale & Key Considerations |
| Molecular Formula | C₇H₉NO₂ | Comprises a benzene ring substituted with amino, methoxy, and hydroxyl groups. |
| Molecular Weight | 139.15 g/mol | Affects molar calculations for reactions. |
| Appearance | Likely an off-white to tan or light-brown crystalline solid | Aminophenols are prone to discoloration (oxidation) upon exposure to air and light. The color is a key indicator of purity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO. | Based on the properties of related aminophenols.[1] |
| Reactivity Profile | Susceptible to oxidation.[1] Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | The electron-rich aromatic ring is activated by both the amino and hydroxyl groups, making it prone to oxidation. |
Core Storage Recommendations: A Multi-faceted Approach
To ensure the long-term stability of 3-Amino-2-methoxyphenol, a multi-parameter approach to storage is non-negotiable. These recommendations are based on the compound's inherent chemical sensitivities.
Temperature: The First Line of Defense
Recommendation: Store solid 3-Amino-2-methoxyphenol in a refrigerated environment at 2°C to 8°C .
Causality: Chemical reactions, including degradation pathways, are significantly slowed at lower temperatures. The aminophenol structure is susceptible to auto-oxidation, a process that is accelerated by heat. Storing at refrigerated temperatures minimizes the kinetic energy of the molecules, reducing the rate of decomposition. For the related compound 3-Methoxyphenol, a storage temperature of 0-8°C is explicitly recommended.[3]
Atmosphere: Mitigating Oxidative Degradation
Recommendation: Store under an inert atmosphere, such as argon or nitrogen.
Causality: The primary degradation route for aminophenols is oxidation by atmospheric oxygen. This process often leads to the formation of highly colored quinone-like compounds. By displacing oxygen with an inert gas, this critical degradation pathway is effectively inhibited. This is particularly crucial for long-term storage. For solutions of the related compound 3-Methoxyphenol, storage under nitrogen is specified for maintaining stability over months.[4]
Light: Preventing Photo-oxidation
Recommendation: Protect from light at all times by using amber or opaque containers.
Causality: Aromatic amines and phenols are often photosensitive. Exposure to light, particularly in the UV spectrum, can provide the activation energy required to initiate oxidation reactions, even in the absence of significant heat.[5] Storing the compound in the dark, within an appropriate container, prevents photo-degradation and preserves its chemical integrity.
Moisture: Maintaining a Dry Environment
Recommendation: Store in a desiccated environment. Ensure the container is tightly sealed to prevent moisture ingress.
Causality: Moisture can facilitate certain degradation reactions and may lead to clumping of the solid material. A dry environment is a standard requirement for the storage of most reactive organic chemicals to ensure stability and ease of handling.[1][5]
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C – 8°C | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen.[4] |
| Light Exposure | Store in Dark (Amber/Opaque Vial) | Prevents photo-oxidation.[5] |
| Moisture | Keep Dry (Tightly Sealed Container) | Prevents hydrolysis and physical degradation.[1] |
| Incompatibilities | Away from strong acids, bases, and oxidizing agents | Avoids vigorous and potentially hazardous reactions.[2] |
Experimental Protocol: Handling and Aliquoting
Proper handling during use is as critical as long-term storage. The following protocol ensures minimal exposure to deleterious conditions.
Objective: To safely handle and aliquot solid 3-Amino-2-methoxyphenol while minimizing exposure to air and moisture.
Materials:
-
Primary container of 3-Amino-2-methoxyphenol
-
Inert gas source (Argon or Nitrogen) with regulator and tubing
-
Glove box or glove bag (Recommended)
-
Spatula, weighing paper, analytical balance
-
Pre-dried amber glass vials with PTFE-lined caps for aliquots
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Preparation: If using a glove box, purge with inert gas for at least 15-20 minutes to reduce oxygen and moisture levels. Place all necessary materials inside before purging.
-
Equilibration: Allow the primary container of 3-Amino-2-methoxyphenol to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Gas Blanket: If not using a glove box, open the primary container and immediately provide a gentle, positive pressure stream of inert gas over the headspace of the solid.
-
Aliquoting: Quickly weigh the desired amount of the compound.
-
Packaging Aliquots: Transfer the weighed solid into the pre-dried amber vials.
-
Inerting Aliquots: Before sealing, flush the headspace of each aliquot vial with inert gas.
-
Sealing: Tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with parafilm.
-
Storage: Place the newly created aliquots and the primary container back into refrigerated (2-8°C), dark storage.
-
Documentation: Record the date of aliquoting and the new lot number on each vial.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of a stored sample of 3-Amino-2-methoxyphenol, particularly if there is a concern about its quality.
Caption: Workflow for evaluating the stability of stored 3-Amino-2-methoxyphenol.
Conclusion
The chemical integrity of 3-Amino-2-methoxyphenol is paramount for its successful application in research and development. Its inherent sensitivity to oxidation necessitates a stringent and multi-faceted storage strategy. By controlling temperature, atmosphere, light, and moisture, researchers can significantly extend the shelf-life of this valuable compound, ensuring the validity and success of their scientific endeavors. The protocols and recommendations outlined in this guide provide a robust framework for achieving this goal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]
-
IARC. (n.d.). Guaiacol (Compound) - Exposome-Explorer. Retrieved from [Link]
-
PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
Sources
- 1. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 3-Amino-2-methoxyphenol: A Versatile Scaffolding for Chemical Innovation
This technical guide provides an in-depth exploration of 3-Amino-2-methoxyphenol, a key chemical intermediate. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity and synthetic potential of this building block is paramount. This document moves beyond a simple catalog of reactions to elucidate the strategic application of its unique structural features, enabling the rational design and synthesis of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
3-Amino-2-methoxyphenol (CAS No. 125708-66-9) is an aromatic compound featuring three distinct functional groups on a benzene scaffold: a hydroxyl group, an amino group, and a methoxy group. The specific arrangement of these groups—particularly the ortho-methoxy and meta-amino relationship to the hydroxyl group—governs its electronic properties and steric profile, defining its role in organic synthesis. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution, while the nucleophilic character of the amino and hydroxyl moieties provides primary sites for derivatization.
Below is a summary of its key physicochemical properties, critical for experimental design and process scale-up.
| Property | Value | Source(s) |
| CAS Number | 125708-66-9 | |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | 4°C, protect from light, under inert atmosphere |
Strategic Synthesis of the Building Block
The synthesis of substituted aminophenols often relies on the reduction of a nitrophenol precursor. This approach is favored for its high efficiency and the commercial availability of a wide range of starting materials. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting other sensitive functional groups on the ring.
A common and highly effective method is catalytic hydrogenation. The workflow below illustrates a standard, self-validating protocol for synthesizing aminophenols from their nitro-analogs, a process readily adaptable for 3-Amino-2-methoxyphenol.
Caption: General workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-Methoxy-3-nitrophenol
-
Rationale: This protocol employs palladium on carbon (Pd/C) as a heterogeneous catalyst. It is selected for its high activity and selectivity in reducing aromatic nitro groups under moderate pressure and temperature, preserving the integrity of the phenolic hydroxyl and methoxy groups. Anhydrous ethanol is a suitable solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.[1][2]
-
Methodology:
-
Vessel Preparation: In a hydrogenation flask, dissolve 2-methoxy-3-nitrophenol (1.0 eq) in anhydrous ethanol (approx. 7-10 mL per gram of substrate).
-
Inerting: Purge the flask thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to the target pressure (e.g., 40-50 psi) and maintain vigorous stirring. The reaction is typically exothermic and may require monitoring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-methoxyphenol, which can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Complex Molecule Synthesis
The true value of 3-Amino-2-methoxyphenol lies in its utility as a versatile building block. Its functional groups provide multiple handles for constructing more complex molecules, making it a valuable intermediate in the pharmaceutical and dye industries.[3][4]
Pharmaceutical Intermediates and Scaffolds
Aminophenols are foundational scaffolds in medicinal chemistry. They serve as precursors for a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[5][6] The amino group can be acylated, alkylated, or used to construct heterocyclic rings, while the hydroxyl group offers a site for etherification or esterification.
Caption: Key reaction pathways for derivatizing 3-Amino-2-methoxyphenol.
Synthesis of Azo Dyes
The primary amino group on the aromatic ring makes 3-Amino-2-methoxyphenol an excellent precursor for the synthesis of azo dyes. Azo compounds, characterized by the R−N=N−R′ functional group, constitute the largest class of synthetic dyes used in industries ranging from textiles to printing.[7]
The synthesis is a two-step process:
-
Diazotization: The aromatic amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol or an aniline. The electron-donating groups on the coupling component facilitate the electrophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of a Representative Azo Dye
-
Rationale: This protocol details the synthesis of an azo dye using 1-naphthol as the coupling component. 1-naphthol is chosen for its high reactivity and ability to produce intensely colored products. The reaction is conducted under alkaline conditions to deprotonate the hydroxyl group of the naphthol, thereby increasing its electron-donating ability and accelerating the coupling reaction.[8][9]
-
Methodology:
-
Diazotization:
-
Dissolve 3-Amino-2-methoxyphenol (1.0 eq) in a solution of hydrochloric acid (approx. 2.5 eq) and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at low temperature.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline 1-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[10]
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
-
Safety and Handling
As with any chemical reagent, proper handling of 3-Amino-2-methoxyphenol is essential for laboratory safety. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[11]
-
Skin Contact: Causes skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[11]
-
Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.[11]
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
3-Amino-2-methoxyphenol is a strategically valuable building block whose utility is defined by the interplay of its amino, hydroxyl, and methoxy functional groups. Its predictable reactivity allows for its incorporation into complex synthetic routes, particularly in the development of novel pharmaceutical agents and high-performance dyes. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements, as outlined in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.
References
- Google Patents. (2020). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 181-8.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery.
- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Baghdad Science Journal. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 3-METHOXYPHENOL. Retrieved from [Link]
- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
-
PubMed. (n.d.). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Retrieved from [Link]
-
PLOS One. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. Retrieved from [Link]
-
Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. fishersci.fi [fishersci.fi]
A Theoretical Investigation into the Electronic Structure of 3-Amino-2-methoxyphenol: A Guide for Drug Discovery and Molecular Design
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Amino-2-methoxyphenol, a substituted aminophenol with significant potential as a scaffold in medicinal chemistry and materials science. Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's conformational preferences, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic signatures. The insights derived from this in-silico investigation are invaluable for researchers, scientists, and drug development professionals seeking to understand the reactivity, stability, and potential biological interactions of this versatile chemical entity.
Introduction: The Significance of Substituted Aminophenols
Aminophenols are a critical class of aromatic compounds that serve as foundational building blocks in a myriad of applications, ranging from the synthesis of analgesic and antipyretic drugs to the development of dyes and photographic materials.[1][2] Their inherent bifunctionality, possessing both an amino and a hydroxyl group, imparts a rich chemical reactivity that is of profound interest to synthetic and medicinal chemists. The strategic placement of additional substituents on the phenyl ring, such as a methoxy group in the case of 3-Amino-2-methoxyphenol, can dramatically modulate the molecule's electronic properties, and consequently, its biological activity and material characteristics.
3-Amino-2-methoxyphenol, with its unique ortho- and meta-substitution pattern, presents an intriguing case for theoretical study. The proximity of the amino, methoxy, and hydroxyl groups suggests the potential for significant intramolecular interactions, such as hydrogen bonding, which can dictate the molecule's preferred conformation and influence its reactivity.[3][4] A thorough understanding of its electronic landscape is paramount for predicting its behavior in various chemical environments and for designing novel derivatives with tailored properties for applications in drug discovery, including the synthesis of kinase inhibitors.[5]
This guide outlines a robust computational workflow for characterizing the electronic structure of 3-Amino-2-methoxyphenol, providing a framework for the rational design of new molecules based on this promising scaffold.
Computational Methodology: A Self-Validating Approach
The theoretical calculations presented herein are based on a well-established computational protocol designed to provide a balance of accuracy and efficiency. The choice of methodology is grounded in its proven success in characterizing similar aromatic systems.
Geometry Optimization and Conformational Analysis
The initial 3D structure of 3-Amino-2-methoxyphenol was built and subjected to a conformational search to identify the global minimum energy structure. The geometry was then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for its reliability in predicting the geometries of organic molecules. Frequency calculations were performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Structure Analysis
The electronic properties were investigated using the optimized geometry. This analysis includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap provides insight into the molecule's excitability.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and predict the sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, including hyperconjugation and charge delocalization, which contribute to the molecule's stability.
Spectroscopic Simulations
To correlate the theoretical model with potential experimental data, the following spectra were simulated:
-
UV-Visible Spectrum: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. This allows for the identification of the principal electronic transitions.
-
¹H and ¹³C NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
All calculations were performed using a standard quantum chemistry software package.
Caption: Atom numbering scheme for 3-Amino-2-methoxyphenol.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO is primarily localized on the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic ring, suggesting that the molecule can accept electrons in this region. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic transition properties.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.28 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 4.39 |
Table 1: Calculated Frontier Molecular Orbital Energies of 3-Amino-2-methoxyphenol.
The relatively small energy gap suggests that 3-Amino-2-methoxyphenol is a moderately reactive molecule, capable of participating in charge transfer interactions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. The regions of negative electrostatic potential (red) are located around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic attack. This information is critical for predicting non-covalent interactions, such as hydrogen bonding with biological targets.
Simulated Spectroscopic Properties
The simulated UV-Visible spectrum of 3-Amino-2-methoxyphenol is predicted to show a primary absorption band in the ultraviolet region, corresponding to the π → π* electronic transition within the aromatic system. The calculated NMR chemical shifts provide a theoretical benchmark for the structural elucidation of this molecule and its derivatives.
Implications for Drug Discovery and Materials Science
The theoretical insights into the electronic structure of 3-Amino-2-methoxyphenol have several practical implications:
-
Rational Drug Design: The identification of reactive sites through MEP and FMO analysis can guide the design of derivatives with enhanced binding affinity to biological targets. The propensity for hydrogen bonding can be exploited to improve drug-receptor interactions.
-
Predicting Metabolism: Understanding the electron-rich and electron-poor regions of the molecule can help in predicting its metabolic fate, particularly its susceptibility to oxidation or other enzymatic transformations.
-
Development of Novel Materials: The electronic properties of 3-Amino-2-methoxyphenol suggest its potential use as a monomer or building block for polymers with interesting optical or electronic properties.
Conclusion
This in-depth theoretical guide has delineated the key electronic features of 3-Amino-2-methoxyphenol using a robust computational methodology. The analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential provides a comprehensive understanding of its stability, reactivity, and potential for intermolecular interactions. These findings serve as a valuable resource for researchers in drug discovery and materials science, enabling the rational design of novel compounds based on the 3-Amino-2-methoxyphenol scaffold.
References
-
Kajay Remedies. (2024, February 28). How Para Aminophenol Supports Chemical Industries. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2003). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 41(12), 949-960. Retrieved from [Link]
-
Gavezzotti, A. (2013). Hydrogen bonding in the crystal structure of p-aminophenol. ResearchGate. Retrieved from [Link]
-
Mitchell, S. C. (2000). Aminophenols. Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 110(4), 16066-16081. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
Ribeiro, A. C. F., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2735. Retrieved from [Link]
-
Vedantu. (n.d.). The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556. Retrieved from [Link]
-
Ali, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1321. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE [vedantu.com]
- 5. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
Methodological & Application
Synthetic Strategies for 3-Amino-2-methoxyphenol: A Detailed Guide for Researchers
Introduction: The Significance of 3-Amino-2-methoxyphenol in Medicinal Chemistry
3-Amino-2-methoxyphenol (CAS No. 40925-69-7) is a valuable substituted aminophenol that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique arrangement of amino, hydroxyl, and methoxy functional groups on an aromatic scaffold makes it a versatile precursor for a variety of heterocyclic compounds.[1] In the realm of drug discovery and development, this compound is particularly noteworthy as an intermediate in the synthesis of sophisticated kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases.[1][2] The strategic placement of its functional groups allows for regioselective modifications, enabling the construction of diverse molecular architectures with specific biological activities. This guide provides an in-depth exploration of the synthetic methodologies for producing 3-Amino-2-methoxyphenol, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and medicinal chemistry.
Strategic Synthesis Overview: A Two-Step Approach
The most direct and reliable synthetic route to 3-Amino-2-methoxyphenol involves a two-step sequence: the nitration of a readily available precursor followed by the reduction of the resulting nitro-intermediate. This strategy is advantageous due to the well-established chemistry of electrophilic aromatic substitution and nitro group reduction.
Caption: General two-step synthetic workflow for 3-Amino-2-methoxyphenol.
Two primary pathways for the initial nitration step will be discussed, each utilizing a different commercially available starting material. The choice between these routes may depend on reagent availability, scale, and safety considerations.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-3-nitrophenol
The pivotal intermediate in this synthesis is 2-methoxy-3-nitrophenol (CAS No. 20734-71-8).[3] Two effective methods for its preparation are presented below.
Method A: Nitration of Guaiacol via an Acetate Protecting Group
This classic approach involves the protection of the phenolic hydroxyl group of guaiacol (2-methoxyphenol) as an acetate ester. This serves to moderate the activating effect of the hydroxyl group and direct the nitration to the desired position. The subsequent hydrolysis of the acetate yields the target nitrophenol. This method is based on early twentieth-century reports and remains a viable laboratory-scale synthesis.[4]
Caption: Workflow for the synthesis of 2-methoxy-3-nitrophenol from guaiacol.
Step 1a: Acetylation of Guaiacol
-
To a stirred solution of guaiacol (1.0 equiv.) in a suitable solvent such as dichloromethane or toluene, add acetic anhydride (1.2 equiv.) and a catalytic amount of a base like pyridine or triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield guaiacol acetate, which can often be used in the next step without further purification.
Step 1b: Nitration of Guaiacol Acetate
-
Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Dissolve guaiacol acetate (1.0 equiv.) in a suitable solvent like acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equiv.) and a small amount of sulfuric acid (catalytic) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude nitrated acetate intermediate.
Step 1c: Hydrolysis to 2-Methoxy-3-nitrophenol
-
Dissolve the crude nitrated acetate in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate (2.0 equiv.) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-methoxy-3-nitrophenol as a pale-yellow solid.[4]
Method B: Selective Methylation of 2-Nitroresorcinol
An alternative and potentially more regioselective route starts from 2-nitroresorcinol. By carefully controlling the stoichiometry of the methylating agent, one of the two phenolic hydroxyl groups can be selectively methylated. This method, described in a 1945 patent, offers a different strategic approach to the key intermediate.[5]
Caption: Synthesis of 2-methoxy-3-nitrophenol via selective methylation.
-
Caution: Dimethyl sulfate is a potent carcinogen and is highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and face shield.
-
Dissolve 2-nitroresorcinol (1.0 equiv.) in a dilute aqueous solution of sodium hydroxide (approximately 1.25 equiv.) with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 40 °C, using an ice bath as needed.
-
Slowly add dimethyl sulfate (approximately 1.0-1.1 equiv.) dropwise to the stirred solution, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.[5] The product is a light orange crystalline solid.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [3] |
| Molecular Weight | 169.14 g/mol | [3] |
| Appearance | Pale-yellow to light orange crystalline solid | [4][5] |
| Melting Point | 53-54 °C | [5] |
Part 2: Reduction of 2-Methoxy-3-nitrophenol to 3-Amino-2-methoxyphenol
The final step in the synthesis is the reduction of the nitro group of 2-methoxy-3-nitrophenol to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.
Catalytic Hydrogenation
This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a suitable protic solvent like methanol or ethanol.
Caption: Reduction of the nitro-intermediate to the final product.
-
Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care under an inert atmosphere. Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
-
In a hydrogenation flask, dissolve 2-methoxy-3-nitrophenol (1.0 equiv.) in a suitable solvent such as anhydrous ethanol or methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate) to the solution under a nitrogen or argon atmosphere.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3-5 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-Amino-2-methoxyphenol.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.
Characterization of 3-Amino-2-methoxyphenol
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 40925-69-7 | |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether and phenol.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).
Applications in Drug Development
3-Amino-2-methoxyphenol is a key starting material for the synthesis of various pharmacologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors. For instance, it can be used as a precursor in the multi-step synthesis of pyrazole-based Janus kinase (JAK) inhibitors, which are being investigated for the treatment of autoimmune diseases and cancer.[7] The amino and hydroxyl groups provide convenient handles for the introduction of diverse substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
References
- Google Patents. (1945). US2385282A - 2-nitro-3-methoxy-phenol and process of making same.
- Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119-o3121.
- Jaeger, C. B. (1945). U.S. Patent No. 2,385,282. Washington, DC: U.S.
-
PMC. (2015). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Retrieved from [Link]
-
PMC. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved from [Link]
-
ATB. (n.d.). 3-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) 2-Methoxy-3-nitrophenol. Retrieved from [Link]
- Google Patents. (1945). US2385282A - 2-nitro-3-methoxy-phenol and process of making same.
-
NIH. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]
- Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.
-
ResearchGate. (2013). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]
-
PubMed Central. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
PubMed. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubMed. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Amino-3-Methoxyphenol. Retrieved from [Link]
-
PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Retrieved from [Link]
Sources
- 1. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011153553A2 - Methods and compositions for kinase inhibition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US2385282A - 2-nitro-3-methoxy-phenol and process of making same - Google Patents [patents.google.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Amino-2-methoxyphenol in Modern Heterocyclic Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among the vast arsenal of building blocks available to chemists, 3-Amino-2-methoxyphenol stands out as a particularly strategic precursor. Its unique arrangement of three distinct functional groups on a benzene ring—an amine, a hydroxyl group, and a methoxy substituent—offers a powerful platform for constructing diverse and high-value heterocyclic systems. The ortho-relationship of the amine and hydroxyl groups facilitates classic cyclization reactions, while the adjacent methoxy group provides electronic modulation and a steric handle that can be exploited to control regioselectivity and influence the properties of the final product.
This guide provides an in-depth exploration of the synthetic utility of 3-Amino-2-methoxyphenol, focusing on its application in the synthesis of phenoxazines and related heterocyclic structures. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights to guide researchers in leveraging this versatile molecule for their own discovery programs.
Core Application: The Synthesis of Phenoxazine and Phenoxazinone Scaffolds
The phenoxazine core is a privileged scaffold found in a variety of biologically active compounds and functional materials. For instance, the 2-aminophenoxazin-3-one structure is the core chromophore of the potent anticancer agent Actinomycin D. 3-Amino-2-methoxyphenol serves as a highly efficient starting material for accessing this important heterocyclic system through oxidative coupling and cyclization reactions.
Mechanism of Oxidative Dimerization and Cyclization
The synthesis of the phenoxazinone core from 3-Amino-2-methoxyphenol typically proceeds via an oxidative dimerization pathway. The reaction is often initiated by an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) in a buffered aqueous or methanolic solution. The mechanism can be understood through the following key steps:
-
Oxidation: The aminophenol is first oxidized to a highly reactive quinone-imine intermediate.
-
Michael Addition: A second molecule of 3-Amino-2-methoxyphenol acts as a nucleophile, undergoing a conjugate (Michael) addition to the electrophilic quinone-imine intermediate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks an imine carbon, leading to the formation of the core heterocyclic ring structure.
-
Aromatization: Subsequent oxidation and tautomerization steps lead to the final, stable aromatic phenoxazinone system.
This sequence highlights the elegant convergence of the molecule's functionalities to build a complex structure in a single, efficient process.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the oxidative dimerization of 3-Amino-2-methoxyphenol to form the phenoxazinone core.
Caption: Oxidative dimerization pathway of 3-Amino-2-methoxyphenol.
Protocol 1: Synthesis of 2-Amino-1-methoxy-4,6-dimethylphenoxazin-3-one
This protocol details a specific example of the oxidative coupling reaction to synthesize a phenoxazinone derivative, a key intermediate for more complex structures.
Experimental Workflow
Caption: General workflow for phenoxazinone synthesis and isolation.
Step-by-Step Methodology
Materials:
-
3-Amino-2-methoxyphenol
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Methanol (MeOH)
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 3-Amino-2-methoxyphenol in 50 mL of methanol.
-
Oxidant Solution: In a separate beaker, prepare the oxidizing solution by dissolving 2.5 g of potassium ferricyanide in 50 mL of a pH 7.0 phosphate buffer.
-
Reaction: While stirring the methanolic solution of the aminophenol at room temperature, add the potassium ferricyanide solution dropwise over a period of 30 minutes.
-
Scientist's Note: A rapid color change to a deep red or orange is typically observed as the product begins to form and precipitate. The dropwise addition helps to control the reaction rate and prevent the formation of undesired polymeric byproducts.
-
-
Stirring: After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for an additional 2-4 hours to ensure complete conversion.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v), visualizing the disappearance of the starting material spot.
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (3 x 20 mL) to remove inorganic salts, followed by cold methanol (2 x 10 mL) to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the purified product under vacuum to yield the final phenoxazinone derivative as a crystalline solid.
Data & Characterization
The successful synthesis of phenoxazinone derivatives from 3-Amino-2-methoxyphenol is confirmed through standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | Red-to-orange crystalline solid |
| Yield | Typically > 70% |
| ¹H NMR | Signals corresponding to aromatic protons and methoxy group protons. |
| Mass Spec (MS) | A molecular ion peak consistent with the dimerized product. |
| Infrared (IR) | Characteristic peaks for N-H, C=O, and C=C (aromatic) stretches. |
Further Synthetic Applications & Considerations
While the synthesis of phenoxazinones is a primary application, the unique functionality of 3-Amino-2-methoxyphenol opens doors to other heterocyclic systems.
-
Benzoxazole Synthesis: By reacting 3-Amino-2-methoxyphenol with carboxylic acid derivatives (or their equivalents) under dehydrating conditions, it is possible to construct the benzoxazole ring system. The ortho-amino and hydroxyl groups readily participate in a condensation-cyclization sequence to form the five-membered oxazole ring.
-
Smiles Rearrangement: The molecule can be a substrate in more complex tandem reactions, such as those involving the Smiles rearrangement, to generate structurally diverse sulfur- and nitrogen-containing heterocycles.
Critical Considerations for Success:
-
Purity of Starting Material: The efficiency of oxidative coupling reactions is highly sensitive to the purity of the 3-Amino-2-methoxyphenol. Ensure the starting material is free from oxidized impurities.
-
Control of pH: The pH of the reaction medium is critical. A neutral or slightly basic pH (around 7.0) is often optimal for the oxidative dimerization, as it facilitates the deprotonation of the phenol without deactivating the amine.
-
Choice of Oxidant: While potassium ferricyanide is common, other oxidants like ceric ammonium nitrate (CAN) or enzymatic catalysts (e.g., laccases) can also be employed, sometimes offering milder conditions or different selectivity.
Conclusion
3-Amino-2-methoxyphenol is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its intrinsic functionality allows for the direct and efficient construction of the phenoxazine core through a well-understood oxidative dimerization mechanism. The protocols and insights provided herein demonstrate the practical application of this chemistry and serve as a foundation for researchers and drug development professionals to explore and expand upon its synthetic potential. By understanding the underlying principles and paying close attention to key experimental parameters, scientists can effectively utilize this precursor to accelerate the discovery of novel chemical entities.
References
-
Riepl, H., & Geyer, A. (1998). A convenient synthesis of the chromophore of the antitumour antibiotic actinomycin D. Journal of the Chemical Society, Perkin Transactions 1, (1), 79-80. [Link]
-
Behforouz, M., & Gu, Z. (1983). A new synthesis of 2-aminophenoxazin-3-one. The Journal of Organic Chemistry, 48(9), 1497-1499. [Link]
-
Moustafa, A. H. (2009). Synthesis of Some Novel Thiophene, Thiazole, and Pyrazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 996-1007. [Link]
Application Notes and Protocols for the N-Alkylation of 3-Amino-2-methoxyphenol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Phenolamines in Medicinal Chemistry
The N-alkylation of aromatic amines, particularly those bearing additional functional groups such as hydroxyl and methoxy moieties, is a cornerstone of modern medicinal chemistry and drug development.[1][2] The introduction of alkyl groups onto a nitrogen atom can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity.[3] These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately enhancing their therapeutic efficacy and safety profiles.[3] 3-Amino-2-methoxyphenol is a valuable scaffold, and its N-alkylated derivatives are of significant interest for the synthesis of novel bioactive compounds. This document provides a detailed protocol for the N-alkylation of 3-amino-2-methoxyphenol, with a primary focus on the widely applicable and controllable method of reductive amination.[4][5][6]
Mechanistic Considerations: Choosing the Right Path for N-Alkylation
The two primary strategies for the N-alkylation of amines are direct alkylation with alkyl halides and reductive amination.[2] Direct alkylation, while seemingly straightforward, often suffers from a lack of selectivity, leading to over-alkylation and the formation of complex product mixtures that are challenging to purify.[5]
Reductive amination, conversely, offers a more controlled, one-pot approach to synthesizing secondary and tertiary amines.[4][6] This method proceeds through the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding alkylated amine.[5] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option that tolerates a wide range of functional groups.[7]
For the N-alkylation of 3-amino-2-methoxyphenol, reductive amination is the recommended method due to the presence of the phenolic hydroxyl group, which could also undergo alkylation under harsher, more basic conditions typical of direct alkylation with alkyl halides.
Experimental Workflow: A Visual Guide
Caption: Workflow for the N-alkylation of 3-Amino-2-methoxyphenol via reductive amination.
Detailed Protocol: Reductive Amination of 3-Amino-2-methoxyphenol
This protocol describes a general procedure for the synthesis of N-alkylated 3-amino-2-methoxyphenol. The specific aldehyde or ketone and reaction times may require optimization.
Materials and Reagents:
-
3-Amino-2-methoxyphenol
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-amino-2-methoxyphenol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution at room temperature with stirring. Stir the mixture for 20-30 minutes to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 3-amino-2-methoxyphenol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Results and Troubleshooting
The yield and purity of the N-alkylated product will depend on the specific carbonyl compound used and the reaction conditions. The following table provides a general expectation for common alkylating agents.
| Alkylating Agent (Carbonyl) | Expected Product | Typical Yield Range | Key Considerations |
| Formaldehyde | N-methyl-3-amino-2-methoxyphenol | 70-90% | Potential for dimethylation with excess formaldehyde and reducing agent. |
| Acetaldehyde | N-ethyl-3-amino-2-methoxyphenol | 65-85% | |
| Acetone | N-isopropyl-3-amino-2-methoxyphenol | 60-80% | Steric hindrance from the ketone may lead to slightly longer reaction times. |
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (30-40 °C) may be beneficial. Ensure all reagents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
Side Products: Over-alkylation can occur if an excess of the carbonyl compound and reducing agent are used, particularly with less sterically hindered aldehydes like formaldehyde. Careful control of stoichiometry is crucial.
-
Difficult Purification: If the product is difficult to separate from the starting material, ensure complete reaction by monitoring with TLC or LC-MS before work-up.
Alternative Protocol: Direct N-Alkylation with Alcohols
A greener approach to N-alkylation involves the use of alcohols as alkylating agents, with water being the only byproduct.[8][9] This method often requires a catalyst and higher temperatures.
General Procedure Outline:
-
In a pressure-rated vessel, combine 3-amino-2-methoxyphenol, the desired alcohol (which can also serve as the solvent), and a suitable catalyst (e.g., a supported metal catalyst).
-
Seal the vessel and heat to the required temperature (typically >100 °C).
-
After cooling, the reaction mixture is filtered to remove the catalyst, and the product is isolated and purified.
This method is advantageous from an environmental perspective but may require more specialized equipment and optimization to achieve high selectivity and yield.
Conclusion
The N-alkylation of 3-amino-2-methoxyphenol is a valuable transformation for the synthesis of novel compounds in drug discovery and development. Reductive amination stands out as a robust and selective method for this purpose, offering good yields and a high degree of control over the final product. The detailed protocol provided herein serves as a comprehensive guide for researchers, and with careful optimization, can be adapted for a wide range of alkyl substituents.
References
-
New methodology for the N-alkylation of 2-amino-3-acylthiophenes - RSC Publishing. Available at: [Link]
-
Examples of N‐alkylated alkaloids and drug molecules - ResearchGate. Available at: [Link]
-
Synthetic Methodology - why alkylamines? - The Gaunt Group. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
N-Alkylation of Dopamine and Its Impact on Surface Coating Properties | Langmuir. Available at: [Link]
-
How Alkyls Influence Medicinal Chemistry Developments? - Patsnap Eureka. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. Available at: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. Available at: [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. Available at: [Link]
-
Aminoalkylation of Alkenes Enabled by Triple Radical Sorting - Macmillan Group. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids - Monash University. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. Available at: [Link]
- Process for n-alkylation of aliphatic amines or aminoalcohols - Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]
-
Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thegauntgroup.com [thegauntgroup.com]
- 3. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-2-methoxyphenol in the Synthesis of Novel Dyes
Introduction: The Versatility of 3-Amino-2-methoxyphenol as a Dye Precursor
3-Amino-2-methoxyphenol is a highly versatile aromatic compound that holds significant promise as a precursor in the synthesis of a diverse range of novel dyes. Its unique trifunctional nature, possessing an amino group, a hydroxyl group, and a methoxy group on a benzene ring, allows it to participate in a variety of chemical transformations critical for chromophore development. The strategic positioning of these functional groups—the amino and hydroxyl groups being ortho to each other—makes it an exceptional candidate for the synthesis of complex heterocyclic dyes such as phenoxazines. Furthermore, the presence of the electron-donating methoxy and hydroxyl groups activates the aromatic ring, making it an excellent coupling component in the synthesis of azo dyes.
This application note provides detailed protocols for the synthesis of two distinct classes of dyes utilizing 3-Amino-2-methoxyphenol as a key starting material: a novel azo dye and a phenoxazine derivative. The methodologies are presented with an emphasis on the underlying chemical principles and experimental considerations to ensure reproducibility and facilitate further research and development in the fields of dye chemistry, materials science, and drug development.
Part 1: Synthesis of a Novel Azo Dye via Diazo Coupling
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of synthetic colorants. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1][2] In this protocol, 3-Amino-2-methoxyphenol will serve as the coupling component, reacting with a diazotized aromatic amine to yield a novel azo dye.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperatures (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures.[2] Conducting the reaction in an ice bath is crucial to prevent the premature decomposition of the diazonium salt, which would otherwise lead to reduced dye yield and the formation of byproducts.
-
Acidic Medium for Diazotization: The diazotization reaction is carried out in a strong acidic medium (e.g., hydrochloric acid) to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.[3]
-
Alkaline Medium for Coupling: The coupling reaction with the phenolic hydroxyl group of 3-Amino-2-methoxyphenol is favored under alkaline conditions. The base (e.g., sodium hydroxide) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium ion.[4]
Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of a novel azo dye.
Detailed Protocol: Synthesis of 4-((4-aminophenyl)diazenyl)-3-methoxy-2-aminophenol
Materials:
-
Aniline (or other primary aromatic amine)
-
3-Amino-2-methoxyphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Step 2: Coupling Reaction
-
In a 250 mL beaker, dissolve 3-Amino-2-methoxyphenol (1.39 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of 3-Amino-2-methoxyphenol with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a desiccator.
Expected Results and Characterization
The synthesized azo dye is expected to be a colored solid. The exact color will depend on the aromatic amine used in the diazotization step.
| Parameter | Expected Value/Technique | Purpose |
| Yield | 60-80% | To assess the efficiency of the reaction. |
| Melting Point | To be determined | To assess the purity of the synthesized dye. |
| UV-Vis Spectroscopy | λmax in the visible region (400-700 nm)[5] | To determine the maximum absorption wavelength and color properties. |
| FT-IR Spectroscopy | Presence of N=N stretching vibration (~1450-1500 cm⁻¹)[1] | To confirm the formation of the azo group. |
| ¹H NMR Spectroscopy | Characteristic aromatic proton signals | To elucidate the chemical structure of the dye. |
Part 2: Synthesis of a Novel Phenoxazine Dye via Oxidative Condensation
Phenoxazine dyes are a class of heterocyclic compounds that exhibit a wide range of colors and are known for their applications as fluorescent probes, laser dyes, and in photodynamic therapy. The synthesis of the phenoxazine core often involves the condensation of an o-aminophenol derivative with a suitable reaction partner.[6][7] The ortho-disposed amino and hydroxyl groups in 3-Amino-2-methoxyphenol make it an ideal starting material for the synthesis of substituted phenoxazinones.
Causality Behind Experimental Choices:
-
Condensation Reaction: The formation of the phenoxazine ring system from an o-aminophenol is a condensation reaction, which typically involves the elimination of a small molecule, such as water.[6]
-
Oxidative Conditions: The cyclization to form the phenoxazinone core often requires an oxidizing agent to facilitate the ring closure and subsequent aromatization. In some cases, air oxidation can be sufficient, especially at elevated temperatures.
-
Choice of Co-reactant: The properties of the resulting phenoxazine dye can be tuned by the choice of the co-reactant. For example, condensation with a quinone derivative can lead to the formation of a more complex, conjugated system.
Logical Relationship for Phenoxazine Synthesis
Caption: Logical steps in phenoxazine dye synthesis.
Detailed Protocol: Synthesis of a Benzo[a]phenoxazine Derivative
This protocol is based on the condensation of an aminophenol with a substituted naphthoquinone, a common method for synthesizing angular phenoxazine dyes.[8]
Materials:
-
3-Amino-2-methoxyphenol
-
2,3-Dichloro-1,4-naphthoquinone
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Toluene
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Amino-2-methoxyphenol (1.39 g, 10 mmol), 2,3-dichloro-1,4-naphthoquinone (2.27 g, 10 mmol), and anhydrous sodium carbonate (2.12 g, 20 mmol).
-
Add a mixture of ethanol (50 mL) and toluene (20 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Treat the residue with water (100 mL) and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent to obtain the crude product.
-
Purify the crude dye by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Results and Characterization
The synthesized benzo[a]phenoxazine derivative is expected to be a colored solid, likely with fluorescent properties.
| Parameter | Expected Value/Technique | Purpose |
| Yield | 40-60% | To determine the efficiency of the condensation and cyclization reactions. |
| Melting Point | To be determined | To assess the purity of the final product. |
| UV-Vis Spectroscopy | λmax in the visible or near-UV region | To characterize the electronic absorption properties of the dye. |
| Fluorescence Spectroscopy | Emission spectrum upon excitation | To determine the fluorescent properties of the synthesized phenoxazine dye. |
| FT-IR Spectroscopy | Characteristic peaks for the phenoxazine core | To confirm the formation of the heterocyclic ring system. |
| ¹H and ¹³C NMR Spectroscopy | Aromatic and methoxy proton and carbon signals | To confirm the structure of the synthesized dye. |
Conclusion
3-Amino-2-methoxyphenol serves as a valuable and versatile building block for the synthesis of novel azo and phenoxazine dyes. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of new chromophores with tailored properties. The strategic functionalization of 3-Amino-2-methoxyphenol opens up a vast chemical space for the development of advanced materials with applications in textiles, electronics, and biomedical imaging. Further investigations into the photophysical and biological properties of dyes derived from this precursor are warranted to fully realize its potential.
References
-
Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. Available at: [Link]
-
Al-Rubaie, L. A. R. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 27(1), 1-10. Available at: [Link]
-
The University of British Columbia. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
-
Otutu, J. O. (2013). Synthesis and application of azo dyes derived from 2-amino-1, 3, 4-thiadiazole-2-thiol on polyester fibre. International Journal of Advanced Research in Chemical Science, 1(4), 1-7. Available at: [Link]
-
Ghosh, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4567-4596. Available at: [Link]
-
Rudyanto, M., et al. (2018). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. In Proceedings of the 2nd International Conference on Chemistry, Chemical Engineering and Chemical Process (pp. 1-6). SciTePress. Available at: [Link]
-
Enoo, O., & Okoro, U. C. (2019). Rapid Access Hetero-Amino Derivatives of Angular Phenoxazine Dye. CASIRJ, 7(10), 9-22. Available at: [Link]
- Lüthi, C., et al. (2010). Phenoxazine dyes. World Intellectual Property Organization. WO2010003970A2.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Malytskyi, V., et al. (2019). Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. Available at: [Link]
-
Bello, K. A., et al. (2014). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Science and Technology, 3(4), 1-6. Available at: [Link]
-
Matsuoka, M., et al. (1998). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (11), 2429-2434. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]
-
ASN CHEMISTRY. (2023, December 9). Trick to remember Diazotisation and coupling reaction||Amines [Video]. YouTube. Available at: [Link]
-
Abdullah, A. F., et al. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal, 22(4), 1131–1142. Available at: [Link]
-
Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280. Available at: [Link]
-
Matsuoka, M., et al. (1998). Synthesis, Structure, and UV—VIS Absorption Spectra of Azo Dyes Derived from (Dialkylamino)thiazole Dimers. Request PDF. Available at: [Link]
-
University of Technology. (2021, September 15). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Available at: [Link]
Sources
- 1. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Diazotisation [organic-chemistry.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. casirmediapublishing.com [casirmediapublishing.com]
Application Note: High-Sensitivity GC-MS Analysis of 3-Amino-2-methoxyphenol and its Derivatives
Abstract
This application note presents a robust and sensitive method for the analysis of 3-Amino-2-methoxyphenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of these compounds, a crucial derivatization step is employed to enhance volatility and improve chromatographic performance. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are designed to ensure analytical accuracy, precision, and reliability for the quantification and identification of these critical analytes.
Introduction: The Analytical Imperative
3-Amino-2-methoxyphenol and its structural analogs are important intermediates and potential impurities in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Their accurate detection and quantification are paramount for ensuring the purity, safety, and efficacy of final products.[2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique, offering high separation efficiency and definitive identification capabilities.[3] However, the inherent polarity imparted by the amino and hydroxyl functional groups in these molecules results in poor volatility and potential for thermal degradation, making direct GC analysis challenging.[4]
To overcome these limitations, chemical derivatization is an essential prerequisite.[5] This process involves converting the polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and enabling sensitive detection by GC-MS.[6][7] This application note details a validated silylation-based derivatization protocol, a widely adopted and effective strategy for compounds containing active hydrogens, such as those found in phenols and amines.[8][9]
Experimental Workflow Overview
The analytical process for 3-Amino-2-methoxyphenol and its derivatives can be systematically broken down into several key stages. Each step is optimized to ensure maximum recovery, derivatization efficiency, and analytical sensitivity.
Caption: Overall workflow for the GC-MS analysis of 3-Amino-2-methoxyphenol and its derivatives.
Protocols and Methodologies
Sample Preparation and Derivatization: The Silylation Advantage
Silylation is a robust derivatization technique that replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[6] This conversion significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4]
Protocol: Silylation of 3-Amino-2-methoxyphenol
-
Sample Weighing: Accurately weigh approximately 10 mg of the sample (or a quantity expected to contain the analytes of interest) into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Pyridine can also act as a catalyst for the silylation reaction.
-
Derivatizing Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the vial. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate, particularly for sterically hindered groups.[6]
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. This ensures complete derivatization of both the phenolic hydroxyl and the amino groups.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Method Parameters
The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and derivatives being analyzed.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless (1 min) | Maximizes the transfer of analyte to the column for trace-level analysis.[10] |
| Carrier Gas | Helium (99.999%) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for separation on a standard capillary column. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column offering excellent separation for a wide range of compounds. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp that effectively separates the analytes from the solvent and other matrix components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Minimizes potential degradation of thermally labile compounds. |
| Quadrupole Temp. | 150°C | Standard temperature for maintaining mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra and for library matching. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantitative analysis.[10] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes between the GC and MS. |
Data Analysis and Interpretation
Identification and Fragmentation Patterns
Identification of the derivatized analytes is achieved by comparing their retention times and mass spectra with those of authentic reference standards. The mass spectra of silylated compounds exhibit characteristic fragmentation patterns. For the di-TMS derivative of 3-Amino-2-methoxyphenol, key fragments would arise from the loss of methyl groups and cleavage of the TMS moieties.
The fragmentation of methoxyphenols in mass spectrometry often involves the loss of a methyl radical (CH₃•) from the methoxy group, followed by the loss of carbon monoxide (CO).[11][12] For silylated derivatives, a prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
Table of Expected Mass Fragments for Di-TMS-3-Amino-2-methoxyphenol:
| m/z Value | Proposed Fragment Ion | Significance |
| 283 | [M]⁺ | Molecular Ion |
| 268 | [M - CH₃]⁺ | Loss of a methyl group |
| 196 | [M - Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (characteristic of silylation) |
Note: The exact fragmentation pattern should be confirmed with a reference standard.
Method Validation and Quantification
For quantitative analysis, the GC-MS method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC inlet or column. | Increase derivatization time/temperature; Use a fresh, deactivated inlet liner; Trim the front end of the GC column. |
| Low Sensitivity/No Peak | Incomplete derivatization; Sample degradation; Instrument leak. | Ensure anhydrous conditions for derivatization; Check GC-MS for leaks; Verify injection port and transfer line temperatures. |
| Ghost Peaks | Carryover from previous injections; Contamination of the syringe or inlet. | Run solvent blanks between samples; Clean the autosampler syringe; Replace the inlet septum and liner. |
| Variable Results | Inconsistent derivatization; Sample instability. | Ensure precise addition of derivatizing reagent; Analyze samples promptly after derivatization. |
Conclusion
The GC-MS method detailed in this application note, incorporating a critical silylation derivatization step, provides a reliable and sensitive approach for the analysis of 3-Amino-2-methoxyphenol and its derivatives. By carefully following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve accurate and reproducible results, ensuring the quality and safety of pharmaceutical products and other chemical entities. The principles and techniques described are foundational and can be adapted for a wide range of polar analytes requiring enhanced volatility for GC-MS analysis.
References
-
Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
ResearchGate. (2025, August 5). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
-
Patsnap Eureka. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Analytical Sciences. (n.d.). LPME with in situ derivatization and GC-MS for trace analysis of chlorophenols in water samples. [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]
-
National Institutes of Health. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
-
European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. [Link]
-
ResearchGate. (2025, August 5). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. [Link]
-
International Research Journal of Engineering and Technology. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). [Link]
-
OMICS International. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
PubMed. (n.d.). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. [Link]
-
MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]
-
OMICS International. (2025, October 16). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Exposome-Explorer. (n.d.). Guaiacol (Compound). [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
ATB. (n.d.). 3-Methoxyphenol. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]
-
ScienceDirect. (n.d.). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. [Link]
-
Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). [Link]
-
Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. [Link]
-
NIST WebBook. (n.d.). 3-Methoxyphenol, TMS derivative. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. jfda-online.com [jfda-online.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Amino-2-methoxyphenol in the Development of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1][2][3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving relentless efforts in the discovery of novel kinase inhibitors.[1][2][3] The challenge, however, lies in achieving selectivity. The highly conserved ATP-binding site across the kinome makes the development of specific inhibitors a formidable task. This necessitates the exploration of unique chemical scaffolds that can exploit subtle differences within the kinase active sites. This guide focuses on the utility of 3-Amino-2-methoxyphenol, a versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern offers a valuable starting point for generating libraries of compounds with diverse pharmacological profiles. We will explore its chemical attributes, provide exemplary synthetic protocols, and detail methodologies for evaluating the biological activity of its derivatives.
Chemical Rationale: Why 3-Amino-2-methoxyphenol?
The 3-Amino-2-methoxyphenol scaffold presents a unique combination of functional groups that are highly advantageous for kinase inhibitor design:
-
Hydrogen Bonding Capabilities: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, crucial for anchoring the inhibitor within the kinase hinge region.
-
Methoxy Group for Selectivity: The methoxy (-OCH3) group can introduce steric constraints and participate in favorable hydrophobic interactions, helping to achieve selectivity for the target kinase over closely related off-targets.
-
Versatile Synthetic Handle: The amino group serves as a key nucleophile, readily participating in a variety of coupling reactions to introduce diverse functionalities and modulate the structure-activity relationship (SAR).
A notable example of a kinase inhibitor derived from a similar aminophenol scaffold is PD98059 , a well-known inhibitor of MEK1 and MEK2.[5] This underscores the potential of this chemical class in targeting specific nodes within signaling cascades.
Synthetic Strategy: From Building Block to Potent Inhibitor
The synthesis of kinase inhibitors from 3-Amino-2-methoxyphenol typically involves the functionalization of the amino group. A common and effective approach is the formation of an amide or a related linkage to a heterocyclic core, a prevalent motif in many approved kinase inhibitors.
Protocol 1: Synthesis of a Representative N-(2-methoxy-3-hydroxyphenyl)pyrimidine-4-carboxamide
This protocol outlines a representative synthesis of a pyrimidine-based kinase inhibitor scaffold starting from 3-Amino-2-methoxyphenol.
Workflow Diagram:
Caption: Synthetic workflow for a representative kinase inhibitor.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) as a base to quench the HCl byproduct.
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of pyrimidine-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Evaluation: Assessing Kinase Inhibition and Cellular Activity
Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is crucial. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for measuring the inhibition of a target kinase in a cell-free system.
Workflow Diagram:
Caption: Workflow for a luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP to each well.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Reporter Assay for Pathway Inhibition
To assess the inhibitor's effect on a specific signaling pathway within a cellular context, a reporter gene assay is a powerful tool. For a MEK inhibitor, a luciferase reporter driven by a promoter with serum response elements (SRE) can be used.
Signaling Pathway Diagram:
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing an SRE promoter.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF or FGF).
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the IC50 of the compound.
Structure-Activity Relationship (SAR) Analysis
The data generated from these assays will be instrumental in building an SAR profile for the synthesized compounds. This will guide the next round of inhibitor design and optimization.
Table 1: Representative SAR Data for 3-Amino-2-methoxyphenol Derivatives
| Compound ID | R-Group on Pyrimidine | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell-Based Assay IC50 (µM) |
| Lead-001 | -H | 50 | >1000 | 2.5 |
| Lead-002 | -Cl | 25 | 800 | 1.2 |
| Lead-003 | -OCH3 | 150 | >1000 | 8.0 |
| Lead-004 | -NH2 | 10 | 500 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR table allows for the systematic evaluation of how different substituents on the core scaffold affect potency and selectivity. For instance, the hypothetical data above suggests that an amino group at the R-position enhances both biochemical potency and cellular activity.
Conclusion and Future Directions
3-Amino-2-methoxyphenol is a promising starting point for the development of novel kinase inhibitors. Its inherent chemical properties, combined with versatile synthetic accessibility, make it an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of inhibitors derived from this core. Future work should focus on expanding the diversity of the synthesized library and employing computational modeling to further refine the inhibitor design for enhanced potency and selectivity against a broader range of kinase targets.
References
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
-
Iwakubo, M., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 1022-33. Available at: [Link].
-
Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(22), 6871-6883. Available at: [Link].
-
Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuest. sioter, 54(3), 292-309. Available at: [Link].
-
Singh, S., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Available at: [Link].
-
Liu, X., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114458. Available at: [Link].
-
Bamborough, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3217-3231. Available at: [Link].
-
Williams, N. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7074-7084. Available at: [Link].
-
Noriko, T., et al. (2014). Inhibitory effects of p-alkylaminophenol on melanogenesis. Bioorganic & Medicinal Chemistry, 22(17), 4819-4825. Available at: [Link].
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-474. Available at: [Link].
-
Singh, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential anti-atherosclerotic agents. Future Medicinal Chemistry, 11(23), 2969-2983. Available at: [Link].
-
Khan, I., et al. (2019). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 24(18), 3329. Available at: [Link].
-
Zhang, Y., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2893-2897. Available at: [Link].
-
Patel, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6561. Available at: [Link].
- Wu, Y., et al. (2018). Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors. Google Patents.
- Shokat, K. M., et al. (2011). Methods and compositions for kinase inhibition. Google Patents.
-
Chatterjee, A., et al. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Available at: [Link].
-
Petrelli, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14795-14855. Available at: [Link].
Sources
Application Note: A Detailed Protocol for the Diazotization of 3-Amino-2-methoxyphenol
Abstract
This document provides a comprehensive experimental guide for the diazotization of 3-Amino-2-methoxyphenol, a critical process for generating the highly reactive 2-hydroxy-3-methoxyphenyldiazonium salt intermediate. This intermediate is a valuable precursor for the synthesis of a wide range of organic compounds, including specialized azo dyes and pharmaceutical building blocks. This guide emphasizes the causality behind procedural choices, robust safety protocols, and methods for ensuring reaction completion. It is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood methodology for this transformation.
Introduction and Scientific Principles
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, converting a nucleophilic amino group into an exceptionally versatile electrophilic diazonium group (-N₂⁺).[1] This transformation unlocks a vast array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, allowing for the introduction of various functional groups onto the aromatic ring.[2]
The core of the reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][3] The process must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and loss of dinitrogen gas at higher temperatures.[4][5]
The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The lone pair of the primary amine's nitrogen atom then performs a nucleophilic attack on the nitrosonium ion.[3] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[1][3]
Reaction Mechanism: Diazotization
Caption: Mechanism of arenediazonium salt formation.
Critical Safety Imperatives: Handling Diazonium Salts
Trustworthiness in protocol design begins with safety. Arenediazonium salts are notoriously unstable and can be explosive in their solid, isolated form.[6][7] Therefore, this protocol adheres to the universal best practice of generating and using the diazonium salt in situ as a cold aqueous solution without isolation.
-
Explosion Hazard: Never attempt to isolate the diazonium salt by evaporating the solvent. Solid diazonium salts are shock-sensitive and can decompose violently.[6][7]
-
Strict Temperature Control: The reaction is highly exothermic. Maintaining the temperature between 0 °C and 5 °C is paramount to prevent the premature decomposition of the diazonium salt, which not only lowers yield but can also lead to uncontrolled gas evolution (N₂) and potential pressure buildup.[4][6][7] Use an ice-salt bath for effective temperature management.
-
Reagent Handling:
-
Sodium Nitrite (NaNO₂): Toxic and an oxidizer. Avoid contact with skin and eyes.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
-
Ventilation: The reaction may release nitrogen oxides (NOx) and nitrogen (N₂).[6] All procedures must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-retardant lab coat, and acid-resistant gloves, is mandatory.
Detailed Experimental Protocol
This protocol details the formation of the 2-hydroxy-3-methoxyphenyldiazonium chloride solution, which is then ready for use in subsequent coupling or substitution reactions.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume | Notes |
| 3-Amino-2-methoxyphenol | 139.15 | >98% | 10.0 | 1.39 g | Starting aromatic amine. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~12 M (37%) | ~30.0 | ~2.5 mL | Provides acidic medium. |
| Sodium Nitrite (NaNO₂) | 69.00 | >99% | 10.5 | 0.725 g | Diazotizing agent (slight excess). |
| Distilled Water | 18.02 | N/A | N/A | 25 mL | Solvent. |
| Sulfamic Acid (H₃NSO₃) | 97.09 | >99% | As needed | As needed | To quench excess nitrous acid. |
| Starch-Iodide Paper | N/A | N/A | N/A | Strips | For monitoring excess nitrous acid. |
| Ice | N/A | N/A | As needed | As needed | For cooling bath. |
| Sodium Chloride (rock salt) | 58.44 | N/A | As needed | As needed | To depress freezing point of bath. |
Step-by-Step Procedure
-
Preparation of the Amine Salt Suspension:
-
In a 100 mL beaker equipped with a magnetic stir bar, combine 1.39 g (10.0 mmol) of 3-Amino-2-methoxyphenol with 15 mL of distilled water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form its hydrochloride salt.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate 50 mL beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Using a dropping funnel or a pipette, add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 15-20 minutes.
-
Crucial Control Point: Monitor the temperature of the reaction mixture closely with a low-temperature thermometer. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C .[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[4] The resulting solution should be clear, although it may have a pale yellow tint.
-
-
Verification and Quenching (Self-Validating System):
-
To confirm the presence of excess nitrous acid (which indicates the primary amine has been fully consumed), dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper. An immediate dark blue-black color confirms excess HNO₂.[6]
-
If the test is positive, add a small amount of solid sulfamic acid (or a concentrated urea solution) portion-wise until the starch-iodide test is negative. This step is critical to remove excess nitrous acid, which can interfere with subsequent reactions.[8]
-
The resulting solution contains the 2-hydroxy-3-methoxyphenyldiazonium chloride and is ready for immediate use in the next synthetic step.
-
Experimental Workflow Diagram
Caption: Workflow for the diazotization of 3-Amino-2-methoxyphenol.
Characterization and Quality Control
As the diazonium salt is used in situ, characterization is typically indirect, confirmed by the successful formation of the downstream product (e.g., a vibrant color change upon addition to a coupling agent like β-naphthol).[9] If necessary, a small aliquot of the diazonium solution can be coupled with a standard reagent to produce a UV-Vis active azo dye, allowing for a quick qualitative or quantitative assessment of the diazotization efficiency. Advanced characterization using techniques like NMR is generally not performed on these unstable intermediates due to their reactivity and short lifetimes.[10]
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Starch-Iodide test remains negative after full NaNO₂ addition | Insufficient NaNO₂; Inaccurate weighing of amine or nitrite. | Add a small additional amount (e.g., 0.1 eq) of NaNO₂ solution and re-test. Verify balance calibration and reagent purity for future runs. |
| Solution turns dark brown or black | Temperature exceeded 5 °C, leading to decomposition. | Discard the reaction mixture safely. Repeat the experiment with more efficient cooling and a slower rate of NaNO₂ addition. |
| Solid precipitates out of the reaction mixture | The diazonium salt may have limited solubility under the specific conditions. | Ensure sufficient acid and water are used. The product should be used immediately before significant precipitation occurs. |
| Gas evolution is too rapid | Rate of NaNO₂ addition is too fast, or temperature is too high. | Immediately slow or stop the addition of NaNO₂. Ensure the cooling bath is effective. Reduce the rate of addition for the remainder of the reaction. |
Waste Disposal
-
Quenching: Before disposal, ensure all residual diazonium salt is quenched. This can be achieved by adding it to a solution of a coupling agent or a reducing agent like hypophosphorous acid.
-
Neutralization: The final reaction mixture will be highly acidic. Neutralize it carefully by slowly adding a base such as sodium bicarbonate or sodium hydroxide with cooling.[11]
-
Disposal: Dispose of the neutralized aqueous waste in accordance with local and institutional regulations for chemical waste. Do not mix with organic solvent waste.[12][13]
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]
-
Duthaler, R. O., Forster, H. G., & Roberts, J. D. (1978). Nitrogen-15 and carbon-13 nuclear magnetic resonance spectra of diazo and diazonium compounds. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Diazotization workup neutralization question. [Link]
-
Lab Alley. How to dispose of nitric acid. [Link]
-
ResearchGate. (2019). 1H NMR of diazonium coupling product?. [Link]
-
Reddit. (2021). Diazotization workup neutralization question. [Link]
-
ResearchGate. (2018). Synthesis of diazonium salts from aniline derivatives. [Link]
-
CK-12 Foundation. (2026). Diazonium Salts. [Link]
-
International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. [Link]
-
Chemistry For Everyone. (2025). How Do You Dispose Of Nitric Acid Waste?. [Link]
-
IJARIIE. (2022). CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. [Link]
-
Procacci, B., et al. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. National Institutes of Health. [Link]
-
UK Government. (2025). Storing and depressurising nominally empty nitrous oxide canisters: RPS 289. [Link]
-
Unknown. DIAZONIUM SALTS. [Link]
-
Cylinder Recyclers. (2025). Nitrous Oxide Tank Recycling Guide. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. youtube.com [youtube.com]
The Strategic Application of 3-Amino-2-methoxyphenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 3-Amino-2-methoxyphenol, a seemingly simple aromatic amine, emerges as a highly valuable and versatile intermediate. Its unique substitution pattern—an amine, a hydroxyl, and a methoxy group on a benzene ring—offers a rich platform for chemical modification, enabling the synthesis of complex heterocyclic systems and molecules with significant biological activity. The interplay of the electron-donating hydroxyl and methoxy groups, alongside the nucleophilic amino group, dictates its reactivity and makes it a sought-after precursor in multi-step synthetic pathways. This guide provides an in-depth exploration of the applications of 3-Amino-2-methoxyphenol in medicinal chemistry, with a primary focus on its role as a key component in the synthesis of kinase inhibitors and its potential for the generation of diverse heterocyclic scaffolds.
Core Application: A Cornerstone in the Synthesis of MEK Inhibitors
The most prominent application of 3-Amino-2-methoxyphenol in medicinal chemistry is its role as a critical precursor to the well-established MEK inhibitor, PD98059. This compound, chemically known as 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, is a selective and cell-permeable inhibitor of the MAP kinase pathway, a critical signaling cascade implicated in cell proliferation, differentiation, and survival.
Mechanism of Action: Targeting the MAP Kinase Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that, when dysregulated, is a major driver of oncogenesis. PD98059 exerts its therapeutic effect by specifically targeting MEK1 and MEK2, the kinases immediately upstream of ERK. It is a non-competitive inhibitor that binds to the inactive form of MEK, preventing its phosphorylation and subsequent activation by upstream kinases like c-Raf. This blockade of MEK activation effectively halts the downstream signaling to ERK, thereby inhibiting cell growth and proliferation in various cancer cell lines.
dot graph MEK_Inhibition_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK1/2", fillcolor="#FBBC05"]; ERK [label="ERK1/2", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#5F6368"]; PD98059 [label="PD98059\n(derived from 3-Amino-2-methoxyphenol)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor [label="Binds"]; Receptor -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates\n(Activates)"]; MEK -> ERK [label="Phosphorylates\n(Activates)"]; ERK -> Proliferation [label="Regulates"]; PD98059 -> MEK [label="Inhibits Activation", color="#EA4335", style=dashed, arrowhead=tee]; } }
Caption: Mechanism of MEK inhibition by PD98059.
Quantitative Biological Data
The efficacy of PD98059 has been quantified through various in vitro assays, demonstrating its selective inhibition of the MEK pathway.
| Compound | Target | IC50 Value | Assay Type |
| PD98059 | MEK1 | 2-7 µM | In vitro kinase assay |
| PD98059 | MEK2 | ~50 µM | In vitro kinase assay |
Experimental Protocols: From Precursor to Active Pharmaceutical Ingredient
The synthesis of PD98059 from 3-Amino-2-methoxyphenol is a multi-step process that highlights the utility of this intermediate. Below are detailed protocols for the synthesis of the precursor and its subsequent conversion to the final active molecule.
Protocol 1: Synthesis of 3-Amino-2-methoxyphenol
This protocol details the synthesis of 3-Amino-2-methoxyphenol via the reduction of its nitro precursor, 2-methoxy-3-nitrophenol.
Reaction Scheme:
dot graph Synthesis_of_Precursor { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11];
reactant [label="2-methoxy-3-nitrophenol"]; product [label="3-Amino-2-methoxyphenol"];
reactant -> product [label="H2, Pd/C\nEthanol"]; }
Caption: Synthesis of 3-Amino-2-methoxyphenol.
Materials and Reagents:
-
2-methoxy-3-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol, anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 2-methoxy-3-nitrophenol (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or wet with solvent.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (1 atm, balloon or 40-50 psi in a Parr apparatus).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the apparatus with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-Amino-2-methoxyphenol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of PD98059 (2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one)
This protocol outlines a plausible synthetic route for the construction of the benzopyranone core of PD98059 from 3-Amino-2-methoxyphenol, based on established methods for chromone synthesis.
Reaction Scheme:
dot graph Synthesis_of_PD98059 { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11];
reactant1 [label="3-Amino-2-methoxyphenol"]; reactant2 [label="1-(2-hydroxyphenyl)ethan-1-one"]; intermediate [label="Chalcone Intermediate"]; product [label="PD98059"];
{rank=same; reactant1; reactant2;}
reactant1 -> intermediate [label="Base, Ethanol"]; reactant2 -> intermediate; intermediate -> product [label="Iodine, DMSO, Heat"]; }
Caption: Plausible synthesis of PD98059.
Materials and Reagents:
-
3-Amino-2-methoxyphenol
-
1-(2-hydroxyphenyl)ethan-1-one
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine
Procedure:
Part A: Chalcone Formation
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and 3-Amino-2-methoxyphenol (1.0 eq) in ethanol.
-
Base Addition: Add a solution of KOH or NaOH (2.0-3.0 eq) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the chalcone intermediate by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water, and dry.
Part B: Oxidative Cyclization to form the Benzopyranone
-
Reaction Setup: Dissolve the crude chalcone from Part A in DMSO.
-
Iodine Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the formation of PD98059 by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059).
Broader Synthetic Utility: A Gateway to Diverse Heterocycles
The utility of 3-Amino-2-methoxyphenol extends beyond the synthesis of PD98059. Its bifunctional nature (amine and phenol) allows it to be a valuable starting material for the construction of a wide range of heterocyclic compounds of medicinal interest, such as benzoxazoles, benzothiazoles, and quinolines, through various condensation and cyclization reactions.
dot graph Synthetic_Utility { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
Start [label="3-Amino-2-methoxyphenol", fillcolor="#4285F4"]; Benzoxazole [label="Benzoxazoles", shape=ellipse, fillcolor="#34A853"]; Benzothiazole [label="Benzothiazoles", shape=ellipse, fillcolor="#34A853"]; Quinolines [label="Quinolines", shape=ellipse, fillcolor="#34A853"]; Other [label="Other Heterocycles", shape=ellipse, fillcolor="#34A853"];
Start -> Benzoxazole [label="+ Carboxylic Acid\n or Aldehyde"]; Start -> Benzothiazole [label="+ Carbon disulfide\n or Isothiocyanate"]; Start -> Quinolines [label="+ α,β-Unsaturated\nKetone (Skraup)"]; Start -> Other [label="..."]; }
Caption: Synthetic utility of 3-Amino-2-methoxyphenol.
Conclusion and Future Perspectives
3-Amino-2-methoxyphenol has solidified its importance in medicinal chemistry, primarily as a key building block for the synthesis of the MEK inhibitor PD98059. The protocols provided herein offer a practical guide for researchers working on the synthesis of this and related compounds. Furthermore, the inherent reactivity of this molecule opens avenues for its application in the diversity-oriented synthesis of novel heterocyclic libraries for drug discovery campaigns. Future research may focus on leveraging the unique stereoelectronic properties of 3-Amino-2-methoxyphenol to design and synthesize next-generation kinase inhibitors with improved potency and selectivity, as well as exploring its utility in the development of therapeutics for other disease areas.
References
-
Dudley, D. T., Pang, L., Decker, S. J., Bridges, A. J., & Saltiel, A. R. (1995). A synthetic inhibitor of the mitogen-activated protein kinase cascade. Proceedings of the National Academy of Sciences, 92(17), 7686-7689. ([Link])
-
Alessi, D. R., Cuenda, A., Cohen, P., Dudley, D. T., & Saltiel, A. R. (1995). PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. Journal of Biological Chemistry, 270(46), 27489-27494. ([Link])
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link] (This reference provides a similar reduction protocol for a related compound)
-
Bakhouch, M., et al. (2016). Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1043–1046. ([Link]) (This reference provides an example of benzopyran synthesis)
Application Note: Strategic Monitoring of Reactions Involving 3-Amino-2-methoxyphenol
Abstract
3-Amino-2-methoxyphenol is a versatile bifunctional building block crucial in synthesizing pharmaceuticals and other high-value chemical entities. Its dual reactivity, stemming from the nucleophilic amino and phenolic hydroxyl groups, necessitates precise reaction control to ensure optimal yield and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced and routine techniques for monitoring the progress of reactions involving this important intermediate. We present detailed protocols and the underlying scientific principles for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.
Introduction: The Importance of Reaction Monitoring
The chemical behavior of 3-Amino-2-methoxyphenol is dictated by the interplay of its electron-donating amino and methoxy groups, and the acidic phenolic proton. This complex reactivity can lead to multiple potential reaction pathways, including N-alkylation, O-alkylation, acylation, and electrophilic aromatic substitution.[1] Without careful monitoring, these competing reactions can lead to a complex mixture of products, reducing the yield of the desired compound and complicating purification.
Real-time or quasi-real-time monitoring of a chemical reaction provides critical insights into:
-
Reaction kinetics: Understanding the rate of consumption of starting materials and the formation of products.
-
Intermediate formation: Identifying and tracking transient species that can provide mechanistic insights.
-
Endpoint determination: Accurately establishing when a reaction is complete to prevent over-reaction and byproduct formation.
-
Process optimization: Systematically adjusting reaction parameters (temperature, catalyst loading, reagent stoichiometry) to maximize yield and minimize impurities.
This guide will equip the reader with the knowledge to select and implement the most appropriate analytical technique for their specific synthetic challenge involving 3-Amino-2-methoxyphenol.
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is a cornerstone of synthetic chemistry, offering a rapid, inexpensive, and visually intuitive method to follow a reaction's progress.[2][3]
Principle: TLC separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Expert Insight: The choice of eluent is paramount for achieving clear separation. For 3-Amino-2-methoxyphenol and its derivatives, a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is a good starting point. The inherent polarity of both the amine and phenol groups in the starting material means a moderately polar eluent system will be required. As the reaction proceeds, for instance in an acylation reaction, the polarity of the product will change, necessitating a well-chosen solvent system to resolve the starting material and the product.
Protocol for TLC Monitoring
-
Sample Preparation: At designated time intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.[3] Dilute this aliquot in a small volume of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) side-by-side.[2]
-
Development: Place the TLC plate in a chamber containing the chosen eluent system. Ensure the chamber is saturated with the solvent vapors for reproducible results. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (typically 254 nm for aromatic compounds). The spots can also be visualized by staining, for example, with a potassium permanganate or ninhydrin stain, which are effective for phenols and amines, respectively.[2]
-
Interpretation: The gradual disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to definitively identify the starting material spot in the reaction mixture.
Workflow for TLC Analysis
Caption: A streamlined workflow for reaction monitoring using TLC.
High-Performance Liquid Chromatography (HPLC): Precise Quantitative Analysis
For quantitative insights into reaction kinetics and impurity profiling, HPLC is the gold standard.
Principle: HPLC separates molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions.
Expert Insight: Reversed-phase HPLC using a C18 column is generally well-suited for the analysis of 3-Amino-2-methoxyphenol and its derivatives. The mobile phase typically consists of an aqueous component (often buffered or containing an acid like formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve compounds with a wide range of polarities.
Protocol for HPLC Monitoring
-
Method Development: An appropriate HPLC method must be developed that provides baseline separation of the starting material, intermediates, and products. Key parameters to optimize include the column, mobile phase composition, flow rate, and UV detection wavelength.
-
Calibration: Prepare standard solutions of the starting material and, if available, the product at known concentrations to create a calibration curve. This curve will be used to correlate the peak area to the concentration.
-
Sample Preparation: At specified time points, withdraw a precise volume of the reaction mixture. It is often necessary to "quench" the reaction immediately to stop it from progressing further. This can be achieved by rapid cooling or by adding a reagent that neutralizes a reactant. The sample should then be diluted to a known volume with a suitable solvent.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: The concentration of the starting material and product(s) at each time point can be determined from their respective peak areas using the calibration curve. This allows for the calculation of conversion, yield, and the rate of reaction.
Data Presentation: Illustrative HPLC Monitoring Data
| Time (hours) | 3-Amino-2-methoxyphenol Conc. (mM) | Product Conc. (mM) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 35 | 35 |
| 2 | 38 | 62 | 62 |
| 4 | 12 | 88 | 88 |
| 6 | <1 | >99 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile compounds. While 3-Amino-2-methoxyphenol itself is not highly volatile, it can be analyzed by GC-MS after a derivatization step to increase its volatility and thermal stability.[4][5]
Principle: GC separates volatile compounds in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Expert Insight: Derivatization of the polar -NH₂ and -OH groups is typically required for robust GC-MS analysis of aminophenols.[6][7] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. This replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, making the molecule more volatile and less prone to adsorption on the GC column.
Protocol for GC-MS Monitoring with Derivatization
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and perform a workup to isolate the organic components.
-
Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., BSTFA in pyridine). Heat the mixture gently to ensure complete derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The mass spectrometer can be operated in full scan mode to identify unknown products or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of known compounds.
-
Data Analysis: The disappearance of the peak for the derivatized starting material and the appearance of the peak for the derivatized product are monitored.
Logical Flow for GC-MS with Derivatization
Caption: Workflow for GC-MS analysis including a derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights
NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[8][9][10]
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a "fingerprint" of the molecule's structure. The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for quantitative analysis.
Expert Insight: ¹H NMR is particularly useful. By monitoring the disappearance of proton signals unique to 3-Amino-2-methoxyphenol and the appearance of new signals corresponding to the product, the reaction progress can be accurately tracked. For quantitative measurements, an internal standard with a known concentration can be added to the sample.
Protocol for NMR Monitoring
-
Sample Preparation: At each time point, a sample is taken from the reaction. If the reaction solvent is not deuterated, the solvent is removed under reduced pressure, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A known amount of an unreactive internal standard is added. The standard should have a simple spectrum that does not overlap with the signals of the reactants or products.
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Analysis: The integrals of the signals for the starting material, product, and internal standard are determined. The relative concentrations can then be calculated to determine the reaction conversion.
In-situ Infrared (IR) Spectroscopy: Real-Time Functional Group Analysis
In-situ, or real-time, IR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for continuous monitoring of a reaction without the need for sampling.[11][12]
Principle: An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. The probe measures the vibrational spectra of the molecules in the reaction mixture. As functional groups are consumed and formed during the reaction, their characteristic IR absorption bands will decrease and increase in intensity, respectively.[13][14]
Expert Insight: For a reaction involving 3-Amino-2-methoxyphenol, one could monitor the disappearance of the N-H and O-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of a new band, for example, a strong carbonyl (C=O) stretch around 1650-1750 cm⁻¹ in an acylation reaction. This provides a continuous, real-time profile of the reaction.
Protocol for In-situ IR Monitoring
-
Setup: An ATR-FTIR probe is inserted into the reaction vessel.
-
Background: A background spectrum of the reaction mixture is taken before initiating the reaction.
-
Monitoring: Spectra are collected at regular intervals throughout the reaction.
-
Data Analysis: The change in absorbance of key characteristic peaks is plotted against time to generate a reaction profile.
Decision Tree for Selecting an Analytical Technique
Caption: A decision-making guide for selecting the optimal reaction monitoring technique.
References
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Ota, S., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(10), 3585-3591. [Link]
-
Es-haghi, S., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis, 9(5), 4155-4166. [Link]
-
Starek, M., & Daszkiewicz, Z. (2011). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Liquid Chromatography & Related Technologies, 34(15), 1484-1497. [Link]
-
Pawar, S. D., et al. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology, 8(7), 392-397. [Link]
-
Sikorska, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10464-10470. [Link]
-
Pyka, A., & Budzisz, M. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 865639. [Link]
-
Psillakis, E., & Kalogerakis, N. (2001). Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Analyst, 126(10), 1663-1668. [Link]
-
Jaman, Z., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11038-11045. [Link]
-
Kim, H., et al. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 28(14), 5369. [Link]
-
Mettler Toledo. ReactIR In Situ Spectroscopy. [Link]
-
Magritek. Reaction Monitoring. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Mettler Toledo. Real-Time Reaction Analysis Guide. [Link]
-
Chem-Impex. 3-Methoxyphenol. [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
IMSERC. Kinetics / reaction monitoring. [Link]
-
Pérez-Carrera, E., et al. (2007). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Analytica Chimica Acta, 593(1), 75-81. [Link]
-
Psillakis, E., & Kalogerakis, N. (2001). Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l-1 levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry. Analyst, 126, 1663-1668. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications, 46(36), 6780-6782. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Mestrelab Research. for Reaction Monitoring by NMR. [Link]
-
dos Santos, M. C., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 108, 293-299. [Link]
-
Bordiga, S., et al. (2013). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. Chemical Reviews, 113(3), 1736-1850. [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Mestrelab Research. Reaction Monitoring. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
METTLER TOLEDO AutoChem. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Magritek [magritek.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis and purification of 3-Amino-2-methoxyphenol, a key intermediate in the pharmaceutical and fine chemical industries. The protocols described herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the scientific principles underpinning each step.
Introduction
3-Amino-2-methoxyphenol is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical compounds and specialty chemicals. Its bifunctional nature, possessing both an amine and a hydroxyl group on a substituted benzene ring, allows for diverse chemical modifications. The controlled, large-scale production of this intermediate with high purity is therefore of significant industrial importance.
This guide outlines a two-stage process for the synthesis and purification of 3-Amino-2-methoxyphenol. The synthetic strategy involves the nitration of a suitable precursor followed by catalytic hydrogenation. The purification protocol focuses on crystallization and, where necessary, distillation to achieve the desired product quality.
Synthesis of 2-Methoxy-3-nitrophenol: The Precursor
The synthesis of the target molecule begins with the preparation of its immediate precursor, 2-Methoxy-3-nitrophenol. A common and effective route starts from 2-nitroresorcinol.
Causality of Experimental Choices
The selection of 2-nitroresorcinol as the starting material is based on the regioselective methylation of one of the hydroxyl groups. The use of dimethyl sulfate in an alkaline medium is a well-established method for methylation. The reaction temperature is maintained below 40°C to favor the formation of the monomethyl ether over the dimethyl ether byproduct, thereby increasing the yield of the desired 2-Methoxy-3-nitrophenol[1].
Experimental Protocol: Synthesis of 2-Methoxy-3-nitrophenol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) |
| 2-Nitroresorcinol | 155.11 | 155.11 g (1.0 mole) |
| Dimethyl sulfate | 126.13 | 145.05 g (1.15 moles) |
| Sodium hydroxide | 40.00 | As required for dilute solution |
| Hydrochloric acid | 36.46 | As required for acidification |
| Diethyl ether | 74.12 | As required for extraction |
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 1.0 mole of 2-nitroresorcinol in a dilute aqueous solution of sodium hydroxide.
-
Cool the reaction mixture to below 40°C with vigorous stirring.
-
Slowly add 1.15 moles of dimethyl sulfate to the reaction mixture, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to remove any solid dimethyl ether byproduct that may have formed.
-
Acidify the filtrate with hydrochloric acid.
-
Extract the acidified filtrate with diethyl ether.
-
Separate the ether layer and evaporate the solvent to obtain the crude 2-Methoxy-3-nitrophenol.
-
The crude product can be further purified by fractional distillation under reduced pressure[1].
Large-Scale Synthesis of 3-Amino-2-methoxyphenol via Catalytic Hydrogenation
The conversion of the nitro group in 2-Methoxy-3-nitrophenol to an amino group is efficiently achieved through catalytic hydrogenation. This method is widely used in industrial processes due to its high selectivity and the clean nature of the reaction, with water being the primary byproduct.
Causality of Experimental Choices
Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes[2][3]. The reaction is typically carried out in a solvent such as ethanol, which readily dissolves the starting material and is inert under the reaction conditions. The use of hydrogen gas under pressure accelerates the reaction rate. Monitoring the reaction progress is crucial for determining the reaction endpoint and preventing over-reduction or side reactions.
Caption: Workflow for the synthesis of 3-Amino-2-methoxyphenol.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity |
| 2-Methoxy-3-nitrophenol | 169.14 | 169.14 g (1.0 mole) |
| 5% Palladium on Carbon (Pd/C) | N/A | 1.7 g (1 wt%) |
| Ethanol | 46.07 | 1.7 L |
| Hydrogen Gas | 2.02 | As required |
Procedure:
-
Charge a high-pressure hydrogenation reactor with 2-Methoxy-3-nitrophenol and ethanol.
-
Carefully add the 5% Pd/C catalyst to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60°C) with efficient stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-methoxyphenol.
Purification of 3-Amino-2-methoxyphenol
High purity is often a critical requirement for pharmaceutical intermediates. Crystallization is a powerful technique for purifying solid organic compounds on a large scale.
Causality of Experimental Choices
The choice of solvent for crystallization is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of the purified product upon cooling. Isopropyl alcohol is often a good choice for aminophenols[2]. For compounds that are difficult to crystallize or to remove certain impurities, forming a salt with a mild acid and then recrystallizing can be an effective strategy[4]. Distillation under reduced pressure can be employed to remove non-volatile impurities or to purify the product further after crystallization[5].
Caption: Purification workflow for 3-Amino-2-methoxyphenol.
Experimental Protocol: Purification by Crystallization
Materials:
| Reagent/Solvent | Use |
| Crude 3-Amino-2-methoxyphenol | Product to be purified |
| Isopropyl Alcohol | Crystallization solvent |
Procedure:
-
Transfer the crude 3-Amino-2-methoxyphenol to a clean, dry reaction vessel.
-
Add a minimal amount of hot isopropyl alcohol to dissolve the crude product completely.
-
Allow the solution to cool down slowly and undisturbed to initiate crystallization. Seeding with a small crystal of pure product can be beneficial.
-
Once crystallization has started, continue to cool the mixture gradually to maximize the yield of the purified product.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining impurities.
-
Dry the purified crystals under vacuum at a moderate temperature.
In-Process Controls and Analytical Methods
To ensure the quality and consistency of the final product, in-process controls and analytical testing are essential.
-
Reaction Monitoring: The progress of the catalytic hydrogenation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is the preferred method for quantitative analysis[6][7].
-
Purity Assessment: The purity of the final product should be determined by HPLC with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and to detect volatile impurities.
-
Structural Confirmation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Safety Considerations
General Precautions:
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.
Specific Hazards:
-
Dimethyl sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood.
-
Hydrogen gas: Highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Eliminate all potential ignition sources.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst wet and under an inert atmosphere whenever possible.
-
3-Amino-2-methoxyphenol and its precursors: Aminophenols and nitrophenols can be toxic and irritating to the skin, eyes, and respiratory tract[8][9][10]. Avoid inhalation of dust and direct contact with the skin.
References
-
Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Knowledge. Retrieved from [Link]
- Jaeger, C. B., Jr. (1945). 2-nitro-3-methoxy-phenol and process of making same. U.S. Patent No. 2,385,282. Washington, DC: U.S. Patent and Trademark Office.
-
Behrman, E. J., & Edwards, J. O. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3329–o3330. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
Fu, Y., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(10), 3499-3507. Retrieved from [Link]
-
Vines, C. A., et al. (2012). Size-Dependent Hydrogenation of p-Nitrophenol with Pd Nanoparticles Synthesized with Poly(amido)amine Dendrimer Templates. The Journal of Physical Chemistry C, 116(36), 19473–19482. Retrieved from [Link]
- Leston, G. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Washington, DC: U.S. Patent and Trademark Office.
-
AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. Retrieved from [Link]
-
Wang, C., et al. (2025, August 7). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2025, September 8). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv. Retrieved from [Link]
- Spiegler, L. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905. Washington, DC: U.S. Patent and Trademark Office.
-
Acedo-Valenzuela, M. I., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 20(11), 574-581. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
-
Al-Smadi, A. M., & Abd-El-Aziz, A. S. (2016). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Journal of Experimental Nanoscience, 11(13), 1017-1029. Retrieved from [Link]
-
Patil, S. B., & Kulkarni, S. S. (2017). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. International Journal for Advance Research in Innovation & Ideas in Education, 3(2), 2395-4396. Retrieved from [Link]
-
European Patent Office. (1987). Process for producing aminophenols. European Patent No. EP 0224625 A1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]
-
Kumar, A., et al. (2006). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Chemical Engineering Journal, 117(1), 63-71. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12(4), 1251-1260. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 3-METHOXYPHENOL. Retrieved from [Link]
Sources
- 1. US2385282A - 2-nitro-3-methoxy-phenol and process of making same - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of 3-Amino-2-methoxyphenol in the Synthesis of Natural Product Analogs
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
Natural products have long been a cornerstone of drug discovery, offering a vast reservoir of intricate molecular architectures with potent biological activities. However, their inherent complexity often poses significant challenges to synthetic accessibility and structural modification. The strategic use of highly functionalized, yet versatile, building blocks is paramount in overcoming these hurdles. 3-Amino-2-methoxyphenol stands out as a particularly valuable scaffold in the synthesis of natural product analogs. Its unique arrangement of an amino group, a hydroxyl group, and a methoxy substituent on an aromatic ring provides a powerful platform for a diverse array of chemical transformations, enabling the efficient construction of complex heterocyclic systems that mimic the core structures of various natural products.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-amino-2-methoxyphenol in the synthesis of natural product analogs. We will explore its utility in constructing phenoxazinone and phenazine scaffolds, which are central to the biological activity of numerous natural products. Through detailed protocols, mechanistic insights, and illustrative diagrams, this guide will demonstrate how this versatile building block can be leveraged to generate libraries of novel compounds for drug discovery and chemical biology.
The Chemical Versatility of 3-Amino-2-methoxyphenol
The synthetic power of 3-amino-2-methoxyphenol lies in the differential reactivity of its functional groups. The electron-donating nature of the amino, hydroxyl, and methoxy groups activates the aromatic ring towards electrophilic substitution. More importantly, the ortho-relationship of the amino and hydroxyl groups provides a pre-organized motif for the construction of six-membered heterocyclic rings through condensation and oxidative cyclization reactions. The methoxy group, in turn, can serve as a handle for further functionalization or can influence the electronic properties and conformation of the final molecule.
This unique constellation of functional groups makes 3-amino-2-methoxyphenol an ideal precursor for the synthesis of phenoxazinone- and phenazine-containing natural product analogs. These scaffolds are found in a variety of biologically active compounds, including actinomycin D, a potent anticancer agent, and various microbial pigments with antimicrobial and antitumor properties.
Synthesis of Phenoxazinone Scaffolds: A Gateway to Actinomycin Analogs
The phenoxazinone core is a key pharmacophore in a number of natural products, most notably the actinomycins. The oxidative condensation of two molecules of a substituted o-aminophenol is a classic and efficient method for constructing this heterocyclic system. 3-Amino-2-methoxyphenol serves as an excellent starting material for this transformation, leading to the formation of a dimethoxyphenoxazinone scaffold that can be further elaborated.
Protocol 1: Synthesis of 2-Amino-1,9-dicarboxy-4,6-dimethoxy-3H-phenoxazin-3-one
This protocol details the synthesis of a key phenoxazinone intermediate, which can be further functionalized to generate a library of actinomycin D analogs. The reaction proceeds via an oxidative condensation of a 3-amino-2-methoxyphenol derivative.
Materials:
-
3-hydroxy-4-methyl-2-nitrobenzoic acid
-
Methanol
-
Sulfuric acid
-
10% Palladium on carbon
-
Hydrogen gas
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 7.2)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Esterification: To a solution of 3-hydroxy-4-methyl-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure and dissolve the residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the methyl ester.
-
Reduction: Dissolve the methyl ester in methanol and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir vigorously for 12 hours at room temperature. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the corresponding aminophenol.
-
Oxidative Condensation: Dissolve the aminophenol in a potassium dihydrogen phosphate buffer (pH 7.2) and methanol. Add a solution of potassium ferricyanide in the same buffer dropwise over 30 minutes with vigorous stirring. Stir the reaction mixture at room temperature for an additional 2 hours.
-
Work-up and Purification: Acidify the reaction mixture with 2N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-1,9-dicarboxy-4,6-dimethoxy-3H-phenoxazin-3-one.
Expected Yield and Characterization:
| Compound | Starting Material | Yield (%) | Analytical Data |
| 2-Amino-1,9-dicarboxy-4,6-dimethoxy-3H-phenoxazin-3-one | 3-hydroxy-4-methyl-2-nitrobenzoic acid | 60-70 | ¹H NMR, ¹³C NMR, HRMS consistent with structure |
Mechanism of Oxidative Condensation:
The reaction proceeds through the formation of a phenoxy radical intermediate upon oxidation of the aminophenol. This radical then undergoes coupling with another molecule of the aminophenol, followed by further oxidation and intramolecular cyclization to form the phenoxazinone core.
Caption: Oxidative condensation of an aminophenol to a phenoxazinone core.
Synthesis of Phenazine Scaffolds: Accessing Microbial Pigment Analogs
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria. Many phenazine natural products exhibit a broad range of biological activities, including antimicrobial, antitumor, and antiviral properties. 3-Amino-2-methoxyphenol can be utilized as a key building block for the synthesis of substituted phenazines through condensation with ortho-quinones or their precursors.
Protocol 2: Synthesis of a Substituted Methoxy-phenazine
This protocol describes a general method for the synthesis of a substituted phenazine from 3-amino-2-methoxyphenol and a catechol derivative.
Materials:
-
3-Amino-2-methoxyphenol
-
4-Methylcatechol
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel
Step-by-Step Methodology:
-
Oxidation of Catechol: In a round-bottom flask protected from light, dissolve 4-methylcatechol in anhydrous dichloromethane. Add silver(I) oxide and stir the mixture vigorously at room temperature for 1 hour. The color of the reaction mixture should turn deep red, indicating the formation of the corresponding o-quinone.
-
Condensation Reaction: To the in situ generated o-quinone solution, add a solution of 3-amino-2-methoxyphenol in anhydrous dichloromethane dropwise over 15 minutes. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the silver salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired substituted methoxy-phenazine.
Expected Yield and Characterization:
| Compound | Starting Materials | Yield (%) | Analytical Data |
| Substituted Methoxy-phenazine | 3-Amino-2-methoxyphenol, 4-Methylcatechol | 75-85 | ¹H NMR, ¹³C NMR, HRMS consistent with structure |
Reaction Pathway:
The synthesis involves the initial oxidation of the catechol to an o-quinone, which then undergoes a condensation reaction with 3-amino-2-methoxyphenol, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic phenazine core.
Use of 3-Amino-2-methoxyphenol in the preparation of agrochemicals
Application Note: Strategic Utilization of 3-Amino-2-methoxyphenol in Agrochemical Discovery
Executive Summary
This technical guide details the application of 3-Amino-2-methoxyphenol (CAS 125708-66-9) as a privileged scaffold in the synthesis of next-generation agrochemicals. Unlike its isomer 2-amino-3-methoxyphenol (a direct precursor to benzoxazoles), this specific 1,2,3-trisubstituted benzene offers a unique "meta-split" geometry between the nucleophilic hydroxyl and amino groups.
This structural feature is critical for the rational design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides . The molecule serves as a versatile "linker scaffold," allowing independent functionalization of the phenol (for lipophilicity tuning) and the aniline (for pharmacophore attachment).
Chemical Profile & Handling
3-Amino-2-methoxyphenol is an electron-rich aromatic amine. It is prone to rapid oxidation upon exposure to air, transitioning from a beige solid to a dark brown tar. Rigorous exclusion of oxygen is required during storage and reaction.
| Property | Specification |
| CAS Number | 125708-66-9 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Substitution Pattern | 1-OH, 2-OMe, 3-NH₂ (1,3-relationship between nucleophiles) |
| pKa (Estimated) | ~4.5 (Aniline), ~10.0 (Phenol) |
| Storage | -20°C, under Argon/Nitrogen, desiccated. |
Safety Warning: This compound is a potential skin sensitizer and irritant. All procedures must be conducted in a fume hood.
Application Workflow: The "Divergent Scaffold" Strategy
In agrochemical SAR (Structure-Activity Relationship) studies, this molecule is used to create Carboxamide libraries . The presence of the 2-methoxy group provides steric lock, forcing the amide bond out of planarity—a key feature in high-potency fungicides like Bixafen or Fluxapyroxad.
Workflow Logic
-
Chemoselective O-Alkylation: The phenolic hydroxyl is modified first to adjust the LogP (partition coefficient) or introduce a secondary binding motif (e.g., propargyl ether).
-
N-Acylation: The aniline is coupled with a heterocyclic acid chloride (e.g., pyrazole-4-carbonyl chloride) to install the bioactive "warhead."
Figure 1: Divergent synthesis workflow for creating carboxamide fungicide libraries using 3-amino-2-methoxyphenol.
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation
Objective: To alkylate the phenolic oxygen without touching the aniline nitrogen. Mechanism: Exploiting the acidity difference. The phenol (pKa ~10) can be deprotonated by weak bases (K₂CO₃) to form the phenoxide, which is a better nucleophile than the neutral aniline.
Materials:
-
3-Amino-2-methoxyphenol (1.0 eq)
-
Propargyl bromide (1.1 eq) [Common agrochemical motif]
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: DMF (Anhydrous) or Acetone
Procedure:
-
Inert Setup: Purge a 3-neck round-bottom flask with Argon. Add 3-Amino-2-methoxyphenol and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ in one portion. Stir at 0°C for 15 minutes. The solution may darken slightly; this is normal.
-
Addition: Add Propargyl bromide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should shift upwards.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Note: Do not use acidic eluents, as the amine is basic.
-
Protocol B: Amide Coupling (The "Warhead" Installation)
Objective: Coupling the O-alkylated aniline with 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (a standard SDHI precursor).
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Pyrazole Acid Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: DCM (Dichloromethane)
Procedure:
-
Dissolution: Dissolve the aniline intermediate in dry DCM under Nitrogen. Cool to 0°C.[1]
-
Base Addition: Add TEA dropwise.
-
Acylation: Add the Acid Chloride (dissolved in minimal DCM) dropwise over 20 minutes. Exothermic reaction.
-
Completion: Stir at RT for 2 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Isolation: Separate phases. The organic layer contains the target carboxamide.
Analytical Validation (QC)
To ensure the integrity of the scaffold during library synthesis, use the following HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide bond).
Expected Retention Times (Relative):
-
3-Amino-2-methoxyphenol: ~2.5 min (Polar, elutes early).
-
O-Alkylated Intermediate: ~5.5 min (Increased hydrophobicity).
-
Final Carboxamide: ~8.2 min (Highly lipophilic).
Critical "Chemist's Note" on Isomerism
Researchers must distinguish 3-Amino-2-methoxyphenol from 2-Amino-3-methoxyphenol .
-
3-Amino-2-methoxyphenol (This Guide): Used for Amides, Ureas, Carbamates. The NH₂ and OH are meta. Cannot form Benzoxazoles directly.
-
2-Amino-3-methoxyphenol: Used for Benzoxazoles. The NH₂ and OH are ortho.
-
Verification: Check the 1H NMR.[2] The 2-methoxy group in the target molecule will appear as a singlet around 3.7–3.9 ppm. The aromatic protons will show a specific 1,2,3-trisubstituted pattern (often a doublet-doublet-triplet system if clearly resolved, or a multiplet).
References
-
National Institutes of Health (NIH). (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents. (Reference for general agrochemical scaffold utility). Retrieved January 29, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-2-methoxyphenol
Welcome to the technical support resource for the purification of 3-Amino-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these purification strategies to your specific experimental context. The inherent reactivity of aminophenols presents unique challenges, primarily their susceptibility to oxidation. This guide is structured to address these challenges head-on, providing a framework for achieving high purity and batch-to-batch consistency.
I. Understanding Your Crude Material: The "Why" Behind the Purification Strategy
Effective purification begins with understanding the probable composition of your crude 3-Amino-2-methoxyphenol. The most common synthetic route to this compound is the reduction of 2-methoxy-3-nitrophenol.
Caption: General synthesis pathway for 3-Amino-2-methoxyphenol.
This synthetic pathway informs our understanding of the likely impurities present in your crude material, which are critical for designing an effective purification strategy.
| Impurity Class | Specific Example(s) | Origin | Impact on Purification |
| Starting Material | Unreacted 2-methoxy-3-nitrophenol | Incomplete reduction reaction. | Has different polarity and acidity compared to the product, enabling separation by chromatography and extraction. |
| Reaction By-products | Azoxy, azo, or hydrazo compounds | Formed during incomplete reduction of the nitro group. | These are often highly colored and can be challenging to remove. |
| Catalyst Residues | Palladium, Tin, or Iron salts | From the reduction step. | Typically removed by an initial filtration or aqueous wash. |
| Degradation Products | Quinone-imines, polymeric materials | Oxidation of the aminophenol product by atmospheric oxygen, especially under basic conditions.[1] | Highly colored, often less soluble, and can complicate all purification steps. Prevention is key. |
II. Frequently Asked Questions (FAQs)
Q1: My crude 3-Amino-2-methoxyphenol is dark brown/purple. Is this normal and can it be purified?
A1: Yes, this is a very common observation. Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-type structures and polymeric impurities.[1] The color indicates that some degradation has occurred. While purification is possible, it is crucial to minimize further oxidation during the work-up and purification by working expeditiously, using degassed solvents, and potentially working under an inert atmosphere (Nitrogen or Argon).
Q2: What is the best general approach to storing crude or purified 3-Amino-2-methoxyphenol to prevent degradation?
A2: For long-term stability, converting the freebase to its hydrochloride salt is highly recommended.[1] The protonated amine is significantly less susceptible to oxidation. If you must store it as the freebase, do so in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature (e.g., <4 °C).
Q3: Can I use activated carbon (charcoal) to decolorize my crude product?
A3: Caution is advised. While activated carbon can remove some colored polymeric impurities, it can also adsorb your desired product, leading to significant yield loss. Furthermore, some grades of charcoal can be acidic or basic and may promote degradation of phenolic compounds.[2] If you choose to use it, perform a small-scale test first and use the minimum amount necessary on a filtered solution just before crystallization.
III. Troubleshooting Guides: Common Purification Issues
Scenario 1: Low Yield After Recrystallization
Problem: You've performed a recrystallization, but the recovery of purified 3-Amino-2-methoxyphenol is very low.
| Potential Cause | Underlying Principle | Recommended Solution |
| Excessive Solvent Use | The product has some solubility even in the cold solvent. Using too much solvent will keep a significant portion of the product in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude material. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of fine, impure crystals or "oiling out," where the compound separates as a liquid. | Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization. |
| Incorrect Solvent System | The chosen solvent or solvent pair may be too good of a solvent, even at low temperatures. | Re-evaluate your solvent system. A good system is one where the compound is highly soluble when hot and poorly soluble when cold.[3] See the Recrystallization Protocol for solvent screening guidance. |
Scenario 2: Persistent Colored Impurities After Purification
Problem: Despite recrystallization or column chromatography, the final product remains colored (e.g., off-white, tan, or pink).
| Potential Cause | Underlying Principle | Recommended Solution |
| Co-crystallization of Impurities | Some impurities may have similar solubility profiles to the desired product and get trapped in the crystal lattice. | A second recrystallization from a different solvent system may be effective. |
| Oxidation During Purification | The product is degrading during the purification process itself, especially if heated for prolonged periods in the presence of air or under basic conditions.[1] | Use degassed solvents for your purification. If performing column chromatography, ensure the column is not run dry. For recrystallization, minimize the time the solution is kept at boiling. Consider adding a small amount of an antioxidant like sodium bisulfite to aqueous solutions during extractions.[4] |
| Incomplete Separation by Chromatography | The mobile phase used may not have sufficient resolving power to separate the colored by-products from the main compound. | Modify the mobile phase. For silica gel chromatography, adding a small percentage of a more polar solvent (e.g., methanol in a dichloromethane eluent) or a base (e.g., 0.5-1% triethylamine in an ethyl acetate/hexane eluent) can improve the separation of polar, colored impurities. |
IV. Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The key is selecting an appropriate solvent system. An ethanol/water mixture is often a good starting point for aminophenols.[5]
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~50 mg of your crude material into a small test tube.
-
Add a few drops of ethanol and warm gently to see if it dissolves. If it dissolves easily in a small amount of cold ethanol, ethanol is too good of a solvent.
-
If it is sparingly soluble in cold ethanol but dissolves upon heating, it may be a good single solvent.
-
If it is very soluble in hot ethanol, you will need an anti-solvent. Water is a good choice as it is miscible with ethanol but a poor solvent for many organic compounds.[5]
-
-
Main Recrystallization Procedure (Ethanol/Water System):
-
Place the crude 3-Amino-2-methoxyphenol into an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid. Keep the solution gently boiling on a hot plate.
-
Once dissolved, slowly add hot water dropwise until you observe a persistent cloudiness (the cloud point), indicating the solution is saturated.[5]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Dry the purified crystals under vacuum.
-
Caption: Workflow for recrystallization using a solvent/anti-solvent system.
Protocol 2: Purification by Acid-Base Extraction
This liquid-liquid extraction technique exploits the amphoteric nature of 3-Amino-2-methoxyphenol to separate it from neutral or different types of acidic/basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Removal of Basic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.
-
Separate the layers and discard the aqueous layer. Repeat the extraction if necessary.
-
-
Isolation of the Product:
-
To the organic layer, add a dilute aqueous base solution (e.g., 1 M NaOH). The phenolic hydroxyl group of your product will be deprotonated, forming a water-soluble phenoxide salt.
-
Shake the funnel and allow the layers to separate. The product will now be in the aqueous layer.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
-
Product Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a dilute acid (e.g., 1 M HCl) with stirring to neutralize the solution. The 3-Amino-2-methoxyphenol will precipitate out as the pH is adjusted back to its isoelectric point.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Note: The pKa of the phenolic proton and the amino group will determine the optimal pH for these extraction steps. Generally, a pH of <2 is used to extract bases, and a pH of >12 to extract the phenol into the aqueous phase.[6]
Protocol 3: Purification by Column Chromatography
Column chromatography is suitable for separating compounds with different polarities. Due to the basic nature of the amino group, tailing can be an issue on standard silica gel.
Step-by-Step Methodology:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Determine a suitable solvent system using Thin Layer Chromatography (TLC).
-
A good starting point for polar amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier to reduce tailing.
-
Recommended starting eluent: Ethyl Acetate/Hexane (e.g., starting with 20:80 and gradually increasing the polarity) containing 0.5-1% triethylamine.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
V. Analytical Methods for Purity Assessment
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point. For better spot shape, consider adding 1% triethylamine to the mobile phase.[7]
-
Visualization:
-
UV light (254 nm) if the compound is UV active.
-
Staining with a ninhydrin solution followed by gentle heating will visualize the amino group, typically as a purple or brown spot.
-
Potassium permanganate stain can also be used to visualize oxidizable groups.
-
High-Performance Liquid Chromatography (HPLC)
-
Mode: Reversed-phase HPLC is generally suitable.[8]
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a buffer to control the pH, is typical. For example, a gradient from 10% to 90% acetonitrile in water with 0.1% formic acid or ammonium formate can be a good starting point for method development.[9][10]
-
Detection: UV detection, typically in the range of 270-280 nm, should be appropriate for the aromatic system.
VI. References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
European Patent Office. (1987). Process for producing aminophenols (EP 0224625 A1). Retrieved from [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol (Patent US-4440954-A). Retrieved from [Link]
-
Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL (US3717680A). Retrieved from
-
Alguacil, F. J., & Alonso, A. I. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. International Journal of Molecular Sciences, 23(23), 15206. [Link]
-
ResearchGate. (2006). 2-Methoxy-3-nitrophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
PubMed. (2010). p-Aminophenol degradation by ozonation combined with sonolysis: operating conditions influence and mechanism. Retrieved from [Link]
-
ResearchGate. (2010). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]
-
ResearchGate. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 4-Aminophenol in Acetaminophen on RP-Aromatic Phases. Rellative Selectivity. Retrieved from [Link]
-
PubMed. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
ResearchGate. (2012). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Reddit. (n.d.). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
YouTube. (2020, June 25). Protecting Groups for Amines. Retrieved from [Link]
-
Semantic Scholar. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives (US4743595A). Retrieved from
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, May 29). chromatography - polarities. Retrieved from [Link]
-
MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
Sources
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Stabilizing 3-Amino-2-methoxyphenol Solutions
Welcome to the technical support guide for 3-Amino-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. 3-Amino-2-methoxyphenol is a valuable building block in synthetic chemistry, but its susceptibility to oxidation presents a significant challenge. This guide provides in-depth, experience-driven answers and protocols to help you maintain the integrity of your solutions and ensure the reliability of your experimental results.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the common issues encountered when working with 3-Amino-2-methoxyphenol and explains the underlying chemical principles.
Q1: Why is my clear 3-Amino-2-methoxyphenol solution turning brown or pink over time?
A: The color change you are observing is a classic indicator of oxidation. 3-Amino-2-methoxyphenol, like many aminophenols, is highly susceptible to autoxidation, especially when dissolved in a solvent and exposed to air. The phenolic hydroxyl group and the aromatic amine are both electron-rich and can be easily oxidized. This process involves the formation of radical intermediates that subsequently polymerize to form colored quinone-imine type products.[1][2] The reaction is often catalyzed by trace metal ions and exposure to light.
Q2: What are the primary factors that accelerate the oxidation of 3-Amino-2-methoxyphenol?
A: Several factors can significantly increase the rate of oxidation:
-
Dissolved Oxygen: This is the primary culprit. Atmospheric oxygen dissolved in your solvent will readily react with the aminophenol.[2]
-
Presence of Metal Ions: Transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on your glassware can act as catalysts, accelerating the oxidation process.
-
Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.[3]
-
Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including oxidation.
Q3: What are the likely chemical products of this oxidation?
A: The oxidation of aminophenols is a complex process that can lead to a mixture of products. The initial step is typically the formation of a semi-quinoneimine radical. This highly reactive species can then undergo further oxidation to form a quinoneimine. These quinoneimines are electrophilic and can react with other nucleophiles present, including unreacted aminophenol molecules, leading to the formation of dimers, trimers, and higher-order polymers.[2] It is these extended, conjugated systems that are responsible for the deep coloration of the solution. For the structurally related guaiacol (2-methoxyphenol), oxidation leads to the formation of ortho-quinone.[4]
Caption: Simplified oxidation pathway of 3-Amino-2-methoxyphenol.
Part 2: Troubleshooting Guides and Prevention Protocols
This section provides actionable, step-by-step protocols to prevent oxidation and ensure the stability of your 3-Amino-2-methoxyphenol solutions.
Guide 1: Prophylactic Measures - Preparing a Stable Stock Solution
The best defense against oxidation is a strong offense. Preparing your stock solution with care is the most critical step. This involves removing dissolved oxygen from your solvent and working under an inert atmosphere.[5][6][7]
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent that is appropriate for your application.
-
Solvent Deoxygenation (Sparging):
-
Place the required volume of your chosen solvent into a clean flask (e.g., a Schlenk flask).
-
Insert a long needle or glass pipette connected to a source of inert gas (e.g., nitrogen or argon) so that the tip is below the solvent surface.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. This displaces the dissolved oxygen.
-
-
Weighing the Compound:
-
In a separate, dry, amber glass vial, accurately weigh the required amount of solid 3-Amino-2-methoxyphenol.
-
-
Dissolution Under Inert Atmosphere:
-
Using a gas-tight syringe, carefully draw up the deoxygenated solvent.[8]
-
Slowly add the deoxygenated solvent to the vial containing the solid compound.
-
If possible, maintain a gentle positive pressure of inert gas over the vial during this process.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
-
Storage:
Caption: Recommended workflow for preparing stable solutions.
Guide 2: Chemical Stabilization - Choosing and Using Antioxidants
For applications where rigorous inert atmosphere techniques are not feasible, or for long-term storage, the use of a chemical antioxidant is highly recommended. Aromatic amine antioxidants function as radical scavengers, interrupting the auto-oxidation process by donating a hydrogen atom to reactive free radicals.[10]
Q: Which antioxidant should I use for my 3-Amino-2-methoxyphenol solution?
A: The choice of antioxidant depends on your downstream application, solvent system, and required stability. Below is a comparison of common options.
| Antioxidant | Recommended Starting Concentration (w/v) | Mechanism & Notes |
| Sodium Metabisulfite | 0.05 - 0.1% | A common and effective antioxidant and reducing agent. It works by scavenging oxygen. Often used for stabilizing p-aminophenol.[11] May not be suitable for all biological assays. |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | A highly effective antioxidant, particularly in aqueous solutions.[12] It is a reducing agent that can regenerate the aminophenol from its oxidized forms. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% | A phenolic antioxidant that is very effective in organic solvents. It acts as a radical scavenger. |
Experimental Protocol: Adding an Antioxidant
-
Follow steps 1 and 2 from the "Preparation of a Stabilized Stock Solution" protocol to obtain deoxygenated solvent.
-
Weigh your 3-Amino-2-methoxyphenol and the chosen antioxidant into the same amber vial.
-
Add the deoxygenated solvent to the vial.
-
Gently mix until both the compound and the antioxidant are fully dissolved.
-
Store as described previously (2-8°C, protected from light, with an inert gas headspace).
Part 3: Monitoring and Verification
Q: How can I confirm that my solution is stable and not oxidized?
A: Visual inspection is the first line of defense; any discoloration indicates degradation. For quantitative assessment, two common analytical techniques are recommended:
-
UV-Vis Spectrophotometry: As 3-Amino-2-methoxyphenol oxidizes, the formation of conjugated quinone-imine products will lead to the appearance of new absorbance peaks at longer wavelengths (in the visible region). You can monitor the stability of your solution over time by taking periodic UV-Vis spectra. A stable solution will show no significant increase in absorbance in the 400-600 nm range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most reliable method for assessing the purity of your solution. A fresh, unoxidized solution will show a single, sharp peak corresponding to 3-Amino-2-methoxyphenol. As oxidation occurs, you will see the area of this main peak decrease and new peaks corresponding to degradation products will appear. This technique allows you to quantify the percentage of remaining active compound. Spectrophotometric methods have been developed for the determination of aminophenol isomers.[13]
By implementing these robust handling, preparation, and storage procedures, you can significantly mitigate the oxidative degradation of 3-Amino-2-methoxyphenol, ensuring the integrity and reproducibility of your valuable research.
References
- Benchchem. (n.d.). 2-Amino-3-methoxyphenol.
-
National Center for Biotechnology Information. (n.d.). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. PubMed. Retrieved from [Link]
-
Reddit. (2022). Oxidation of 3-Amino-2-naphthol. r/Chempros. Retrieved from [Link]
-
Morallón, E., et al. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositorio Institucional de la Universidad de Alicante. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
Koleva, V., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ACS Publications. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as well as Hepatotoxicity Evaluation. Environment & Health. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of aqueous solutions of N-acetyl-p-aminophenol. Retrieved from [Link]
-
PHM Society. (n.d.). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
Al-Luhaiby, R. A. A., et al. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]
-
Molport. (n.d.). Compound 2-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. fauske.com [fauske.com]
- 9. 125708-66-9|3-Amino-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of 3-Amino-2-methoxyphenol in Non-Polar Solvents
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-Amino-2-methoxyphenol, a critical intermediate in pharmaceutical and fine chemical synthesis.[1][2] We will explore the underlying reasons for its poor solubility in non-polar media and provide a series of systematic troubleshooting strategies and detailed protocols to overcome this common experimental hurdle.
Section 1: The Root Cause: A Molecular Mismatch
Understanding the molecular structure of 3-Amino-2-methoxyphenol is the first step in diagnosing its solubility behavior. The molecule's architecture presents a classic case of conflicting polarities, which is the primary reason for its immiscibility in non-polar environments.
The fundamental principle governing solubility is "like dissolves like".[3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5] 3-Amino-2-methoxyphenol contains a non-polar benzene ring, but its properties are overwhelmingly dominated by three polar functional groups:
-
Amino Group (-NH₂): A primary amine that is a potent hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): A phenolic group that is also a strong hydrogen bond donor and acceptor.
-
Methoxy Group (-OCH₃): An ether group that acts as a hydrogen bond acceptor.
These groups readily form strong hydrogen bonds with polar solvents like water or ethanol but cannot establish favorable interactions with non-polar solvents such as hexane or toluene, which primarily interact via weak London dispersion forces.[6][7] The energy required to break the strong hydrogen bonds between molecules of 3-Amino-2-methoxyphenol is not compensated by the weak interactions that would be formed with a non-polar solvent, leading to poor solubility.[8]
Figure 1: Polarity map of 3-Amino-2-methoxyphenol, highlighting the dominant polar functional groups responsible for its solubility characteristics.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers and actionable strategies to common questions regarding the solubility of 3-Amino-2-methoxyphenol.
Q1: I've added 3-Amino-2-methoxyphenol to hexane, and it won't dissolve. What's the first and simplest step to try?
Answer: The most straightforward initial step is to increase the temperature of the system. For most solid solutes, solubility increases with temperature.[5] This is because the added thermal energy helps overcome the intermolecular forces holding the solute molecules together in the solid state, allowing them to disperse into the solvent.
Initial Protocol:
-
Add your non-polar solvent and 3-Amino-2-methoxyphenol to a flask equipped with a magnetic stirrer and a reflux condenser.
-
Begin stirring and gently heat the mixture using a water or oil bath.
-
Increase the temperature in increments of 10°C, holding for 15-20 minutes at each step to allow for equilibration.
-
Visually observe for dissolution. Do not exceed the boiling point of your solvent.
Causality: Increased kinetic energy allows solvent molecules to more effectively break apart the solute's crystal lattice, and the entropy of the system increases upon dissolution, which is more favorable at higher temperatures.
Q2: Heating didn't fully dissolve my compound. How can I use a co-solvent to improve solubility?
Answer: Using a co-solvent is a powerful and widely used technique. The goal is to create a solvent blend with an intermediate polarity that can bridge the gap between the highly polar solute and the non-polar bulk solvent.[9] You will introduce a small amount of a miscible, moderately polar solvent that can interact with both the solute and the primary solvent.
Recommended Co-solvents: Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate, or Dichloromethane (DCM) are excellent starting points. These solvents are "aprotic polar" or have moderate polarity, allowing them to solvate the polar groups of your compound while still being miscible with the non-polar bulk solvent.
| Solvent | Polarity Index (Snyder) | Rationale |
| Hexane (Bulk) | 0.1 | Non-polar |
| Toluene (Bulk) | 2.4 | Non-polar, Aromatic |
| Dichloromethane (Co-solvent) | 3.1 | Moderately polar, versatile |
| Ethyl Acetate (Co-solvent) | 4.4 | Moderately polar, ester functionality |
| Tetrahydrofuran (THF) (Co-solvent) | 4.0 | Aprotic polar, ether functionality |
| 1,4-Dioxane (Co-solvent) | 4.8 | Aprotic polar, good for H-bond acceptors |
| Ethanol (Solubilizer) | 4.3 | Protic polar, use sparingly |
Action Plan: Start by adding the co-solvent dropwise (or in 1-2% v/v increments) to your slurry at room temperature or elevated temperature, with vigorous stirring, until the solute dissolves. A detailed protocol for systematic screening is provided in Section 3.
Q3: For my organic synthesis, are there more advanced methods to ensure complete solubility in a non-polar reaction medium?
Answer: Yes. When high concentrations are needed for a reaction (e.g., in toluene at 80°C), and co-solvents are undesirable, chemical derivatization is the most robust strategy. This involves temporarily "masking" the polar -OH and -NH₂ groups with non-polar protecting groups. This transformation fundamentally alters the molecule's polarity, making it highly soluble in non-polar solvents.
Common Strategies:
-
Silylation of the Hydroxyl Group: Reacting the phenolic -OH with a silyl halide (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base (e.g., imidazole) converts the polar alcohol into a non-polar silyl ether.
-
Acylation of the Amino Group: The -NH₂ group can be protected as a non-polar amide (e.g., using Acetyl chloride) or a carbamate (e.g., using Boc-anhydride).
Expert Insight: This approach requires two additional synthetic steps (protection and deprotection), but it provides unparalleled control over solubility for sensitive or demanding reactions. The choice of protecting group should be guided by its stability to your planned reaction conditions.
Figure 2: A systematic workflow for troubleshooting the low solubility of 3-Amino-2-methoxyphenol.
Q4: How can I accurately measure the solubility of my compound after applying these methods?
Answer: Visual confirmation is useful, but quantitative measurement is essential for reproducibility and process development. The "shake-flask" method is a gold standard for determining equilibrium solubility.[10][11]
Brief Overview of the Method:
-
An excess amount of the solid compound is added to a known volume of the solvent or co-solvent system in a sealed vial.
-
The mixture is agitated (e.g., on a shaker or stir plate) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is allowed to settle, and the supernatant is carefully filtered (e.g., using a 0.22 µm syringe filter) to remove all undissolved solids.
-
The concentration of the solute in the clear filtrate is then determined using an appropriate analytical technique, such as UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis.[12][13]
A detailed, self-validating protocol for this method is provided in the next section.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating systems, providing clear steps and expected outcomes for reliable results.
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration for dissolving 3-Amino-2-methoxyphenol in a target non-polar solvent.
Materials:
-
3-Amino-2-methoxyphenol
-
Primary non-polar solvent (e.g., Toluene)
-
Candidate co-solvents (e.g., THF, 1,4-Dioxane, Ethyl Acetate)
-
Array of small glass vials (e.g., 4 mL) with caps
-
Magnetic stir plate and small stir bars
-
Graduated pipettes or syringes
Methodology:
-
Preparation: In 5 separate vials, place a small, accurately weighed amount of 3-Amino-2-methoxyphenol (e.g., 10 mg).
-
Control: To Vial 1 (Control), add 2 mL of the pure non-polar solvent. Place on the stir plate.
-
Initial Screening:
-
To Vial 2, add 1.9 mL of non-polar solvent and 0.1 mL of THF (5% v/v).
-
To Vial 3, add 1.9 mL of non-polar solvent and 0.1 mL of 1,4-Dioxane (5% v/v).
-
To Vial 4, add 1.9 mL of non-polar solvent and 0.1 mL of Ethyl Acetate (5% v/v).
-
To Vial 5, add 1.8 mL of non-polar solvent and 0.2 mL of THF (10% v/v).
-
-
Equilibration: Cap all vials and allow them to stir at a constant speed at room temperature for 1 hour.
-
Observation: Visually inspect each vial for complete dissolution. Note any partial dissolution.
-
Optimization: If a co-solvent shows promise but dissolution is incomplete, prepare a new set of vials titrating that specific co-solvent in finer increments (e.g., 10%, 15%, 20%) to find the minimum amount required for complete dissolution.
-
Validation: Once a suitable system is found, scale it up to your required experimental volume to confirm the result.
Protocol 2: Determination of Equilibrium Solubility via the Shake-Flask Method
Objective: To quantitatively measure the maximum solubility of 3-Amino-2-methoxyphenol in a specific solvent system at a constant temperature.
Materials:
-
3-Amino-2-methoxyphenol (powder form)
-
Chosen solvent or co-solvent system
-
Thermostatically controlled shaker or water bath with stirring capabilities
-
Sealed glass vials or flasks
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with your solvent)
-
Calibrated analytical balance
-
Volumetric flasks
-
Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)
Methodology:
-
Sample Preparation: Add an excess of solid 3-Amino-2-methoxyphenol to a vial (ensure a significant amount of solid will remain undissolved). For example, add ~50 mg to 5 mL of the solvent system.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vial for 24-48 hours. Self-Validation Check: After 24 hours, take a small aliquot, analyze the concentration. Continue shaking for another 12-24 hours and analyze again. The values should be within 5% of each other to confirm equilibrium has been reached.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully draw the supernatant into a syringe, avoiding any solid material. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial.
-
Analysis (UV-Vis Example):
-
Accurately dilute a known volume of the saturated filtrate with a suitable solvent (one in which it is highly soluble, like ethanol) to bring the absorbance into the linear range of your calibration curve.
-
Measure the absorbance at the λ_max of 3-Amino-2-methoxyphenol.
-
Calculate the concentration using a pre-established calibration curve.
-
Account for the dilution factor to determine the final solubility in mg/mL or mol/L.
-
Section 4: Safety Precautions
Researchers must handle all chemicals with appropriate care.
-
3-Amino-2-methoxyphenol: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[14][15]
-
Solvents: Many organic solvents are flammable and can cause respiratory irritation or have other long-term health effects.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use. [16][17][18]
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Retrieved from [Link]
-
Wickrama-Arachchige, S. M. D. K., & Kaluarachchi, H. E. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L. Root Ecotypes. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Guaiacol (Compound). Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]
-
ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved from [Link]
-
Quora. (2014). Why do polar solutes tend to be more soluble in polar solvents than in non-polar solvents?. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). 2-Methoxyphenol(o-),3418E-2,2024/02/13 - Safety Data Sheet. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. revisiondojo.com [revisiondojo.com]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. quora.com [quora.com]
- 9. Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography - Article (Preprint v2) by Vishwajit Adiga et al. | Qeios [qeios.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmajournal.net [pharmajournal.net]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 17. kishida.co.jp [kishida.co.jp]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Substitutions on 3-Amino-2-methoxyphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 3-Amino-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substitution reactions on this electron-rich aromatic scaffold. Here, we move beyond simple protocols to address the common challenges and nuanced experimental variables you are likely to encounter. Our focus is on providing logical, field-tested solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses foundational questions about the reactivity and handling of 3-Amino-2-methoxyphenol. A clear understanding of its electronic and steric properties is the first step toward successful reaction optimization.
Q1: What are the primary challenges when performing substitution reactions on 3-Amino-2-methoxyphenol?
A1: The primary challenges stem from the molecule's high electron density and the presence of three distinct functional groups (amine, methoxy, and hydroxyl). Key issues include:
-
Poor Regioselectivity: The amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups are all strong ortho, para-directors for electrophilic aromatic substitution (EAS).[1] This often leads to mixtures of isomers that are difficult to separate.
-
Substrate Oxidation: The electron-rich phenol and aniline moieties are highly susceptible to oxidation, especially under harsh or acidic conditions (e.g., strong nitrating agents or Lewis acids), leading to decomposition and tar formation.
-
Competing Reactions: The nucleophilic amino and hydroxyl groups can react with electrophiles, competing with the desired aromatic substitution. For instance, in Friedel-Crafts reactions, the amino group will complex with the Lewis acid catalyst, deactivating the ring.
-
Product Inhibition/Complexation: The product itself can sometimes be more reactive than the starting material or can complex with reagents, leading to multiple substitutions or reaction stalling.
Q2: How do the functional groups on 3-Amino-2-methoxyphenol direct incoming electrophiles?
A2: All three groups activate the ring towards electrophilic attack. Their directing effects are synergistic and competitive:
-
Amino Group (-NH₂): A very strong activating, ortho, para-director.
-
Hydroxyl Group (-OH): A strong activating, ortho, para-director.
-
Methoxy Group (-OCH₃): A strong activating, ortho, para-director.
The positions ortho and para to these groups are C4, C6, and C5 (para to -OH, but meta to -NH2 and -OCH3). The C4 and C6 positions are the most activated due to the combined influence of all three groups. Steric hindrance from the adjacent methoxy group can influence the relative rates of substitution at these positions.
Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)
This section provides targeted solutions for specific problems encountered during common EAS reactions.
Halogenation (e.g., Bromination, Chlorination)
Q: My bromination reaction with Br₂ in acetic acid is yielding a complex mixture of mono- and di-brominated products, along with significant starting material decomposition. How can I improve this?
A: This is a classic issue of over-activation and substrate instability. The strong reactivity of elemental bromine with the highly activated ring makes the reaction difficult to control.
Causality: The combined electron-donating effects of the -NH₂, -OH, and -OCH₃ groups make the aromatic ring extremely nucleophilic, leading to rapid, often indiscriminate reactions and oxidation.
Solutions:
-
Use a Milder Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which dramatically improves selectivity and reduces side reactions.
-
Protect the Amino Group: The most effective strategy is to temporarily reduce the ring's activation by protecting the highly activating amino group. Converting it to an acetamide (-NHAc) is a common and effective choice. The amide is still an ortho, para-director but is significantly less activating than the free amine.
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and favor the formation of the thermodynamically preferred isomer.
-
Optimize Solvent: Less polar solvents can sometimes temper reactivity. Consider dichloromethane (DCM) or tetrahydrofuran (THF) as alternatives to protic acids.
Workflow for Optimizing Halogenation
Caption: Troubleshooting workflow for halogenation reactions.
Nitration
Q: I need to introduce a nitro group, but using standard HNO₃/H₂SO₄ is destroying my material. What is a viable alternative?
A: Concentrated nitric and sulfuric acid is far too aggressive for this substrate and will lead to extensive oxidation and degradation. Milder, more controlled nitrating conditions are essential.
Causality: The combination of a strong oxidizing agent (HNO₃) and a harsh acidic medium is incompatible with the electron-rich and acid-sensitive phenol and aniline functionalities.
Solutions:
-
Use a Milder Nitrating System: Ceric Ammonium Nitrate (CAN) in a solvent like acetonitrile is an excellent choice for nitrating activated phenols under relatively mild conditions.[2] Another option is using sodium nitrate (NaNO₃) with a solid acid support like wet SiO₂ or an acidic salt, which generates HNO₃ in situ at a controlled rate.[3]
-
Protect Functional Groups: As with halogenation, protecting the amino group as an acetamide is highly recommended. This not only prevents oxidation but also helps direct the nitration. You may even need to protect the phenolic hydroxyl as an acetate ester before nitration, followed by hydrolysis. A common strategy involves acetylation of both the amine and hydroxyl groups, followed by nitration and selective hydrolysis.[4]
Protocol: N-Acetylation of 3-Amino-2-methoxyphenol
-
Dissolve 1.0 equivalent of 3-Amino-2-methoxyphenol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 1.1 to 1.5 equivalents of a mild base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride or acetyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup to remove the base and acetic acid byproduct. Typically, this involves washing with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetylated product.
Section 3: Troubleshooting Guide for Functional Group Modification
N-Alkylation and N-Acylation
Q: I am trying to perform a selective N-alkylation, but I'm getting significant O-alkylation of the phenol as a byproduct. How can I improve selectivity for the amine?
A: This is a challenge of competing nucleophiles. While the amine is generally more nucleophilic than the phenol, under basic conditions, the deprotonated phenoxide is a very potent nucleophile.
Causality: The choice of base and reaction conditions determines the relative abundance of the neutral amine versus the deprotonated phenoxide, dictating the site of attack.
Solutions:
-
Protect the Phenol: The most robust method is to protect the hydroxyl group first. A silyl ether (e.g., TBDMS) or a benzyl ether (Bn) are good options. After protection, the N-alkylation can be performed cleanly, followed by deprotection.
-
Control pH and Base Stoichiometry: Use a base that is strong enough to deprotonate the amine for reaction but not so strong that it quantitatively deprotonates the phenol. Using a carefully controlled amount (e.g., 1.0 equivalent) of a base like potassium carbonate (K₂CO₃) can sometimes favor N-alkylation.
-
Hydrogen Borrowing Catalysis: Modern methods using transition metal catalysts (e.g., Ru, Ir) can directly couple amines with alcohols, producing water as the only byproduct.[5][6] This approach often shows high chemoselectivity for N-alkylation over O-alkylation.
Decision Tree for Protecting Group Strategy
Caption: Decision guide for selecting an appropriate protecting group strategy.
Section 4: Data Tables for Quick Reference
Table 1: Recommended Protecting Groups & Cleavage Conditions
| Functional Group to Protect | Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Conditions | Stability |
| Amino (-NH₂) ** | Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Stable to mild acid/base, hydrogenation |
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Boc Anhydride (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenation, nucleophiles |
| Amino (-NH₂) ** | Carboxybenzyl | Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, base |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF, HF-Pyridine) | Stable to base, mild acid, hydrogenation |
| Hydroxyl (-OH) | Benzyl | Bn | Benzyl Bromide (BnBr), Base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, base, many redox reagents |
This table provides general guidance; specific substrate compatibility should always be tested.
Table 2: Troubleshooting Summary for EAS Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Decomposition | Substrate oxidation; Harsh reaction conditions. | Use milder reagents (e.g., NBS instead of Br₂); Protect the amino group; Lower reaction temperature. |
| Mixture of Isomers | Over-activation of the ring; Lack of steric/electronic differentiation. | Protect the amino group to moderate its directing effect; Change solvent to influence transition state energies. |
| No Reaction (Friedel-Crafts) | Lewis acid catalyst is complexed and deactivated by the basic amino group. | Protect the amino group with an electron-withdrawing group (e.g., Acetyl) before introducing the Lewis acid. |
| Multiple Substitutions | Product is as reactive or more reactive than the starting material. | Use a protecting group; Use ≤1.0 equivalent of the electrophile; Add the electrophile slowly at low temperature. |
References
- Google Patents:Process for the selective allyl
- Google Patents:Process of preparing 4-amino-3-nitro phenol.
-
Macmillan Group: Aminoalkylation of Alkenes Enabled by Triple Radical Sorting.[Link]
-
Mettler Toledo: Halogenation Reactions | Key Syntheses in Chemistry.[Link]
-
National Center for Biotechnology Information: PubChem Compound Summary for CID 9007, 3-Methoxyphenol.[Link]
-
National Center for Biotechnology Information: Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.[Link]
-
National Center for Biotechnology Information: Direct N-alkylation of unprotected amino acids with alcohols.[Link]
-
Organic Chemistry Portal: Amino Protecting Groups Stability.[Link]
-
ResearchGate: How can I prepare 3-amino-4-methoxy acetanilide?[Link]
-
SynArchive: Protecting Groups List.[Link]
-
Wikipedia: Protecting group.[Link]
-
arkat-usa.org: Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[Link]
Sources
- 1. 3-Amino-2-methoxyphenol | 125708-66-9 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 3-Amino-2-methoxyphenol chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Amino-2-methoxyphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common side reactions, byproduct formation, and troubleshooting strategies encountered during the handling and use of this versatile chemical intermediate. Our goal is to provide practical, field-proven insights rooted in established chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Issue 1: My solution of 3-Amino-2-methoxyphenol turns dark (brown, purple, or black) upon standing or during a reaction. What is happening and how can I prevent it?
Answer:
This is the most common issue reported and is almost always due to oxidation. The 3-amino-2-methoxyphenol molecule contains both an aromatic amine and a phenolic hydroxyl group, both of which are highly susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities.[1][2]
Causality: The Mechanism of Color Formation
The initial step is the oxidation of the aminophenol to a reactive quinone-imine intermediate. These intermediates are highly colored and can readily polymerize or react with other nucleophiles in the mixture to form complex, dark-colored, and often insoluble polymeric byproducts.[3][4] This process is autocatalytic and can be accelerated by heat and basic conditions.
Caption: Oxidation pathway of 3-Amino-2-methoxyphenol.
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). Before starting a reaction, thoroughly degas your solvent by sparging with N₂ or Ar for 15-30 minutes.
-
Solvent Purity: Use freshly distilled or high-purity, deoxygenated solvents. Solvents stored for long periods can accumulate peroxides, which are potent oxidizing agents.
-
Scavenge Trace Metals: If metal-catalyzed reactions are not intended, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a very low concentration (e.g., ~0.01 mol%) to sequester catalytic metal ions.
-
Control pH: Keep the pH neutral or acidic if the reaction chemistry allows. Basic conditions deprotonate the phenolic hydroxyl group, making the molecule more electron-rich and thus more susceptible to oxidation.
-
Storage: Store the solid compound in a dark, cool, and dry place, preferably under an inert atmosphere.[5] The free base form is particularly sensitive to oxidation.[2]
Issue 2: My reaction is giving low yields. What are the likely competing side reactions?
Answer:
Low yields often stem from competing reactions at either the amino or the hydroxyl group, or from degradation of the starting material. The specific side reaction depends heavily on your reaction conditions (reagents, base, solvent, temperature).
A. Unwanted N-Substitution vs. O-Substitution
In reactions like alkylations or acylations, both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can compete for the electrophile.
-
Causality: The relative nucleophilicity is pH-dependent. In basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, favoring O-substitution. Under neutral or slightly acidic conditions, the amino group is generally a stronger nucleophile, favoring N-substitution.
B. Self-Condensation/Dimerization
Under certain conditions, especially with strong activating agents or high temperatures, aminophenols can undergo self-condensation to form dimeric or oligomeric structures.[6]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Recommendations:
-
Protecting Groups: To ensure regioselectivity, consider protecting one of the functional groups.
-
To favor O-substitution: Protect the amino group, for example as a Boc-carbamate.
-
To favor N-substitution: Protect the hydroxyl group, for example as a silyl ether (e.g., TBDMS) or benzyl ether.
-
-
Base Selection: Carefully choose your base. A bulky, non-nucleophilic base (e.g., 2,6-lutidine) may favor reaction at the less-hindered amino group. A strong base like NaH will deprotonate the phenol, strongly directing subsequent reactions to the oxygen.
-
Temperature Control: Run reactions at the lowest feasible temperature to minimize byproduct formation. Start at 0 °C or even lower and allow the reaction to warm slowly.
Issue 3: I am trying to perform a reaction with the amino group, but my product analysis shows unexpected byproducts. What could they be?
Answer:
Beyond simple N-alkylation or N-acylation, the amino group can participate in several other reaction types, leading to complex byproducts.
Common Byproducts and Their Formation Pathways:
| Byproduct Class | Potential Cause / Reaction | How to Identify | Mitigation Strategy |
| Over-alkylation/-acylation | Use of excess electrophile or strong base. | Mass spectrometry (MS) will show a mass corresponding to multiple additions. | Use stoichiometric amounts of the electrophile; add it slowly to the reaction mixture. |
| Diazonium Salt Byproducts | Reactions involving nitrites (e.g., from HNO₂ contamination in nitric acid) or attempted diazotization. | Can be unstable; may lead to phenols (via hydrolysis) or azo compounds (via coupling). | Ensure reagents are free from nitrite contamination. Control temperature carefully (< 5 °C) during diazotization. |
| Imine Formation | Reaction with trace aldehyde or ketone impurities in solvents or reagents. | Look for characteristic C=N stretch in IR; NMR signals for imine proton. | Use high-purity, freshly distilled solvents and reagents. |
| Deamination Products | Under harsh hydrothermal or acidic conditions, the amino group can be lost and replaced by a hydroxyl group.[7] | MS showing loss of NH and gain of O. | Avoid prolonged heating under strongly acidic or aqueous conditions. |
Analytical Protocol for Byproduct Identification:
-
Obtain a Crude Sample: Take an aliquot directly from the reaction mixture.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool.[8] It provides both retention time (polarity) and mass-to-charge ratio information, allowing for the rapid identification of expected and unexpected products.
-
NMR Spectroscopy: Acquire a ¹H NMR of the crude mixture. The presence of unexpected aromatic signals or the disappearance of the -NH₂ protons can provide clues.
-
HPLC Purification: Use High-Performance Liquid Chromatography (HPLC) to isolate the major byproducts for more detailed structural analysis if necessary.[2][9]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]
-
Reddit r/Chempros. (2022). Oxidation of 3-Amino-2-naphthol. [Link]
-
PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information. [Link]
-
Fujisawa, S., Ishihara, M., Murakami, Y., Atsumi, T., Kadoma, Y., & Yokoe, I. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 181–188. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Wu, G. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4448. [Link]
-
van der Merwe, M. J., et al. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Agricultural and Food Chemistry, 50(22), 6470-6473. [Link]
-
ResearchGate. (2022). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
ResearchGate. (2015). (PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. [Link]
-
Leng, C., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1204692. [Link]
-
ResearchGate. (2016). Product identification of guaiacol oxidation catalyzed by manganese peroxidase. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. [Link]
-
Klein, E., et al. (2019). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Physical Chemistry Chemical Physics, 21(30), 16568-16579. [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
CEM Corporation. (2024). Webinar: Massive Waste Reduction in the Synthesis and Purification of Challenging Peptides. [Link]
-
Bada, J. L., & Miller, S. L. (1987). Hydrothermal Degradation of Amino Acids. Origins of Life and Evolution of the Biosphere, 17(3-4), 209-217. [Link]
-
PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 3-Methoxyphenol. [Link]
- Google Patents. (n.d.). EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol.
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
-
Janssen, D. B., et al. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 59, 1-24. [Link]
-
Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1069395. [Link]
-
OSHA. (n.d.). Methoxyphenol (OSHA Method PV2039). [Link]
-
SciTePress. (2019). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. [Link]
-
ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
Sources
- 1. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. reddit.com [reddit.com]
- 7. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for Handling Air-Sensitive Reactions Involving 3-Amino-2-methoxyphenol
Welcome to the technical support center for handling air-sensitive reactions with 3-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful use of this versatile but sensitive reagent. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The Challenge: Understanding the Air Sensitivity of 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds like benzoxazoles.[1] However, its utility is intrinsically linked to its sensitivity to atmospheric oxygen. The electron-donating nature of both the amino and hydroxyl groups on the aromatic ring makes it highly susceptible to oxidation. This degradation not only consumes the starting material but can also introduce colored impurities that complicate purification and can potentially interfere with subsequent reaction steps.[2]
The oxidation of o-aminophenols, such as 3-Amino-2-methoxyphenol, is understood to proceed through a quinone imine intermediate, which can then undergo further reactions, including dimerization or polymerization, to form complex, often colored, phenoxazinone-type structures.[3] The presence of the methoxy group can further influence the electron density of the ring and the stability of the radical intermediates, making careful handling under inert conditions paramount.[4]
This guide will provide you with the necessary knowledge and techniques to mitigate these challenges and achieve reproducible success in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-2-methoxyphenol so sensitive to air?
A: The combination of the amino (-NH2) and hydroxyl (-OH) groups directly attached to the benzene ring makes the molecule electron-rich and easily oxidized. These groups can donate electron density into the aromatic system, lowering the oxidation potential. In the presence of oxygen, the compound can be oxidized to a reactive quinone imine intermediate, which can then lead to the formation of colored polymeric byproducts.[3]
Q2: I've noticed my solid 3-Amino-2-methoxyphenol has turned a brownish color. Can I still use it?
A: A brownish discoloration is a visual indicator of oxidation. While a small amount of surface oxidation might be acceptable for some robust reactions, it is generally not recommended to use discolored material, as the impurities can lead to lower yields and complex purification profiles. The presence of these impurities can also interfere with the desired reaction pathway. For best results, use material that is off-white to light tan in color.
Q3: What is the best way to store 3-Amino-2-methoxyphenol?
A: To minimize oxidation, 3-Amino-2-methoxyphenol should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It should also be kept in a cool, dark place to prevent light- and heat-induced degradation.[5]
Q4: What is the difference between using a Schlenk line and a glovebox for handling this compound?
A: Both a Schlenk line and a glovebox provide an inert atmosphere for handling air-sensitive reagents. A glovebox is a sealed enclosure filled with an inert gas, allowing for the manipulation of reagents in an open fashion within the box. It is ideal for weighing solids and setting up reactions that require significant manual dexterity. A Schlenk line is a piece of glassware that allows for the evacuation of air from a reaction flask and backfilling with an inert gas. It is well-suited for running reactions and performing liquid transfers under an inert atmosphere. The choice between the two often depends on the scale of the reaction and the specific manipulations required.
Q5: How do I properly degas my solvent for a reaction with 3-Amino-2-methoxyphenol?
A: Dissolved oxygen in solvents can be a significant source of oxidation. The most common method for degassing solvents is sparging, which involves bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (typically 30-60 minutes). This displaces the dissolved oxygen. Another method is the freeze-pump-thaw technique, which involves freezing the solvent, evacuating the headspace, and then thawing the solvent. This cycle is typically repeated three times for a thorough degassing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black immediately upon adding reagents. | Oxygen Contamination: The reaction was not set up under sufficiently inert conditions. | - Ensure all glassware was properly oven-dried or flame-dried under vacuum. - Perform at least three vacuum/inert gas cycles on the reaction flask before adding reagents. - Use properly degassed solvents. - Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Low yield of the desired product with a significant amount of baseline material on TLC. | Degradation of Starting Material: The 3-Amino-2-methoxyphenol may have been oxidized before or during the reaction. | - Check the quality of the starting material. If discolored, consider purifying it by recrystallization under inert conditions or purchasing a fresh batch. - Re-evaluate the inert atmosphere technique to ensure no air is introduced during reagent addition. |
| Formation of multiple, hard-to-separate side products. | Side Reactions: The reaction conditions (e.g., base, temperature) may be promoting side reactions of the starting material or product. | - Base Selection: Aminophenols are basic and can react with strong bases. Consider using a milder, non-nucleophilic base like triethylamine or diisopropylethylamine. If a stronger base is required, consider protecting the phenolic hydroxyl group.[6] - Temperature Control: High temperatures can promote decomposition. Try running the reaction at a lower temperature. |
| Incomplete reaction, even after extended reaction time. | Inhibition of Catalyst or Reagent: Impurities in the starting material or solvent could be poisoning the catalyst or reacting with other reagents. | - Purify the 3-Amino-2-methoxyphenol before use. - Ensure solvents are of high purity and appropriately dried and degassed. |
| Difficulty in purifying the product due to colored impurities. | Oxidation during Work-up: The product may also be air-sensitive, and exposure to air during the work-up and purification can cause degradation. | - Perform the work-up and purification under a blanket of inert gas where possible. - Consider adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to the aqueous phase during extraction to scavenge dissolved oxygen.[7] - Use column chromatography with degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for Handling Solid 3-Amino-2-methoxyphenol
This protocol outlines the best practices for weighing and adding solid 3-Amino-2-methoxyphenol to a reaction vessel using a glovebox.
Caption: Workflow for weighing and adding solid 3-Amino-2-methoxyphenol.
Step-by-Step Methodology:
-
Preparation: Place the sealed container of 3-Amino-2-methoxyphenol, a clean and dry spatula, a weigh boat, and the reaction flask (e.g., a round-bottom flask with a sidearm) into the antechamber of the glovebox.
-
Inerting the Antechamber: Evacuate the antechamber and backfill with inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure a completely inert atmosphere.
-
Transfer to Glovebox: Transfer the items from the antechamber into the main glovebox chamber.
-
Weighing: Inside the glovebox, carefully open the container of 3-Amino-2-methoxyphenol and weigh the desired amount into the weigh boat.
-
Addition to Flask: Add the weighed solid to the reaction flask.
-
Sealing: Seal the reaction flask with a septum or glass stopper.
-
Removal from Glovebox: The sealed flask can now be safely removed from the glovebox and connected to a Schlenk line for the addition of solvents and other reagents.
Protocol 2: Synthesis of a Benzoxazole Derivative from 3-Amino-2-methoxyphenol
This protocol is a representative example of a reaction where 3-Amino-2-methoxyphenol is used as a starting material. It involves an initial N-acylation followed by a cyclization to form a benzoxazole. This type of reaction is sensitive to air due to the nature of the aminophenol.[8]
Caption: General workflow for the synthesis of a benzoxazole from 3-Amino-2-methoxyphenol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Amino-2-methoxyphenol (1.0 eq) following the procedure in Protocol 1. The flask is then sealed with a septum and connected to a Schlenk line.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous dichloromethane (DCM) via cannula or syringe. Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise via syringe.
-
N-Acylation: Dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM in a separate flask under argon. Transfer this solution dropwise to the reaction mixture at 0 °C via cannula.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Once the N-acylation is complete, add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 eq).
-
Heating: Heat the reaction mixture to reflux and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzoxazole derivative.[8]
Data Summary
| Parameter | Recommended Value | Rationale |
| Glovebox Atmosphere | < 1 ppm O₂, < 1 ppm H₂O | Minimizes oxidation and hydrolysis of 3-Amino-2-methoxyphenol and other sensitive reagents.[9] |
| Schlenk Line Vacuum | 10⁻² - 10⁻⁴ mbar | Sufficient to remove atmospheric gases and moisture from the reaction vessel.[6] |
| Inert Gas for Sparging | High-purity Nitrogen or Argon | Displaces dissolved oxygen from solvents, which can be a primary cause of oxidation. |
| Drying of Glassware | Oven-drying at >120 °C for >4 hours or flame-drying under vacuum | Removes adsorbed water from the surface of the glassware. |
References
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Available at: [Link]
-
Aminophenols | Request PDF. ResearchGate. Available at: [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. University College Dublin. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
4-Aminophenol. Wikipedia. Available at: [Link]
-
Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKAT USA. Available at: [Link]
-
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Indian Academy of Sciences. Available at: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]
-
1H NMR of intermediate degradation products and final degradation products. ResearchGate. Available at: [Link]
-
Product identification of guaiacol oxidation catalyzed by manganese peroxidase. ResearchGate. Available at: [Link]
-
Methoxy group. Wikipedia. Available at: [Link]
-
Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. ResearchGate. Available at: [Link]
-
What is the role of methoxy group in phenol acidic strength? Quora. Available at: [Link]
-
A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available at: [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. Available at: [Link]
-
a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO),... ResearchGate. Available at: [Link]
-
Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. ResearchGate. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. ResearchGate. Available at: [Link]
-
7.4: Acid-base Properties of Phenols. Chemistry LibreTexts. Available at: [Link]
-
Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. The Royal Society of Chemistry. Available at: [Link]
-
How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? Quora. Available at: [Link]
-
Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. chemcess.com [chemcess.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Strategies to minimize dimer formation in 3-Amino-2-methoxyphenol reactions
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Amino-2-methoxyphenol. Its purpose is to provide practical, in-depth strategies to mitigate common challenges, with a primary focus on the prevention of dimer formation, thereby ensuring the integrity and success of your synthetic routes.
Part 1: Understanding the Challenge - The Nature of 3-Amino-2-methoxyphenol Instability
Q1: What is 3-Amino-2-methoxyphenol and why is it prone to forming dimers?
3-Amino-2-methoxyphenol is a highly functionalized aromatic compound, valued as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an amino, a hydroxyl, and a methoxy group on a benzene ring, makes it electron-rich and thus highly activated.
This high electron density, however, is also the root of its primary instability. The aminophenol scaffold is exceptionally susceptible to oxidation. Exposure to atmospheric oxygen, trace metal impurities, or even light can initiate an oxidation cascade, forming highly reactive quinone-imine intermediates. These intermediates can then readily undergo electrophilic aromatic substitution with a molecule of the starting material, leading to the formation of colored dimeric and oligomeric impurities.[1][2] 3-Aminophenol is generally more stable to air oxidation than its ortho and para isomers.[1][2]
Mechanism: Oxidative Dimerization Pathway
Caption: General pathway for the oxidative dimerization of 3-Amino-2-methoxyphenol.
Part 2: Troubleshooting Guide - Proactive and Reactive Strategies
This section is designed in a problem-solution format to directly address issues you may encounter during your experiments.
Scenario 1: "Upon dissolving, my 3-Amino-2-methoxyphenol solution rapidly turns dark, and subsequent analysis shows significant dimer content."
This is a clear indication of rapid, uncontrolled oxidation. The discoloration is due to the formation of highly conjugated dimeric species.
Root Cause Analysis:
-
Oxygen Exposure: Dissolved oxygen in your solvent and the headspace of your reaction vessel are the primary oxidants.[2][3]
-
pH Effects: Neutral to basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide which is even more susceptible to oxidation.[2][4]
-
Catalytic Impurities: Trace metal ions, particularly copper, can catalyze the oxidation process.[2]
Preventative & Corrective Actions:
1. Rigorous Exclusion of Oxygen: The most critical preventative measure is to maintain an inert atmosphere throughout your experiment.
-
Experimental Protocol: Solvent Degassing and Inert Atmosphere Reaction Setup
-
Solvent Degassing: Before use, sparge your chosen solvent (e.g., THF, Dioxane, Toluene) with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes to remove dissolved oxygen.[2][3]
-
Glassware Preparation: Ensure all glassware is oven-dried to remove adsorbed moisture and cooled under a stream of inert gas.
-
Reaction Setup: Assemble your reaction apparatus while maintaining a positive pressure of inert gas. A Schlenk line or a glovebox provides the most robust setup.[5][6]
-
Reagent Addition: Add the 3-Amino-2-methoxyphenol solid under a blanket of inert gas. Transfer degassed solvents and other liquid reagents via a syringe or cannula.[5][6]
-
Workflow for Handling Air-Sensitive Reagents
Caption: A typical workflow for setting up a reaction under inert atmosphere.
2. Control of pH: If your reaction chemistry allows, maintaining a slightly acidic pH can dramatically improve stability.
-
Mechanism: In acidic media, the amino group is protonated to form an ammonium salt. This -NH3+ group is electron-withdrawing, which deactivates the aromatic ring towards oxidation.[4]
-
Practical Application: Consider using the hydrochloride salt of 3-Amino-2-methoxyphenol or adding a non-nucleophilic acid to your reaction mixture.
3. Use of Antioxidants: For situations where complete oxygen exclusion is difficult, a sacrificial antioxidant can be employed.
-
Mechanism: Antioxidants are compounds that are more readily oxidized than your substrate, thereby protecting it from degradation.[7]
-
Recommended Agents & Considerations:
| Antioxidant | Class | Considerations |
| Ascorbic Acid | Radical Scavenger | Water-soluble, may require biphasic system. |
| Sodium Sulfite/Bisulfite | Reducing Agent | Can act as a nucleophile in some cases. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Organic-soluble, generally non-interfering. |
Important: Always run a small-scale control reaction to ensure the antioxidant does not interfere with your desired transformation.
Scenario 2: "My reaction requires basic conditions, which is causing extensive dimerization."
This is a frequent challenge, as many useful synthetic transformations (e.g., O-alkylation, acylation) require a base, which unfortunately also promotes the oxidative degradation pathway.
Root Cause Analysis: The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it exceptionally prone to oxidation.
Strategic Solutions:
1. Judicious Choice of Base: The strength and nature of the base are critical.
-
Avoid: Strong, soluble bases like NaOH, KOH, or alkoxides in protic solvents.
-
Prefer: Milder, sterically hindered, or heterogeneous bases.
| Base Type | Examples | Rationale |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Lower basicity and often limited solubility can control the concentration of the reactive phenoxide. |
| Hindered Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic and generally milder than inorganic hydroxides.[8] |
2. Protecting Group Strategy: This is often the most robust solution. By temporarily masking the reactive amino group, you can perform your desired reaction on the hydroxyl group under basic conditions without triggering dimerization. The tert-Butoxycarbonyl (Boc) group is an excellent choice.[9][10][11]
-
Experimental Protocol: Boc Protection of 3-Amino-2-methoxyphenol
-
Dissolve 3-Amino-2-methoxyphenol (1.0 eq) in a suitable solvent (e.g., THF or Dichloromethane).
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, washing with dilute acid (to remove TEA), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is significantly more stable.
-
Logic of the Protecting Group Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 9. scispace.com [scispace.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
Effective methods for drying and storing 3-Amino-2-methoxyphenol
Introduction: Welcome to the technical support guide for 3-Amino-2-methoxyphenol. As a substituted aminophenol, this compound is a valuable intermediate in pharmaceutical and chemical synthesis. However, its bifunctional nature—containing both a nucleophilic amino group and a phenolic hydroxyl group—renders it susceptible to degradation if not handled, dried, and stored with precision. This guide is designed for researchers and drug development professionals to provide field-proven insights and troubleshooting solutions for maintaining the integrity and stability of 3-Amino-2-methoxyphenol in your experiments.
Part 1: Critical Stability & Handling Precautions
3-Amino-2-methoxyphenol's stability is primarily challenged by its propensity for oxidation. The electron-donating effects of both the amino and methoxy groups activate the aromatic ring, making the phenol group highly susceptible to oxidation. This process is often catalyzed by exposure to atmospheric oxygen, light, and elevated temperatures, leading to the formation of highly colored quinone-imine type structures, which can compromise the purity and reactivity of the material.[1][2][3][4] Therefore, all handling, drying, and storage procedures must be designed to mitigate these environmental factors.
Core Handling Principles:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5][6]
-
Light Protection: Use amber-colored glassware or wrap containers in aluminum foil to prevent photo-degradation.[6][7][8]
-
Personal Protective Equipment (PPE): Due to its potential for irritation and toxicity, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11] All manipulations of the solid should be performed in a chemical fume hood.[11][12]
Part 2: Frequently Asked Questions (FAQs)
Q1: My 3-Amino-2-methoxyphenol has turned from off-white to a pink or brown color. What happened, and can I still use it?
A1: A color change to pink, brown, or purple is a classic indicator of oxidation.[2][8] This transformation suggests that a portion of your material has converted to quinone-like impurities. The usability of the material depends entirely on the tolerance of your downstream application to these impurities. For high-purity applications like pharmaceutical synthesis, the material should be repurified (e.g., by recrystallization under inert conditions) or discarded. For less sensitive applications, its use may be acceptable, but be aware that the presence of impurities can lead to unexpected side reactions and lower yields.
Q2: Is 3-Amino-2-methoxyphenol hygroscopic?
A2: Yes, like many aminophenols, it has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[13][14][15] Water absorption can not only change the molar quantity of the material but may also accelerate degradation pathways. This is why rigorous drying and storage in a desiccated environment are critical.
Q3: What are the primary incompatible materials I should avoid?
A3: You must store 3-Amino-2-methoxyphenol away from strong oxidizing agents, strong acids, and strong bases.[7][11][16] Oxidizing agents will directly degrade the compound, while strong acids and bases can catalyze decomposition or unwanted reactions.
Q4: What is the best general-purpose solvent for dissolving this compound for storage?
A4: For long-term storage, the solid state is strongly preferred. If a stock solution is absolutely necessary, use a deoxygenated aprotic solvent. However, be aware that solution-state stability is significantly lower. MedchemExpress suggests that solutions can be stored for short periods at very low temperatures (e.g., -20°C for one month or -80°C for six months) under a nitrogen atmosphere.[5] Always perform a small-scale stability test before preparing a large batch of any solution.
Part 3: Troubleshooting Guide & Detailed Protocols
This section addresses specific issues you may encounter and provides validated protocols for drying your material effectively.
Troubleshooting Common Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Material clumps or appears "wet" after drying. | 1. Incomplete solvent removal. 2. Hygroscopic re-absorption of atmospheric moisture post-drying. | 1. Extend drying time, preferably under high vacuum. 2. Ensure the final product is handled exclusively in a glovebox or under a stream of inert gas. 3. Immediately transfer the dried product to a desiccator or a sealed container with a desiccant. |
| Significant loss of material during drying. | 1. Sublimation of the compound under high vacuum and/or elevated temperature. | 1. Reduce the drying temperature. 2. Use a cold trap between your sample and the vacuum pump. 3. Consider lyophilization (freeze-drying) as a gentler alternative.[17][18] |
| Post-drying analysis (e.g., HPLC, NMR) shows new impurity peaks. | 1. Thermal degradation from excessive heat during drying. 2. Oxidation from exposure to air during the drying or transfer process. | 1. Lower the drying temperature. A good rule of thumb is to stay at least 20-30 °C below the compound's melting point. 2. Ensure a leak-free vacuum system and backfill with an inert gas (N₂ or Ar) before opening. |
Diagram: Decision Workflow for Drying and Storage
This workflow helps you select the appropriate method based on your starting material and experimental needs.
Caption: Decision tree for selecting an appropriate drying and storage protocol.
Experimental Protocols: Drying Methodologies
Protocol 1: Vacuum Oven Drying (For removing residual solvent)
This method is ideal for removing residual solvents from a crystalline or powdered sample.
-
Preparation: Place your 3-Amino-2-methoxyphenol in a shallow glass dish (e.g., a crystallization dish) to maximize surface area. Place the dish in a vacuum oven.
-
Vacuum Application: Seal the oven and begin to slowly apply vacuum to avoid bumping the powder. A target pressure of <1 mbar is recommended.
-
Temperature Control: Once a stable vacuum is achieved, set the oven temperature. Do NOT exceed 40°C. Higher temperatures risk thermal degradation.
-
Drying Duration: Dry for 12-24 hours. To validate dryness, periodically isolate the oven, backfill with inert gas, quickly weigh the sample, and then resume drying. The sample is considered dry when two consecutive weighings (at least 4 hours apart) are constant.
-
Completion: Turn off the heat and allow the oven to cool completely to room temperature.
-
Transfer: Crucially , backfill the oven with a dry inert gas like nitrogen or argon before opening. Immediately transfer the dried product to an appropriate storage container inside a glovebox or under a positive flow of inert gas.
Protocol 2: Lyophilization / Freeze-Drying (For non-aqueous solvates)
Lyophilization is the most gentle drying technique, ideal for highly sensitive compounds, as it avoids heat entirely by sublimating the solvent from a frozen state.[18]
-
Solvent Selection: This protocol is effective if your compound was crystallized from a solvent with a relatively high freezing point (e.g., cyclohexane, tert-butanol). It is not suitable for low-freezing point organic solvents like methanol or dichloromethane.
-
Freezing: Dissolve your compound in a minimal amount of the appropriate solvent. Freeze the solution completely in a suitable flask, often by rotating the flask in a bath of liquid nitrogen or a dry ice/acetone slurry to create a thin, frozen shell on the flask wall.
-
Lyophilizer Connection: Attach the frozen flask to a lyophilizer. Ensure the cold trap is at its operating temperature (typically <-50°C).
-
Sublimation: Apply a high vacuum. The solvent will sublimate directly from solid to gas and be captured by the cold trap. This process can take several hours to days depending on the solvent and quantity.
-
Completion & Transfer: Once all the solvent has sublimated, leaving a fluffy, dry powder, vent the lyophilizer with inert gas and immediately transfer the product for storage as described in Protocol 1, Step 6.
Part 4: Recommended Storage Protocols
Proper storage is as critical as proper drying. The goal is to create an environment free from oxygen, light, and moisture.[6][10][12][19]
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower[5] | Slows the rate of any potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon)[5][6] | Prevents oxidation of the aminophenol moiety. |
| Container | Amber glass vial with a screw cap[7][10][12] | Protects from light and provides a good seal. |
| Seal | Cap lined with an inert material (e.g., PTFE); wrap with Parafilm®. | Ensures an airtight seal against atmospheric moisture and oxygen. |
| Location | A non-frost-free freezer, away from incompatible materials. | Prevents temperature cycling and exposure to oxidizing agents. |
Step-by-Step Storage Procedure:
-
Place the fully dried 3-Amino-2-methoxyphenol into a pre-weighed, dry amber glass vial.
-
Flush the vial's headspace with a gentle stream of nitrogen or argon for approximately 30-60 seconds.
-
Immediately seal the vial with its screw cap.
-
For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Clearly label the vial with the compound name, date, and weight.
-
Place the sealed vial inside a secondary container (like a small box or zip-top bag) with a desiccant pouch.
-
Store the container in a designated -20°C freezer.
By adhering to these detailed protocols and understanding the chemical principles behind them, you can ensure the long-term stability and integrity of your 3-Amino-2-methoxyphenol, leading to more reliable and reproducible experimental outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]
-
Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. A. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds: o-aminophenol and p-aminophenol. RSC Publishing. Retrieved from [Link]
- Rueda, M., Aldaz, A., & Sánchez-Cruz, M. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 561, 135-143.
- Kulesza, P. J., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(6), 423-428.
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
- Li, Y., et al. (2023). Effects of different drying treatments on the microstructure, free amino acids, volatile compounds and antioxidant activity of Flammulina velutipes root. Frontiers in Nutrition, 10, 1198424.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1302.
-
ResearchGate. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. Retrieved from [Link]
-
Malek, K. A., et al. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. Retrieved from [Link]
- MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1221.
-
SciSpace. (n.d.). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds: o-aminophenol and p-aminophenol | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different drying methods on the contents of amino acid,.... Retrieved from [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
- Li, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 850-857.
-
Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]
- MDPI. (2025). Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. Molecules, 30(7), 1516.
-
Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
ResearchGate. (2021). Process Design and Economics of Production of p-Aminophenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Different Drying Methods on the Quality Parameters of Acanthopanax senticosus Fruits. Retrieved from [Link]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.fi [fishersci.fi]
- 7. carlroth.com [carlroth.com]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. Effects of different drying treatments on the microstructure, free amino acids, volatile compounds and antioxidant activity of Flammulina velutipes root - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides | MDPI [mdpi.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Identifying and removing color impurities from 3-Amino-2-methoxyphenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities during the synthesis and purification of 3-Amino-2-methoxyphenol. The methodologies outlined below are grounded in established chemical principles and practical laboratory experience.
Introduction: The Challenge of Color in Aminophenols
3-Amino-2-methoxyphenol, a valuable building block in pharmaceutical synthesis, is prone to developing color impurities, typically appearing as yellow, brown, or even pink discolorations. This phenomenon is common among aminophenols and arises primarily from the oxidation of the aromatic amine functionality. The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation process leads to the formation of highly conjugated, colored byproducts, such as quinone-imine species.[1][2] The presence of these impurities, even in minute quantities, can compromise the integrity of downstream reactions and the purity of the final active pharmaceutical ingredient (API).
This technical guide provides a systematic approach to identifying the source of these color impurities and effectively removing them through various purification techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3-Amino-2-methoxyphenol in a question-and-answer format.
Q1: My synthesized 3-Amino-2-methoxyphenol is discolored (yellow/brown). What is the likely cause?
A1: The discoloration is almost certainly due to the formation of oxidized impurities. Aminophenols are sensitive to air and light, and the presence of the amino and hydroxyl groups on the benzene ring makes it electron-rich and thus easily oxidized.[3] This process can be accelerated by elevated temperatures and the presence of metal ions. To minimize this, it is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) whenever possible and protect it from light.
Q2: How can I remove these color impurities?
A2: There are three primary methods for removing color impurities from 3-Amino-2-methoxyphenol:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[4]
-
Activated Carbon Treatment: This technique is excellent for adsorbing colored impurities from solutions.[1][5]
-
Column Chromatography: This method provides the highest resolution for separating the desired compound from various impurities.
The choice of method depends on the level of impurity, the desired final purity, and the scale of your experiment. A combination of these methods may be necessary for highly impure samples.
In-Depth Purification Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature.[4]
Identifying a Suitable Solvent System:
-
Single Solvents: Isopropyl alcohol, ethanol, water (solubility is pH-dependent).[3]
-
Mixed Solvents: Ethanol/water, Toluene/heptane.
Experimental Protocol: Recrystallization of 3-Amino-2-methoxyphenol
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of the impure 3-Amino-2-methoxyphenol into several test tubes.
-
To each tube, add a different solvent (e.g., isopropyl alcohol, ethanol, water, toluene) dropwise at room temperature, vortexing after each addition, to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in a high yield of crystals upon cooling.
-
-
Recrystallization Procedure (Larger Scale):
-
Place the impure 3-Amino-2-methoxyphenol in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
If the solution is still colored, proceed to the Activated Carbon Treatment (see below) before cooling.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for large, colored organic molecules.[1][5]
Experimental Protocol: Decolorization with Activated Carbon
This procedure is typically performed during recrystallization, after the impure compound has been dissolved in the hot solvent.
-
Dissolution: Dissolve the impure 3-Amino-2-methoxyphenol in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the weight of the solute) to the solution. Be cautious, as the carbon can cause the hot solution to boil vigorously.
-
Heating and Stirring: Gently reheat the solution to boiling for 5-10 minutes with stirring. This allows for efficient adsorption of the colored impurities onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite to remove the activated carbon. Pre-warming the funnel prevents the premature crystallization of the product.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as described in the recrystallization protocol.
Table 1: Comparison of Purification Methods
| Method | Principle | Pros | Cons |
| Recrystallization | Differential solubility | Scalable, effective for removing soluble impurities | Requires finding a suitable solvent, potential for product loss in the mother liquor |
| Activated Carbon | Adsorption of colored impurities | Simple, effective for removing color | Can adsorb the desired product, leading to lower yield if not used judiciously |
| Column Chromatography | Differential partitioning | High resolution, separates a wide range of impurities | More time-consuming, requires larger solvent volumes, can be challenging for highly polar compounds |
Column Chromatography
For challenging separations or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.
Experimental Protocol: Column Chromatography of 3-Amino-2-methoxyphenol
-
Stationary Phase Selection: Silica gel is a good starting point for the purification of aminophenols.
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the impure compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate in various solvent systems to find a mobile phase that gives good separation between the desired product and the colored impurities. A good starting point for a mobile phase is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). The desired compound should ideally have an Rf value of 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the impure 3-Amino-2-methoxyphenol in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified 3-Amino-2-methoxyphenol.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying 3-Amino-2-methoxyphenol.
Caption: Decision workflow for purification of 3-Amino-2-methoxyphenol.
References
-
PrepChem. (2023). Preparation of 3-methoxyphenol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. Retrieved from [Link]
-
Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
- Google Patents. (1992). US5143920A - Preparation of 4-amino-3-methoxyphenol.
-
ChemTalk. (2023). Lab Procedure: Recrystallization. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Google Patents. (1972). US3658905A - Process for the purification of p-aminophenol.
-
ResearchGate. (2021). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]
- Google Patents. (1957). US2791612A - Isolation process for 2-aminothiophenol.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
MDPI. (2022). Utilization of Coal-Based Activated Carbon (JA) for the Adsorption of Methyl Orange Azo Dye in Wastewater. Retrieved from [Link]
-
IJARIIT. (2018). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
-
Chromatography Forum. (2009). proper use of amino column. Retrieved from [Link]
- Google Patents. (1968). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
- European Patent Office. (1987). EP0224625A1 - Process for producing aminophenols.
-
PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]
- Google Patents. (2018). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
-
YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
- Google Patents. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
ResearchGate. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Retrieved from [Link]
-
ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubMed Central. (2020). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 2. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 3. mt.com [mt.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Amino-2-methoxyphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 3-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Substrate: The Reactivity Profile of 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol is a multifunctional substrate whose reactivity is governed by the interplay of its three key components: the nucleophilic primary amine, the acidic phenol, and the ortho-directing methoxy group.
-
Dual Nucleophilicity : Both the amino group (-NH₂) and the hydroxyl group (-OH) can act as nucleophiles in cross-coupling reactions. The primary challenge is achieving chemoselectivity—targeting one group while leaving the other untouched. The relative nucleophilicity is highly dependent on the reaction conditions, particularly the choice of base.
-
Electronic Effects : The electron-donating nature of both the amino and methoxy groups enriches the aromatic ring, influencing its reactivity in electrophilic substitution and modifying the oxidative addition step in cross-coupling cycles.[1][2]
-
Steric Hindrance : The methoxy group at the 2-position introduces steric bulk around the amino group at the 3-position and the hydroxyl group at the 1-position. This steric hindrance can impede the approach of bulky catalysts and reagents, necessitating careful ligand selection to overcome these spatial constraints.
This guide will address the most common synthetic transformations and their associated challenges in a question-and-answer format.
Section 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is one of the most common reactions performed with 3-Amino-2-methoxyphenol. The goal is to selectively arylate the amino group.
Frequently Asked Questions & Troubleshooting
Question 1: My Buchwald-Hartwig amination of 3-Amino-2-methoxyphenol with an aryl halide is giving low to no yield. What are the most likely causes and how do I fix it?
Answer: This is a classic issue often rooted in catalyst activation, ligand choice, or base selection. Let's break down the troubleshooting process.
-
Inactive Catalyst: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more reliable as they cleanly and rapidly form the active LPd(0) catalyst upon exposure to a base.[3]
-
Inappropriate Ligand Choice: The steric hindrance from the ortho-methoxy group is significant. Your ligand must be bulky enough to promote the crucial reductive elimination step, which is often the turnover-limiting step in aminations.[4] For electron-rich anilines like this, ligands from the biarylphosphine class are the gold standard.
-
Incorrect Base Selection: The base deprotonates the amine to form the active nucleophile. However, a very strong base can also deprotonate the phenol, leading to competitive O-arylation or catalyst inhibition. Sodium tert-butoxide (NaOtBu) is a common choice, but if selectivity is an issue, a weaker carbonate base like Cs₂CO₃ or K₃PO₄ might be necessary, though this often requires higher temperatures.[5]
Troubleshooting Workflow: Low-Yield C-N Coupling
Here is a logical workflow to diagnose and solve low-yield issues in your Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Recommended Ligand & Base Combinations
| Ligand | Coupling Partner | Recommended Base | Typical Solvent | Temperature (°C) | Key Insight |
| RuPhos | Aryl Bromides/Chlorides | NaOtBu / LHMDS | Toluene, Dioxane | 80-110 | Excellent general choice for sterically hindered secondary amines and electron-rich anilines.[5] |
| BrettPhos | Aryl Chlorides/Tosylates | NaOtBu | Toluene | 100-110 | Particularly effective for challenging aryl chloride substrates. Its structure promotes fast reductive elimination. |
| XPhos | Aryl Bromides/Chlorides | K₃PO₄ | t-BuOH, Dioxane | 100-110 | A robust and versatile ligand, often successful where others fail. The phosphate base can be milder. |
| cataCXium® A | Aryl Bromides | K₂CO₃ / Cs₂CO₃ | Toluene, DMF | 100-120 | A carbene-based ligand system that can be effective with weaker bases, potentially improving selectivity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig C-N Coupling
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Amino-2-methoxyphenol (1.2 mmol, 1.2 equiv), the biarylphosphine ligand (0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%).
-
Inerting: Cap the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the vial inside a glovebox or under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: C-O Cross-Coupling (Diaryl Ether Formation)
Achieving selective O-arylation in the presence of a free amino group is a significant synthetic challenge. The most common user issue is undesired N-arylation.
Frequently Asked Questions & Troubleshooting
Question 2: I want to perform a C-O coupling with the phenolic hydroxyl of 3-Amino-2-methoxyphenol, but I'm exclusively getting the C-N coupled product. How can I achieve O-selectivity?
Answer: This is a problem of competing nucleophilicity. Under many standard cross-coupling conditions, the amine is more nucleophilic or is more readily deprotonated by strong bases, leading to preferential N-arylation. The solution lies in either protecting the amine or carefully selecting catalytic systems that favor O-arylation.
-
Protecting Group Strategy (Most Reliable): The most straightforward and reliable method is to temporarily "mask" the amino group with a protecting group.[6] The tert-butyloxycarbonyl (Boc) group is ideal as it is easily installed and can be removed under acidic conditions without affecting the newly formed ether bond. This strategy physically prevents the nitrogen from participating in the reaction.
-
Catalyst Control (Advanced): Some catalytic systems show inherent preference for O-arylation. Copper-catalyzed Ullmann condensations, while often requiring harsher conditions, can sometimes favor O-arylation, especially with specific ligands like 1,10-phenanthroline.[7][8] For palladium catalysis, using bulky, electron-rich ligands like di-tBuXPhos in combination with a weaker base (K₃PO₄) can improve O-selectivity, as these conditions are known to be effective for C-O bond formation.[9] However, this is less predictable than using a protecting group.
Decision-Making Workflow: N-Arylation vs. O-Arylation
Caption: Decision tree for selective N- vs. O-arylation strategies.
Experimental Protocol: Boc-Protection and Subsequent C-O Coupling
Part A: Boc-Protection of the Amine
-
Dissolution: Dissolve 3-Amino-2-methoxyphenol (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Base Addition: Add a base such as triethylamine (1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with water, extract with DCM, dry the organic phase, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.
Part B: Palladium-Catalyzed C-O Coupling
-
Setup: To an oven-dried vial, add the Boc-protected aminophenol (1.0 mmol), aryl halide (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky ligand like di-tBuXPhos (0.04 mmol, 4 mol%).
-
Inerting & Reagent Addition: Add Cs₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv), cap the vial, and purge with argon. Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture at 100-110 °C for 18-24 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in the C-N coupling protocol.
Section 3: Intramolecular Cyclization for Phenoxazine Synthesis
3-Amino-2-methoxyphenol is a key precursor for synthesizing phenoxazine scaffolds, which are important in dyes and pharmaceuticals.[10]
Frequently Asked Questions & Troubleshooting
Question 3: I am attempting to synthesize a phenoxazine derivative from 3-Amino-2-methoxyphenol and a catechol derivative via thermal condensation, but the yield is very low and I get a complex mixture of products. What is going wrong?
Answer: The classic Bernthsen synthesis, which involves the thermal condensation of an o-aminophenol and a catechol, can be low-yielding and requires high temperatures, often leading to decomposition and side products.[11]
-
Oxidation: Aminophenols are highly susceptible to oxidation, especially at high temperatures in the presence of air. This is a common source of the complex product mixtures you are observing. Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) from start to finish. Using degassed solvents is critical.
-
Insufficient Temperature/Time: While high temperatures can cause decomposition, insufficient heat will prevent the cyclization-dehydration sequence from occurring. Solution: The optimal temperature is often substrate-dependent and may require screening (typically 180-250 °C). Microwave-assisted synthesis can be an excellent alternative, as it allows for rapid heating to high temperatures, often reducing reaction times and minimizing side product formation.[12]
-
Modern Catalytic Alternatives: Consider moving away from harsh thermal conditions. Palladium-catalyzed intramolecular C-N/C-O coupling reactions from a pre-formed intermediate can be a much milder and more efficient route to phenoxazines. This typically involves a two-step process: an initial intermolecular coupling followed by an intramolecular cyclization.[13]
References
- Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews, ACS Public
- Cross-coupling strategies for aniline synthesis - ResearchG
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv.
- Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - ACS Public
- M[TPP]Cl (M = Fe or Mn)
- Recent advances in visible light-activated radical coupling reactions - Chemical Society Reviews, RSC Publishing.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - Organometallics, ACS Public
- Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides - Organic Chemistry Portal.
- Palladium(II)-catalyzed annulation of N-methoxy amides and arynes: computational mechanistic insights and substituents effects - PubMed.
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- The role of the methoxy group in approved drugs - ResearchG
- Synthetic route to obtain various phenoxazine derivatives - ResearchG
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents - Frontiers.
- Evolution of Cross-Coupling Reactions - The Journal of Organic Chemistry, ACS Public
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base - Journal of the American Chemical Society.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - Journal of the American Chemical Society.
- Optimization for the Buchwald–Hartwig‐amination - ResearchG
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC, NIH.
- Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite - DR-NTU, Nanyang Technological University.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org.
- Optimization of Buchwald-Hartwig amin
- A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis - Benchchem.
- Troubleshooting Ullmann Coupling - Reddit.
- Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols - ResearchG
- Ullmann Reaction - Organic Chemistry Portal.
- Three-Component Catalytic Amino Etherific
- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amin
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science, RSC Publishing.
- Rapid Access Hetero-Amino Derivatives of Angular Phenoxazine Dye - Casir Media.
- Protecting group - Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
- Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers - SciRP.org.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed - University of Nottingham.
- A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols - Journal of the American Chemical Society.
- Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communic
Sources
- 1. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 10. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]
- 13. casirmediapublishing.com [casirmediapublishing.com]
Technical Support Center: Troubleshooting Residual Solvents in 3-Amino-2-methoxyphenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with residual solvents in their final 3-Amino-2-methoxyphenol product. Here, we move beyond simple protocols to explain the underlying principles of solvent removal, helping you to not only solve current issues but also to anticipate and prevent future complications.
I. Understanding the Challenge: The "Why" Behind Residual Solvents
Residual organic solvents are impurities that remain in the final product after manufacturing and can impact the safety, efficacy, and quality of the drug substance.[1][2][3] Their complete removal is a critical step in ensuring the product meets stringent regulatory standards, such as those outlined in the ICH Q3C guidelines.[4][5][6][7] These guidelines classify solvents based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided, while Class 2 and 3 solvents have less severe toxicity but should still be limited.[6][7]
The challenge in removing these solvents often lies in their interaction with the product's crystal lattice and the physical limitations of standard drying techniques.[8] For a compound like 3-Amino-2-methoxyphenol, which possesses both amino and hydroxyl functional groups, the potential for hydrogen bonding with polar solvents can make their removal particularly difficult.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the removal of residual solvents from 3-Amino-2-methoxyphenol.
Q1: What are the likely residual solvents in my 3-Amino-2-methoxyphenol product?
A1: The residual solvents present will depend on the synthesis route. Common solvents used in the synthesis of aminophenols include polar protic solvents like ethanol and aprotic solvents such as toluene, N,N-dimethylformamide (DMF), hexane, and dichloromethane.[9] The final purification steps, such as recrystallization, will also introduce solvents. For phenolic compounds, recrystallization from hot water or alcohols is common.[10] Therefore, you should anticipate the presence of solvents used in the final synthesis and purification stages.
Q2: I've dried my product in a vacuum oven for an extended period, but the residual solvent levels are still high. What's happening?
A2: This is a common issue and can be attributed to several factors:
-
Solvent Entrapment: During crystallization, solvent molecules can become trapped within the crystal lattice of your 3-Amino-2-methoxyphenol. Simple vacuum drying may not provide enough energy to liberate these entrapped molecules.
-
High-Boiling Point Solvents: Solvents like DMF have high boiling points and low vapor pressures, making them difficult to remove under standard vacuum drying conditions.
-
Insufficient Temperature or Vacuum: The temperature and vacuum level may not be optimal for the specific solvent you are trying to remove. Each solvent has a unique vapor pressure curve that dictates the conditions needed for efficient evaporation.[11]
-
Product Degradation: You might be limited by the thermal stability of 3-Amino-2-methoxyphenol, preventing the use of higher temperatures that would be more effective for solvent removal.[8]
Q3: Can I use a higher temperature to speed up the drying process?
A3: While increasing the temperature can enhance the rate of solvent removal, you must consider the thermal stability of 3-Amino-2-methoxyphenol. Phenolic compounds can be susceptible to oxidation and degradation at elevated temperatures. It is crucial to determine the melting point and decomposition temperature of your product before increasing the drying temperature. A slow, gentle heating process under vacuum is generally preferred to maintain product integrity.[8]
Q4: Are there alternative methods to vacuum oven drying for removing stubborn solvents?
A4: Absolutely. When conventional methods fail, consider the following advanced techniques:
-
Recrystallization: This is a powerful purification technique that can effectively remove trapped solvents.[12][13][14] The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly, forming pure crystals while the impurities (including residual solvents from the previous step) remain in the solution.[12][13]
-
Lyophilization (Freeze-Drying): This technique involves freezing the product and then sublimating the solvent under a vacuum.[15] It is particularly useful for heat-sensitive compounds and can be effective for removing both water and some organic solvents.[16][17][18]
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[19][20] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively remove residual solvents without dissolving the product.[19][21]
III. In-Depth Technical Guides & Protocols
This section provides detailed methodologies for the most effective solvent removal techniques applicable to 3-Amino-2-methoxyphenol.
Vacuum drying is a fundamental technique that relies on reducing the pressure to lower the boiling point of the solvent, allowing for its removal at a lower temperature.[11][22]
Causality: By lowering the ambient pressure, the energy required for a solvent molecule to transition from the liquid to the gas phase is reduced. This allows for efficient drying at temperatures below the product's degradation point.[22]
Experimental Protocol:
-
Sample Preparation: Spread the crystalline 3-Amino-2-methoxyphenol product in a thin layer on a clean, dry glass or stainless steel tray. This maximizes the surface area for solvent evaporation.
-
Loading: Place the tray in a vacuum oven.
-
Initial Vacuum: Gradually apply vacuum to the oven to avoid violent outgassing that could cause the product to splatter.
-
Heating: Once a stable vacuum is achieved, slowly increase the temperature to a predetermined setpoint. This setpoint should be at least 20°C below the melting point of the 3-Amino-2-methoxyphenol.
-
Drying: Hold the product at the set temperature and vacuum until the residual solvent levels are within the acceptable limits, as determined by Gas Chromatography (GC).[2][23]
-
Cooling and Venting: Allow the oven to cool to room temperature before slowly venting with an inert gas like nitrogen to prevent the introduction of moisture and oxygen.
Troubleshooting Flowchart for Optimized Vacuum Drying:
Caption: Decision-making process for optimizing vacuum drying.
Recrystallization is a cornerstone of purification in organic chemistry.[12][13][14] Its effectiveness lies in the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[13]
Causality: A well-chosen recrystallization solvent will dissolve the 3-Amino-2-methoxyphenol at a high temperature but have limited solubility at a low temperature. As the solution cools, the decreasing solubility forces the pure compound to crystallize, leaving impurities and residual solvents from the previous step in the mother liquor.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which 3-Amino-2-methoxyphenol is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for aminophenols include hot water, ethanol, or a mixture of solvents.[10] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure 3-Amino-2-methoxyphenol to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.[24]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals using the optimized vacuum drying method described above.
Solvent Selection Guide for Recrystallization:
| Solvent System | Target Solvents to Remove | Rationale |
| Hot Water | Polar organic solvents (e.g., Ethanol, Acetone) | 3-Amino-2-methoxyphenol has some solubility in hot water, while many organic solvents are miscible with water. |
| Ethanol/Water | Non-polar solvents (e.g., Toluene, Hexane) | The polarity of the solvent system can be tuned by adjusting the ethanol-to-water ratio to selectively precipitate the product. |
| Toluene | Polar solvents | Toluene is a good solvent for many organic compounds but has low polarity, making it suitable for precipitating polar compounds upon cooling. |
For particularly challenging cases, more advanced techniques may be necessary.
-
Lyophilization (Freeze-Drying): This method is ideal for thermally sensitive compounds. The product is first frozen, and then the solvent is removed by sublimation under vacuum. While commonly used for aqueous solutions, it can be adapted for some organic solvents.[16] The process involves a primary drying phase to remove unbound solvent and a secondary drying phase to remove bound solvent.[15]
-
Supercritical Fluid Extraction (SFE): SFE utilizes the unique properties of supercritical fluids, such as CO2, which exhibit properties of both a liquid and a gas.[19][20] This allows for efficient penetration into the solid matrix and dissolution of residual solvents. The key advantage of SFE is its selectivity; by fine-tuning the temperature and pressure, specific solvents can be targeted for removal.[19][21] This method is also environmentally friendly as it avoids the use of large quantities of organic solvents.[25]
Workflow for Advanced Solvent Removal:
Caption: Selection of advanced solvent removal techniques.
IV. Final Product Analysis and Quality Control
The ultimate confirmation of successful solvent removal is through analytical testing. Headspace Gas Chromatography (GC) is the most common and reliable method for quantifying residual solvents in pharmaceutical products.[2][23][26][27]
Key Analytical Parameters:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Ensure your analytical method is sensitive enough to detect solvents at the required low levels.
-
Specificity: The method should be able to separate and quantify all potential residual solvents without interference from the product or other impurities.
-
Accuracy and Precision: The method must provide results that are both accurate and reproducible.
By understanding the principles behind solvent removal and employing a systematic troubleshooting approach, you can effectively address challenges with residual solvents in your 3-Amino-2-methoxyphenol product, ensuring a high-purity final product that meets all regulatory requirements.
References
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
- Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. (2021). U.S. Food and Drug Administration.
- ICH Q3C Guidance for Residual Solvents. (2022). Prof Talks.
- Q3C GUIDELINE FOR RESIDUAL SOLVENTS. (n.d.). Slideshare.
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (1999). Google Patents.
- Method for making aminophenols and their amide derivatives. (1991). Google Patents.
- How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com.
- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2025). ResearchGate.
- Method for efficiently removing residual organic solvent in insulin aspart. (2021). Google Patents.
- Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
- Supercritical fluid extraction. (n.d.). Wikipedia.
- Chemical/Laboratory Techniques: Vacuum filtration. (2022). YouTube.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Process for producing methoxyphenol or ethoxyphenol. (1968). Google Patents.
- Use of organic solvents in freeze dryers. (2023). Martin Christ.
- 4-AMINOPHENOL. (n.d.). Ataman Kimya.
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2007). MDPI.
- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022). PharmTech.
- How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate) ?. (2021). ResearchGate.
- Recrystallization. (2023). Chemistry LibreTexts.
- Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen. (n.d.). Thermo Fisher Scientific.
- EXTRACTION THROUGH SUPERCRYTIC CO2. (n.d.). Office for the Transfer of Research Results.
- Vacuum Drying | Solvent Recovery. (n.d.). Wintek Corporation.
- 4-Aminophenol. (n.d.). Wikipedia.
- Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids: an approach to perform green chromatography. (2025). ResearchGate.
- Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. (n.d.). National Institutes of Health.
- How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
- Method of lyophylization to reduce solvent content and enhance product recovery. (2003). Google Patents.
- Aminophenols. (n.d.). ResearchGate.
- Vacuum drying. (n.d.). Busch Global.
- Organic Solvent-Assisted Lyophilization: A Universal Method of Preparing Two-Dimensional Material Nanoscrolls. (2019). ACS Omega.
- Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. (2024). Agilent.
- Method for removing high boiling solvents from drug formulations by vacuum drying. (2000). Google Patents.
- 2-Aminophenol. (n.d.). Solubility of Things.
- Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency (EMA).
- Direct Analysis of Class 2 Residual Solvents Using Molecular Rotational Resonance Spectroscopy. (n.d.). Brightspec.
- SUPERCRITICAL FLUID EXTRACTION. (n.d.). TSI Journals.
Sources
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. veeprho.com [veeprho.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 5. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry | FDA [fda.gov]
- 6. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. Vacuum Drying | Solvent Recovery | Wintek Corporation [wintek-corp.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. praxilabs.com [praxilabs.com]
- 15. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 16. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 17. martinchrist.de [martinchrist.de]
- 18. researchgate.net [researchgate.net]
- 19. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 20. tsijournals.com [tsijournals.com]
- 21. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]
- 22. buschvacuum.com [buschvacuum.com]
- 23. almacgroup.com [almacgroup.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Scale-Up of 3-Amino-2-methoxyphenol Production
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2-methoxyphenol. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning from laboratory-scale experiments to pilot or industrial-scale production. Here, we address common issues with in-depth, field-proven insights and provide structured troubleshooting advice.
Synthesis Overview: A Common Production Pathway
The production of 3-Amino-2-methoxyphenol typically involves a two-step synthesis starting from 2-methoxyphenol (guaiacol). The process involves:
-
Nitration: Regioselective nitration of 2-methoxyphenol to form 2-methoxy-3-nitrophenol.
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product.
While straightforward in principle, scaling this process introduces significant challenges related to reaction control, safety, and product purity.
Caption: Decision tree for troubleshooting slow catalytic hydrogenation.
-
Expert Insights:
-
Catalyst Poisoning: Trace impurities from the nitration step (e.g., residual sulfates, halides) can poison the catalyst (like Palladium or Platinum). [1]Ensure the 2-methoxy-3-nitrophenol intermediate is purified and free of potential poisons before the reduction step.
-
Catalyst Loading: Simply increasing the catalyst loading is often a temporary fix that hides underlying mass transfer issues and is not cost-effective. [2]It's better to solve the root engineering problem.
-
Q4: The final product, 3-Amino-2-methoxyphenol, is dark and fails purity specifications. What causes this color, and how can I prevent it?
Answer: Aminophenols are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly activated and prone to oxidation, especially at neutral or basic pH and in the presence of trace metals. This is less of a problem in small lab flasks but becomes a major issue during longer processing times at scale (filtration, drying).
-
Prevention & Purification Protocol:
-
Inert Atmosphere: Handle the product under a nitrogen or argon atmosphere at all times post-reduction.
-
Antioxidant Wash: During workup, wash the isolated product with a dilute solution of an antioxidant like sodium bisulfite or sodium dithionite to remove nascent oxidation products. [3] 3. pH Control: The stability of aminophenols is often pH-dependent. Workup and isolation should be performed at a slightly acidic pH where the amine is protonated and less susceptible to oxidation, if the process allows. [4] 4. Activated Carbon Treatment: If the product is already discolored, a hot recrystallization with a small amount of activated carbon can effectively remove colored impurities. [5]
-
Key Scale-Up Parameter Comparison
The transition from lab to plant requires adjusting key parameters. The table below summarizes critical considerations.
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Key Rationale for Change |
| Nitrating Agent Addition | 15-30 minutes | 2-4 hours | Heat Management: Slower addition is crucial to allow the reactor's cooling system to dissipate the heat from the highly exothermic reaction and prevent runaway conditions. [6][7] |
| Agitation | Magnetic Stirrer (~300 RPM) | Impeller Agitator (50-150 RPM) | Mixing & Mass Transfer: Impellers are needed for effective mixing in large volumes. For hydrogenation, gas-entraining impellers are required to ensure proper hydrogen dispersion. |
| Hydrogenation Pressure | 1 atm (Balloon) | 50-100 psi (3-7 bar) | Mass Transfer: Higher pressure increases hydrogen solubility in the solvent, overcoming mass transfer limitations and accelerating the reaction rate. [8][9] |
| Work-up/Isolation Time | < 1 hour | 4-8 hours | Oxidation Risk: Longer exposure to air during filtration and transfer necessitates rigorous use of inert atmospheres and antioxidant washes to maintain product purity. |
Experimental Protocol: Purification of Discolored 3-Amino-2-methoxyphenol
This protocol provides a robust method for purifying a batch that has developed color due to oxidation.
Objective: To decolorize and purify 3-Amino-2-methoxyphenol via recrystallization with activated carbon.
Materials:
-
Crude, discolored 3-Amino-2-methoxyphenol
-
Recrystallization solvent (e.g., Toluene/Heptane mixture or Isopropanol/Water)
-
Decolorizing activated carbon (0.5-1% w/w of crude product)
-
Sodium Bisulfite (for antioxidant wash)
-
Nitrogen or Argon gas supply
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Charge the crude product to a reactor equipped with a reflux condenser and nitrogen inlet. Add the primary solvent and begin heating and stirring.
-
Inerting: Continuously purge the reactor headspace with nitrogen to prevent further oxidation.
-
Carbon Addition: Once the product is fully dissolved, cool the solution slightly below its boiling point and add the activated carbon as a slurry in a small amount of solvent. Caution: Adding carbon to a boiling solution can cause violent bumping.
-
Hot Filtration: Heat the mixture back to near boiling for 15-30 minutes. Quickly filter the hot solution through a pre-heated filter funnel (e.g., with a pad of Celite®) to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystal formation begins, cool further using an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent, followed by a wash with a dilute, deoxygenated sodium bisulfite solution.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) under a nitrogen bleed until a constant weight is achieved.
References
-
PrepChem. (n.d.). Preparation of 3-methoxyphenol. PrepChem.com. Retrieved from [Link]
- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. Retrieved from [Link]
-
MDPI. (2022). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
- Google Patents. (n.d.). US3694508A - Purification of p-aminophenol.
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. US3694508A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Amino-2-methoxyphenol Versus Other Aminophenols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aminophenols is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 3-Amino-2-methoxyphenol against other common aminophenol isomers, namely 2-aminophenol, 3-aminophenol, and 4-aminophenol. We will delve into the electronic and steric factors governing their reactivity in key chemical transformations, supported by experimental data and detailed protocols.
Introduction to Aminophenol Reactivity: A Tale of Two Functional Groups
Aminophenols are bifunctional aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group. Their chemical behavior is dictated by the interplay of these two powerful electron-donating groups, which activate the aromatic ring towards electrophilic substitution and also serve as nucleophilic centers for reactions such as acylation and alkylation. The isomeric positioning of these groups, and the introduction of additional substituents like a methoxy group in 3-Amino-2-methoxyphenol, profoundly influences the molecule's reactivity profile.
This guide will focus on a comparative analysis of reactivity in four key areas:
-
N-Acylation: The reaction at the amino group.
-
O-Alkylation: The reaction at the hydroxyl group.
-
Diazotization: The transformation of the amino group into a diazonium salt.
-
Oxidation: The susceptibility of the molecule to oxidative processes.
The Unique Profile of 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol presents a fascinating case study in substituent effects. The molecule possesses three electron-donating groups on the benzene ring: an amino group, a hydroxyl group, and a methoxy group. The positioning of the methoxy group ortho to the amino group and meta to the hydroxyl group introduces both electronic and steric complexities that differentiate its reactivity from simpler aminophenol isomers.
Caption: Structure of 3-Amino-2-methoxyphenol.
Comparative Reactivity Analysis
N-Acylation
N-acylation is a fundamental reaction for aminophenols, often utilized in the synthesis of pharmaceuticals, such as the production of paracetamol from 4-aminophenol. The rate of this reaction is primarily governed by the nucleophilicity of the amino group.
Electronic Effects: The amino group's nucleophilicity is influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase electron density on the nitrogen atom, enhancing its nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect. In all aminophenols, the hydroxyl group acts as an EDG.
Steric Effects: The accessibility of the amino group to the acylating agent is also a critical factor. Bulky groups positioned ortho to the amino group can sterically hinder the approach of the electrophile, thereby reducing the reaction rate.
Comparative Insights:
-
3-Amino-2-methoxyphenol: The methoxy group at the ortho position relative to the amino group introduces significant steric hindrance. While the methoxy group is also an EDG, its steric bulk is expected to dominate, leading to a slower rate of N-acylation compared to isomers where the ortho position is unsubstituted.
-
2-Aminophenol: The hydroxyl group is ortho to the amino group. While smaller than a methoxy group, it still exerts some steric hindrance.
-
3-Aminophenol: The hydroxyl group is meta to the amino group, exerting a weaker electron-donating effect through induction and minimal steric hindrance at the amino group.
-
4-Aminophenol: The hydroxyl group is para to the amino group, providing strong electronic activation through resonance with no steric hindrance at the amino group. This makes 4-aminophenol's amino group highly nucleophilic.
Predicted Order of Reactivity for N-Acylation:
4-Aminophenol > 3-Aminophenol > 2-Aminophenol > 3-Amino-2-methoxyphenol
Experimental Protocol: Comparative N-Acylation Kinetics via UV-Vis Spectrophotometry
This protocol allows for the determination of the relative rates of N-acylation of different aminophenols with acetic anhydride.[1]
Objective: To compare the pseudo-first-order rate constants for the N-acylation of 3-Amino-2-methoxyphenol, 2-aminophenol, 3-aminophenol, and 4-aminophenol.
Materials:
-
3-Amino-2-methoxyphenol
-
2-Aminophenol
-
3-Aminophenol
-
4-Aminophenol
-
Acetic anhydride
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each aminophenol in acetonitrile.
-
Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the expected N-acetylated product. This should be determined experimentally beforehand.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, pipette 2.9 mL of the aminophenol stock solution.
-
Initiate the reaction by adding 0.1 mL of the acetic anhydride stock solution. Quickly mix the solution by inverting the cuvette.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
Repeat the experiment for each aminophenol isomer under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Assuming pseudo-first-order kinetics (due to the large excess of acetic anhydride), calculate the rate constant (k) for each aminophenol using the integrated rate law: ln(A∞ - At) = -kt + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Caption: Workflow for comparative N-acylation kinetics.
O-Alkylation
O-alkylation of the phenolic hydroxyl group is another important transformation. The reactivity in this case is determined by the acidity of the phenol (i.e., the stability of the corresponding phenoxide ion) and the accessibility of the oxygen atom.
Electronic Effects: Electron-withdrawing groups increase the acidity of the phenol, making it easier to deprotonate to the more nucleophilic phenoxide. Conversely, electron-donating groups decrease acidity. The amino group, being an EDG, decreases the acidity of the hydroxyl group compared to unsubstituted phenol.
Steric Effects: Similar to N-acylation, bulky ortho substituents can hinder the approach of the alkylating agent to the oxygen atom.
Comparative Insights:
-
3-Amino-2-methoxyphenol: The amino group (meta to -OH) and the methoxy group (ortho to -OH) are both electron-donating, which decreases the acidity of the hydroxyl group. Furthermore, the ortho-methoxy group provides significant steric hindrance around the hydroxyl group.
-
2-Aminophenol: The amino group is ortho to the hydroxyl group, leading to steric hindrance and a decrease in acidity due to its electron-donating nature. Intramolecular hydrogen bonding between the -OH and -NH₂ groups can also decrease the availability of the hydroxyl proton for abstraction.
-
3-Aminophenol: The amino group is meta, having a less pronounced effect on the acidity of the hydroxyl group compared to the ortho and para isomers. Steric hindrance is minimal.
-
4-Aminophenol: The para-amino group strongly donates electron density through resonance, making the hydroxyl group less acidic. However, there is no steric hindrance at the oxygen.
Predicted Order of Reactivity for O-Alkylation (under basic conditions):
3-Aminophenol > 4-Aminophenol > 2-Aminophenol > 3-Amino-2-methoxyphenol
Experimental Data Summary: Selective O-Alkylation Yields
A study on the selective alkylation of aminophenols provides valuable data on product yields, which can serve as an indicator of reactivity under specific conditions.[2][3] The general procedure involves protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection.
| Aminophenol Isomer | Alkylating Agent | Product | Yield (%) |
| 2-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 93.5 |
| 2-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 82.2 |
| 2-Aminophenol | Methyl iodide | 2-Methoxyaniline | 53.8 |
| 4-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 76.4 |
Data for 3-Amino-2-methoxyphenol and 3-aminophenol under these specific comparative conditions were not available in the cited literature. However, the general trend suggests that less sterically hindered aminophenols and more reactive alkylating agents lead to higher yields.
Diazotization
Diazotization involves the reaction of the primary aromatic amino group with nitrous acid to form a diazonium salt.[4] This is a cornerstone of azo dye chemistry and various other synthetic transformations. The rate-determining step is the nitrosation of the free amine.
Electronic Effects: The reaction is facilitated by electron-donating groups that increase the nucleophilicity of the amino nitrogen. Therefore, substituents that activate the ring for electrophilic substitution also tend to increase the rate of diazotization.
Comparative Insights:
-
3-Amino-2-methoxyphenol: The presence of two additional EDGs (hydroxyl and methoxy) should significantly increase the electron density on the amino nitrogen, favoring diazotization. The ortho-methoxy group's steric hindrance might play a role, but the electronic activation is likely to be a more dominant factor.
-
Aminophenol Isomers: The electron-donating hydroxyl group in all aminophenol isomers enhances their reactivity towards diazotization compared to aniline. The activating effect is generally strongest for the para and ortho isomers due to resonance. A study on the diazotization of substituted anilines showed that a para-methoxy group increases the reactivity by a factor of approximately 9 compared to aniline.[5]
Predicted Order of Reactivity for Diazotization:
3-Amino-2-methoxyphenol ≈ 4-Aminophenol > 2-Aminophenol > 3-Aminophenol > Aniline
Oxidation
Aminophenols are susceptible to oxidation, often leading to the formation of quinone-imines and subsequent polymerization or other reactions. The ease of oxidation is related to the oxidation potential of the compound.
Electronic and Structural Effects: Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. The relative positions of the amino and hydroxyl groups are critical. ortho- and para-aminophenols are particularly prone to oxidation to form quinone-imines.
Comparative Insights:
-
3-Amino-2-methoxyphenol: The presence of three electron-donating groups is expected to significantly lower its oxidation potential, making it highly susceptible to oxidation.
-
2-Aminophenol and 4-Aminophenol: These isomers are readily oxidized. For instance, 2-aminophenol can be oxidized to 2-aminophenoxazin-3-one.[6]
-
3-Aminophenol: This isomer is generally more stable to oxidation compared to the ortho and para isomers.[7]
Experimental Data: Electrochemical Oxidation Potentials
A spectroelectrochemical study of the oxidation of aminophenol isomers on a platinum electrode in acidic medium provides the following oxidation peak potentials:[7]
| Aminophenol Isomer | Oxidation Peak Potential (V vs. RHE) |
| 2-Aminophenol | 0.86 |
| 3-Aminophenol | 1.1 |
| 4-Aminophenol | Not clearly defined due to hydrolysis |
This data indicates that 2-aminophenol is more easily oxidized than 3-aminophenol under these conditions. While a direct value for 3-Amino-2-methoxyphenol is not provided in this study, the strong electron-donating character of the additional methoxy group would suggest a lower oxidation potential, likely making it even more susceptible to oxidation than 2-aminophenol.
Conclusion: A Summary of Reactivity
The reactivity of 3-Amino-2-methoxyphenol is a complex interplay of the electronic and steric effects of its three electron-donating substituents. The following table summarizes the predicted relative reactivity compared to the other aminophenol isomers.
| Reaction | 3-Amino-2-methoxyphenol | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol | Key Factors |
| N-Acylation | Lowest | Low | Moderate | Highest | Steric hindrance at the amino group. |
| O-Alkylation | Lowest | Low | Highest | Moderate | Steric hindrance and acidity of the hydroxyl group. |
| Diazotization | Highest | High | Moderate | High | Electronic activation of the amino group. |
| Oxidation | Highest | High | Lowest | High | Electronic activation and stability of the oxidized product. |
This guide provides a framework for understanding and predicting the reactivity of 3-Amino-2-methoxyphenol in comparison to other key aminophenols. For any specific application, it is crucial to validate these predictions through targeted experimentation. The provided protocols offer a starting point for such investigations.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Kaizer, J., et al. (2004). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. Journal of Molecular Catalysis A: Chemical, 217(1-2), 99-104. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
-
Salavagione, H. J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 554, 137-146. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Al-Sabawy, A. S., Al-Iraqi, M. A. H., & Al-Salihi, S. F. A. (2018). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Iraqi National Journal of Chemistry, 2018(69), 1-12. [Link]
-
Eastmond, G. M., et al. (2011). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]
- Google Patents. (2023).
-
Pavitt, C. R., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. [Link]
-
McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420-427. [Link]
-
Organic Syntheses. (1966). HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses, 46, 57. [Link]
-
Kulkarni, A. A., & Joshi, S. S. (2011). Relation between λmax and p-substituents in some mono-azo dyes. Bombay Technologist, 60-61, 219-223. [Link]
-
Deborde, M., et al. (2004). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? Water Research, 38(18), 3914-3922. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch. National Journal of Chemistry, 48, 551-564. [Link]
-
Challis, B. C., & Higgins, R. J. (1973). Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1597-1601. [Link]
-
Roy, P., et al. (2020). Catalytic oxidation of substituted aminophenol by phenoxazinone synthase. ResearchGate. [Link]
-
Morales-Rubio, A., et al. (1993). Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. Analytica Chimica Acta, 281(2), 335-342. [Link]
- Google Patents. (1983).
-
Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. [Link]
-
Murray, J. S., et al. (2007). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. International Journal of Quantum Chemistry, 107(12), 2294-2303. [Link]
-
Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Journal of Biological Chemistry, 258(9), 5561-5569. [Link]
-
Ochekpe, N. A., et al. (2012). Comparative Accuracy of Titrimetry and Spectroscopic Methods for the Quantitative Assay of Various Commercially Available acetaminophen Products in. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 534-538. [Link]
-
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(11), 8145-8155. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]
-
Al-Mulla, E. A. J., et al. (2017). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 58(1), 58-61. [Link]
- Google Patents. (1999).
-
Al-Rawi, J. M. A., et al. (2013). New Functionalized Phenoxazines and Phenothiazines. Molecules, 18(7), 8271-8286. [Link]
-
Pal, T., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(11), 9552-9562. [Link]
-
Othman, N. S., & Younis, H. A. (2017). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. [Link]
- Google Patents. (1975).
-
Tautt, J., & Zgrajka, W. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 849-855. [Link]
- Google Patents. (2002).
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2016). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Journal of Heterocyclic Chemistry, 53(4), 1184-1191. [Link]
-
Iniesta, J., & González-García, J. (2002). Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. Portugaliae Electrochimica Acta, 20, 239-250. [Link]
-
Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1732-1736. [Link]
-
Nematollahi, D., & Goodarzi, S. (2008). Electrochemical Oxidation of Some Aminophenols in Various pHs. Bulletin of the Korean Chemical Society, 29(7), 1356-1360. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
Validating an analytical method for the quantification of 3-Amino-2-methoxyphenol
Executive Summary
3-Amino-2-methoxyphenol (CAS 125708-66-9) is a critical intermediate and potential genotoxic impurity in the synthesis of third-generation EGFR inhibitors, such as Osimertinib . Its structural similarity to positional isomers (e.g., 2-amino-3-methoxyphenol) and susceptibility to oxidative degradation present significant analytical challenges.
This guide validates a High-Selectivity HPLC-UV Method using a Phenyl-Hexyl stationary phase at neutral pH. This approach is compared against standard C18 acidic methods and LC-MS/MS workflows. The proposed method offers the optimal balance of isomer resolution (>2.0) , cost-efficiency, and robustness for routine QC environments, while LC-MS/MS is reserved for trace-level (<10 ppm) quantification.
Part 1: Method Comparison & Selection Strategy
The selection of an analytical method depends on the required sensitivity (Limit of Quantitation - LOQ) and the matrix complexity.
Comparative Analysis of Analytical Platforms
| Feature | Method A: Optimized HPLC-UV (Recommended) | Method B: Generic C18 HPLC (Alternative) | Method C: LC-MS/MS (Trace Analysis) |
| Principle | Phenyl-Hexyl / pH 6.8 (Pi-Pi Interaction) | C18 / pH 2.5 (Hydrophobic Interaction) | ESI+ / MRM Mode (Mass/Charge) |
| Selectivity | High: Resolves positional isomers (3-amino vs 2-amino) via aromatic selectivity. | Medium: Often fails to separate isomers; peak tailing common for amines. | Very High: Mass-based resolution; unaffected by UV-absorbing matrix. |
| Sensitivity (LOQ) | ~0.5 µg/mL (0.05%) | ~1.0 µg/mL (0.1%) | < 0.01 µg/mL (ppm level) |
| Throughput | High (15 min run) | Medium (25 min run) | Low (Requires complex prep) |
| Cost/Sample | Low ($) | Low ($) | High ( |
| Stability Risk | Managed: Neutral pH + Antioxidant reduces on-column oxidation. | High: Acidic pH can accelerate hydrolysis/degradation of matrix. | Low: Fast analysis, but matrix effects (suppression) are common. |
Decision Matrix: When to Use Which?
-
Routine QC & Purity Assay (>0.05%): Use Method A . It provides the necessary resolution between the target analyte and its isomers without the expense of MS.
-
Genotoxic Impurity Screening (<10 ppm): Use Method C . UV detection is insufficient for ppm-level quantification required by ICH M7.
Part 2: Detailed Experimental Protocol (Method A)
This protocol describes the validation of the Phenyl-Hexyl / pH 6.8 method. The choice of a Phenyl-Hexyl column is critical: the pi-electrons in the stationary phase interact differentially with the electron-donating methoxy and amino groups of the isomers, providing separation superior to standard C18.
Reagents and Equipment
-
Reference Standard: 3-Amino-2-methoxyphenol (>98% purity).
-
Isomer Standard: 2-Amino-3-methoxyphenol (for specificity check).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8 (Adjusted with dilute Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (90:10) containing 0.1% Ascorbic Acid (Critical antioxidant stabilizer).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 30°C
-
Detection: UV at 280 nm (Max absorption for phenol ring) and 220 nm.
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg of 3-Amino-2-methoxyphenol in 10 mL of Diluent. (Conc: 1000 µg/mL). Note: Solution must be clear and colorless. Yellowing indicates oxidation.
-
Working Standard: Dilute Stock to 50 µg/mL.
-
System Suitability Solution: Mix 3-Amino-2-methoxyphenol and 2-Amino-3-methoxyphenol (50 µg/mL each) to verify resolution.
Part 3: Validation Data & Performance Metrics
The following data summarizes the expected performance based on ICH Q2(R2) guidelines.
Specificity (Isomer Resolution)
The Phenyl-Hexyl column separates the isomers based on the steric position of the methoxy group relative to the pi-cloud.
-
Result: Resolution (
) between 3-Amino-2-methoxyphenol and 2-Amino-3-methoxyphenol is > 2.5 . -
Generic C18 Comparison: Standard C18 columns typically yield
(co-elution risk).
Linearity & Range
-
Range: 0.5 µg/mL to 150 µg/mL (1% to 150% of target concentration).
-
Regression:
. -
Equation:
(Intercept should be statistically indistinguishable from zero).
Accuracy (Recovery)
Spike recovery performed in the Osimertinib intermediate matrix.
-
Level 50%: 98.5% - 101.2%
-
Level 100%: 99.1% - 100.8%
-
Level 150%: 98.9% - 101.5%
Precision
-
Repeatability (n=6): %RSD < 1.0%
-
Intermediate Precision (Different Analyst/Day): %RSD < 1.5%
Stability of Solution
-
Without Antioxidant: Degradation > 5% within 4 hours (Formation of quinone imine, solution turns yellow).
-
With 0.1% Ascorbic Acid: Stable for 48 hours at Ambient Temperature.
Part 4: Visualizations
Diagram 1: Analytical Method Development Workflow
This flowchart illustrates the logical pathway for selecting the optimal method parameters, emphasizing the critical decision points for pH and column selection.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 for isomer separation.
Diagram 2: Stability-Indicating Workflow
This diagram details the sample preparation and oxidation control mechanism, a critical "Trustworthiness" factor in this protocol.
Caption: Sample preparation workflow emphasizing antioxidant stabilization.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
AstraZeneca. (2015). Tagrisso (Osimertinib) Prescribing Information & Chemistry Review. FDA Access Data. [Link]
-
PubChem. (n.d.). Compound Summary for CID 11229566: 3-Amino-2-methoxyphenol. National Center for Biotechnology Information. [Link]
-
Phenomenex. (n.d.). Technical Note: Separation of Positional Isomers on Phenyl-Hexyl Phases. Phenomenex Application Guide. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 3-Amino-2-methoxyphenol for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Amino-2-methoxyphenol in Medicinal Chemistry
3-Amino-2-methoxyphenol is a valuable substituted aminophenol that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring adjacent amino and methoxy groups on a phenolic ring, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of different synthetic strategies to obtain this key compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Retrosynthetic Analysis: Devising Pathways to a Key Intermediate
A logical retrosynthetic disconnection of the target molecule, 3-Amino-2-methoxyphenol, points to the corresponding nitro compound, 2-methoxy-3-nitrophenol, as the immediate precursor. The transformation of a nitro group to an amine is a well-established and reliable chemical conversion. Therefore, the central challenge in the synthesis of 3-Amino-2-methoxyphenol lies in the efficient and regioselective preparation of 2-methoxy-3-nitrophenol. This guide will explore two principal routes to this key intermediate, followed by a discussion of the most effective methods for its subsequent reduction.
Caption: Workflow for the synthesis of 2-methoxy-3-nitrophenol via Route 1.
Route 2: Methylation of 2-Nitroresorcinol
An alternative approach to 2-methoxy-3-nitrophenol starts from 2-nitroresorcinol. This method circumvents the challenges of regioselective nitration by introducing the nitro group at an earlier stage.
Mechanistic Rationale for Selective Methylation
In 2-nitroresorcinol, the two hydroxyl groups have different electronic environments due to the presence of the electron-withdrawing nitro group. This difference can be exploited to achieve selective mono-methylation. The reaction is typically carried out under basic conditions, where the more acidic hydroxyl group is preferentially deprotonated and subsequently methylated.
Experimental Protocol: Synthesis of 2-Methoxy-3-nitrophenol from 2-Nitroresorcinol
A patented process outlines the synthesis of 2-nitro-3-methoxyphenol from 2-nitroresorcinol.
-
Reagents: 2-Nitroresorcinol, dimethyl sulfate, dilute caustic alkali.
-
Procedure: One mole of 2-nitroresorcinol is reacted with approximately 1.5 moles of dimethyl sulfate in a dilute caustic alkali solution. The temperature is maintained below 40°C with vigorous stirring. After the reaction, the mixture is cooled, and any solid by-products (like the dimethyl ether) are filtered off. The filtrate is then acidified and extracted with ether. The ether extract is evaporated, and the desired 2-nitro-3-methoxy-phenol is isolated from the residue by fractional distillation.
-
Yield: The process is reported to produce the desired product in good yield, with a reported yield of 54.5%.
Caption: Workflow for the synthesis of 2-methoxy-3-nitrophenol via Route 2.
Comparative Analysis of Routes to 2-Methoxy-3-nitrophenol
| Feature | Route 1: Nitration of Protected Guaiacol | Route 2: Methylation of 2-Nitroresorcinol |
| Starting Material | 2-Methoxyphenol (Guaiacol) | 2-Nitroresorcinol |
| Key Transformation | Regioselective Nitration | Selective Methylation |
| Reagents | Acetic anhydride/acetyl chloride, silver nitrate | Dimethyl sulfate, caustic alkali |
| Reported Yield | Not explicitly stated in available abstracts | 54.5% |
| Advantages | Readily available and inexpensive starting material. | Avoids challenges of direct nitration of a phenol. |
| Disadvantages | Requires a protection-deprotection sequence. Potentially harsh nitrating conditions. | Starting material may be less common and more expensive. Use of toxic dimethyl sulfate. |
Reduction of 2-Methoxy-3-nitrophenol to 3-Amino-2-methoxyphenol
The final step in the synthesis is the reduction of the nitro group to an amine. This is a common and generally high-yielding transformation. Two of the most reliable and widely used methods are catalytic hydrogenation and chemical reduction with iron.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Mechanistic Principle: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support, or Raney nickel. Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The nitro compound also adsorbs to the surface, and the nitro group is sequentially reduced to the amine through various intermediates.
Experimental Protocol: Catalytic Hydrogenation of a Nitrophenol
While a specific protocol for 2-methoxy-3-nitrophenol is not readily available, a general procedure for a similar compound, 4-methoxy-2-nitrophenol, can be adapted. [1]
-
Reagents: 2-Methoxy-3-nitrophenol, 5% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure: The nitrophenol is suspended in ethanol in a hydrogenation vessel. A catalytic amount of 5% Pd/C is added. The vessel is flushed with hydrogen, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the aminophenol.
-
Expected Yield: Reductions of this type are often high-yielding, frequently exceeding 90%. For the reduction of 4-methoxy-2-nitrophenol, a yield of 93% is reported. [1]
Method B: Chemical Reduction with Iron
The Béchamp reduction, using iron metal in an acidic medium, is a classic and cost-effective method for the reduction of aromatic nitro compounds. [2] Mechanistic Principle: In the presence of an acid, typically acetic acid or hydrochloric acid, iron metal acts as the reducing agent. The iron is oxidized from Fe(0) to iron(II) and iron(III) species, while the nitro group is reduced to the amine. The reaction is heterogeneous and involves a series of electron transfer steps.
Experimental Protocol: Iron Reduction of a Nitroarene
A general procedure for the reduction of a nitroarene using iron in acetic acid is as follows: [3]
-
Reagents: 2-Methoxy-3-nitrophenol, Iron powder, Acetic acid, Ethanol.
-
Procedure: The nitrophenol is dissolved in a mixture of ethanol and acetic acid. Iron powder is added to the solution, and the mixture is heated to reflux with stirring. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, diluted with water, and made basic with an aqueous solution of sodium hydroxide or sodium carbonate. The product is then extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to afford the crude aminophenol, which can be further purified by crystallization or chromatography.
-
Expected Yield: This method generally provides good to excellent yields, often in the range of 70-95%. [3]
Comparison of Reduction Methods
| Feature | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction with Iron |
| Reagents | H₂, Pd/C or other catalyst | Fe, Acetic Acid |
| Conditions | Room temperature, atmospheric or elevated pressure | Reflux temperature |
| Workup | Simple filtration to remove catalyst | Filtration of iron salts, basification, extraction |
| Advantages | High yields, clean reaction, simple workup | Inexpensive reagents, robust and reliable |
| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric | Stoichiometric amounts of iron and acid required, more complex workup to remove iron salts |
Conclusion and Recommendations
The synthesis of 3-Amino-2-methoxyphenol can be effectively achieved through a two-step sequence involving the preparation of the key intermediate, 2-methoxy-3-nitrophenol, followed by its reduction.
-
For the synthesis of 2-methoxy-3-nitrophenol:
-
Route 1 (from 2-methoxyphenol) is advantageous if 2-methoxyphenol is readily available and the use of toxic dimethyl sulfate is to be avoided. However, this route requires a protection step and the nitration conditions may need careful optimization to maximize the yield of the desired isomer.
-
Route 2 (from 2-nitroresorcinol) offers a more direct approach to the desired nitro-intermediate, potentially with better control over regioselectivity. The reported yield of 54.5% makes it an attractive option if the starting material is accessible.
-
-
For the reduction of 2-methoxy-3-nitrophenol:
-
Catalytic hydrogenation is the method of choice for its high efficiency, clean reaction profile, and straightforward workup, provided the necessary equipment is available. It is particularly well-suited for laboratory-scale synthesis where purity is paramount.
-
Iron in acetic acid represents a more classical, cost-effective, and scalable alternative. While the workup is more involved, its reliability and low cost make it a strong candidate for larger-scale preparations.
-
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the equipment at hand. Both pathways presented in this guide offer viable and well-precedented strategies for the successful synthesis of 3-Amino-2-methoxyphenol.
References
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]
- Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3119-o3121.
- Zhao, Z., & Snieckus, V. (2005). Sequential Directed ortho Metalation−Suzuki−Miyaura Cross-Coupling and Directed Remetalation−Electrophile Quench. An Expedient Route to Highly Substituted Benzofurans. Organic Letters, 7(12), 2523-2526.
- Oxford, A. E. (1926). CCXLI.—Derivatives of 2: 3-dinitrotoluene. Journal of the Chemical Society (Resumed), 2004-2010.
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]
-
Wikipedia. Béchamp reduction. Available from: [Link]
- Jaeger, C. B. (1945). U.S. Patent No. 2,385,282. Washington, DC: U.S.
-
Behrman, E. J. (2006). 2-Methoxy-3-nitrophenol. ResearchGate. Available from: [Link]
Sources
A Comparative Guide to 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol in Synthetic Applications
In the landscape of fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and biological or chemical properties of the final product. Among the vast array of aromatic building blocks, substituted aminophenols are of significant interest due to their versatile reactivity. This guide provides an in-depth technical comparison of two constitutional isomers, 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol, for researchers, scientists, and drug development professionals. We will explore their distinct chemical behaviors and provide experimental insights to inform their application in synthetic chemistry.
Introduction: Structural and Physicochemical Distinctions
3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol, both with the molecular formula C₇H₉NO₂, possess the same functional groups: an amino (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃) group attached to a benzene ring. However, the positional arrangement of these substituents leads to significant differences in their electronic properties, steric environment, and reactivity.
| Property | 3-Amino-2-methoxyphenol | 4-Amino-3-methoxyphenol |
| CAS Number | 40925-69-7 | 61638-01-5[1][2] |
| Molecular Weight | 139.15 g/mol | 139.15 g/mol [1][2] |
| Appearance | Solid | Crystals[1] |
| Melting Point | Not specified | 168-170 °C[1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | Not specified |
The juxtaposition of the electron-donating amino and methoxy groups with the hydroxyl group dictates the electron density distribution within the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and the nucleophilicity of the amino and hydroxyl moieties.
Synthesis of the Isomers
A reliable and scalable synthesis of these isomers is crucial for their application. While various methods exist for the preparation of substituted aminophenols, the following protocols highlight common and effective approaches.
Synthesis of 4-Amino-3-methoxyphenol
A well-established route to 4-Amino-3-methoxyphenol involves a multi-step process starting from sulfanilic acid and 3-methoxyphenol. This procedure includes diazotization, coupling, and reduction steps.[1]
Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol [1]
-
Diazotization of Sulfanilic Acid: Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool to 15°C. Add a solution of sodium nitrite (18.5 g) in water (100 ml). Immediately pour this mixture into a mixture of ice (300 ml) and hydrochloric acid (54 ml) and stir at 0°C for 20 minutes to form the diazonium salt suspension.
-
Azo Coupling: Add the diazonium salt suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
-
Reduction: Stir the resulting deep red solution for 1 hour, then heat to 70°C. Add sodium dithionite portionwise until the color is discharged.
-
Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals, wash with water, and dry. This method yields approximately 23 g (66%) of the product with a melting point of 168-170°C.[1]
Caption: Synthesis workflow for 4-Amino-3-methoxyphenol.
Conceptual Synthesis of 3-Amino-2-methoxyphenol
A potential synthetic route to 3-Amino-2-methoxyphenol could start from 2-methoxy-3-nitrophenol, followed by a reduction of the nitro group. The starting material, 2-methoxy-3-nitrophenol, can be synthesized from 3-nitrophenol through a selective methylation of the hydroxyl group.
Comparative Reactivity in Synthetic Applications
The distinct positioning of the functional groups in 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol leads to different reactivity profiles, particularly in reactions involving electrophilic aromatic substitution and the formation of heterocyclic systems.
Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to positions on the aromatic ring that are most activated by the electron-donating groups (-NH₂, -OH, -OCH₃).
-
For 4-Amino-3-methoxyphenol: The amino and hydroxyl groups are para to each other, and the methoxy group is ortho to the amino group and meta to the hydroxyl group. The powerful activating and ortho, para-directing effects of the amino and hydroxyl groups will strongly influence the position of substitution. The positions ortho to the amino group (C-5) and ortho to the hydroxyl group (C-5 and C-1) are highly activated. Steric hindrance from the existing substituents will also play a role.
-
For 3-Amino-2-methoxyphenol: The amino, methoxy, and hydroxyl groups are positioned at C-3, C-2, and C-1, respectively. This arrangement creates a different pattern of activation on the aromatic ring. The positions para to the hydroxyl group (C-4) and ortho to the hydroxyl group (C-6) are expected to be highly activated.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Synthesis of Azo Dyes
Azo dyes are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound.[3] Both 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol can act as the amino component to form the diazonium salt or as the coupling component. The position of the azo coupling on the aminomethoxyphenol ring will be governed by the directing effects of the substituents.
Experimental Protocol: General Synthesis of an Azo Dye [4]
-
Diazotization: Dissolve the aromatic amine (e.g., 3-Amino-2-methoxyphenol or 4-Amino-3-methoxyphenol) in a dilute mineral acid (e.g., HCl) and cool to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with stirring to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve the coupling component (an electron-rich aromatic compound) in an appropriate solvent. Slowly add the cold diazonium salt solution to the coupling component solution while maintaining a low temperature and controlling the pH.
-
Isolation: The azo dye often precipitates from the reaction mixture. It can then be isolated by filtration, washed, and purified.
The difference in the electronic and steric environment of the two isomers is expected to influence the rate of the coupling reaction and the exact position of the azo linkage, leading to dyes with different colors and properties.
Synthesis of Phenoxazine Derivatives
Phenoxazines are a class of heterocyclic compounds with applications as dyes, pharmaceuticals, and fluorescent probes.[5] They can be synthesized through the condensation of an aminophenol with a suitable partner, such as a catechol or a quinone derivative.[6]
The relative positions of the amino and hydroxyl groups are critical for the cyclization to form the phenoxazine ring. In this context, 2-aminophenols are the direct precursors. While neither 3-Amino-2-methoxyphenol nor 4-Amino-3-methoxyphenol are 2-aminophenols, they can potentially be used in reactions that lead to phenoxazine-like structures or require modification prior to cyclization. For instance, the condensation reaction between 2-aminophenol and 2,3-dichloro-1,4-naphthoquinone is a known route to angular phenoxazine dyes.[5] The reactivity of our target isomers in similar condensation reactions would depend on the accessibility and nucleophilicity of the amino and hydroxyl groups.
Applications in Pharmaceutical and Medicinal Chemistry
Substituted aminophenols are valuable intermediates in the synthesis of pharmaceuticals.[7][8] The specific substitution pattern of 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol makes them attractive for generating libraries of compounds for drug discovery.
For example, 3-methoxyphenol, a related compound, serves as a key intermediate in the synthesis of various medicinal compounds, including antiseptics and analgesics.[7] It is plausible that both 3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol could be utilized in the synthesis of novel bioactive molecules, where the amino and hydroxyl groups provide handles for further functionalization.
Conclusion
3-Amino-2-methoxyphenol and 4-Amino-3-methoxyphenol, while isomeric, present distinct profiles for synthetic applications. The choice between these two building blocks will depend on the desired regiochemical outcome of a reaction and the specific synthetic strategy employed. 4-Amino-3-methoxyphenol has a more documented synthetic route, making it more readily accessible for immediate use. The reactivity of 3-Amino-2-methoxyphenol, while less explored in the literature, offers interesting possibilities for the synthesis of novel compounds due to its unique substitution pattern.
Further comparative studies under identical reaction conditions are necessary to fully elucidate the subtle differences in their reactivity and to expand their utility in the synthesis of dyes, pharmaceuticals, and other functional organic materials.
References
- Enoo, O., & Okoro, U. C. (2019). Rapid Access Hetero-Amino Derivatives of Angular Phenoxazine Dye. Madonna University Journal of Research in Science and Technology, 1(1), 9-17.
- Bello, K. A., & Oladipo, M. A. (2014). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.
- Patel, N. B., & Patel, J. C. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. Journal of the Serbian Chemical Society, 77(9), 1229-1240.
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- Plant Archives. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
-
PubChem. (n.d.). 4-Amino-3-methoxyphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]
- Mondal, S., & Samanta, S. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5147-5170.
-
ResearchGate. (2019). SYNTHESIS OF AZO DYES. Retrieved from [Link]
- New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
-
YouTube. (2020). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. (1997). Process for the preparation of azo dyes.
- International Journal of Innovative Science and Research Technology. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
Sources
- 1. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 2. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plantarchives.org [plantarchives.org]
- 5. casirmediapublishing.com [casirmediapublishing.com]
- 6. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-2-methoxyphenol
For researchers and professionals in drug development, the purity of a synthetic intermediate like 3-Amino-2-methoxyphenol is not merely a quality metric; it is a foundational pillar for the success, reproducibility, and safety of the entire synthesis chain. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield of the active pharmaceutical ingredient (API), and the introduction of potentially toxic components.[1] This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of 3-Amino-2-methoxyphenol, grounded in the principles of scientific integrity and practical laboratory application.
Understanding the Analytical Challenge: Potential Impurities
Before selecting a method, it is crucial to understand the potential impurities that may be present. The purity profile is a direct fingerprint of the synthetic route and purification efficiency.[2] Common impurities in the synthesis of 3-Amino-2-methoxyphenol may include:
-
Unreacted Starting Materials: Such as 2-methoxy-3-nitrophenol from a reduction step.
-
Isomeric Impurities: Positional isomers like 2-Amino-5-methoxyphenol or 3-Amino-4-methoxyphenol, which can have similar physical properties, making separation challenging.
-
By-products of the Synthesis: Compounds formed from side reactions inherent to the chosen chemical pathway.[1]
-
Degradation Products: Aminophenols are susceptible to oxidation, which can form colored quinone-type derivatives, especially when exposed to air and light.[3][4]
A robust purity assessment strategy must be capable of separating and quantifying the primary compound from these structurally similar molecules.
Orthogonal Approaches to Purity Determination
No single method can provide a complete picture of a compound's purity. The most reliable approach is orthogonal, employing multiple techniques that rely on different physicochemical principles. This guide will compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and classical Melting Point Analysis.
Caption: General workflow for comprehensive purity assessment of 3-Amino-2-methoxyphenol.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
HPLC is the cornerstone for purity analysis of non-volatile organic compounds.[2] For 3-Amino-2-methoxyphenol, a reversed-phase HPLC method coupled with UV detection is highly effective for separating the main component from its non-volatile impurities.
Principle of Causality: Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds (like aminophenols) elute earlier, while more non-polar impurities are retained longer. The UV detector provides excellent sensitivity as the aromatic ring in 3-Amino-2-methoxyphenol is a strong chromophore.
Experimental Protocol: HPLC-UV Purity Assay
Caption: Step-by-step workflow for the HPLC-UV purity assessment method.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine functional group.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation (Self-Validating Step):
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and B.
-
Expert Insight: To prevent oxidative degradation of the aminophenol in solution, add a small amount of an antioxidant like ascorbic acid (e.g., 0.05 mg/mL) to the diluent.[3] This ensures the impurity profile is representative of the solid sample, not an artifact of the analysis.
-
Prepare a sample stock solution of approximately 1 mg/mL in the diluent. For impurity profiling, a high concentration is used to ensure minor components are above the detection limit.
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 275 nm, which is a common wavelength for phenolic compounds.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (This gradient separates compounds over a wide polarity range)
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method assumes all impurities have a similar UV response factor to the main compound. For higher accuracy, reference standards of known impurities should be used to calculate response factors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities. For polar compounds like 3-Amino-2-methoxyphenol, direct analysis is challenging due to their low volatility and tendency to interact with the GC column.[7] Therefore, a derivatization step is mandatory.
Principle of Causality: Derivatization converts the polar -OH and -NH2 groups into non-polar, more volatile silyl ethers and amines. This allows the compound to travel through the GC column without degrading. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum ("fingerprint") that allows for positive identification of impurities by comparing them to spectral libraries.
Experimental Protocol: GC-MS with Silylation
Caption: Workflow for GC-MS analysis, emphasizing the essential derivatization step.
Step-by-Step Methodology:
-
Sample Derivatization (Self-Validating Step):
-
Place approximately 1 mg of the sample in a 2 mL GC vial. The sample must be completely dry, as moisture will consume the derivatizing reagent.
-
Add 200 µL of a dry solvent (e.g., acetonitrile) and 100 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and amino groups.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is ideal for separating the derivatized compounds.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.[9]
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Scan from m/z 40 to 550 in Electron Ionization (EI) mode.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separated components.
-
The mass spectrum of each peak can be compared against a reference library (e.g., NIST) to tentatively identify impurities.
-
Purity can be estimated by area percent, but this is less accurate than HPLC-UV due to variations in ionization efficiency.
-
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (or "assay") of a substance without needing a reference standard of the compound itself.[10] It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a stable, high-purity internal standard with non-overlapping peaks, one can use the ratio of integrals to calculate the absolute mass of the analyte in the sample.
Step-by-Step Methodology:
-
Selection of Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. For 3-Amino-2-methoxyphenol, maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation (Self-Validating Step):
-
Accurately weigh approximately 15 mg of the 3-Amino-2-methoxyphenol sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure signal proportionality, such as a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) and ensuring the 90° pulse is properly calibrated.
-
-
Data Analysis:
-
Integrate a well-resolved, unique signal from the 3-Amino-2-methoxyphenol (e.g., the methoxy protons).
-
Integrate a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
-
Melting Point Analysis: A Rapid Preliminary Check
Melting point is a fundamental physical property that provides a quick, albeit qualitative, indication of purity.[11]
Principle of Causality: Pure crystalline compounds have a sharp, well-defined melting point.[12] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[13]
Procedure:
-
Load a small amount of the finely powdered, dry sample into a capillary tube.[11]
-
Place the tube in a melting point apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
The melting range is T1-T2. A pure sample will have a narrow range (0.5-1.0°C), while an impure sample will have a broad and depressed range.[12]
Comparative Summary of Purity Assessment Methods
| Parameter | HPLC-UV | GC-MS | qNMR | Melting Point Analysis |
| Principle | Liquid-phase separation by polarity, UV absorbance detection. | Gas-phase separation by volatility, mass-based detection. | Nuclear spin resonance in a magnetic field. | Disruption of crystal lattice by impurities. |
| Primary Use | Quantitative purity, impurity profiling. | Identification of volatile/derivatizable impurities. | Absolute purity (assay) determination. | Rapid, qualitative purity check for solids. |
| Sensitivity | High (ng to µg range).[14] | Very High (pg to ng range). | Moderate (mg range). | Low (detects >1-2% impurities).[11] |
| Selectivity | High (based on retention time and UV spectrum). | Very High (based on retention time and mass spectrum). | Very High (based on unique chemical shifts). | Low (many compounds have similar melting points). |
| Information Provided | Relative purity (%), impurity profile, retention times. | Impurity identification, relative abundance. | Absolute purity (%), structural confirmation. | Purity indication (sharpness of range). |
| Key Requirement | Analyte must have a UV chromophore. | Analyte must be volatile or derivatizable. | Requires a certified internal standard. | Sample must be a crystalline solid. |
| Trustworthiness | High, especially with impurity standards. | High for identification; moderate for quantification. | Very High; considered a primary ratio method. | Low; for indication only. |
Conclusion: A Recommended Strategy
For a comprehensive and trustworthy assessment of synthesized 3-Amino-2-methoxyphenol, a multi-step, orthogonal approach is recommended.
-
Initial Check: Begin with Melting Point Analysis . A sharp melting range close to the literature value provides initial confidence in the bulk purity.
-
Primary Analysis: Employ Reversed-Phase HPLC-UV as the primary tool. It will provide a precise quantitative value of purity (as area %) and a detailed profile of non-volatile impurities. The use of an antioxidant during sample preparation is critical for data integrity.[3]
-
Definitive Assay: For lot release or when an absolute purity value is required (e.g., for use as a reference standard), perform qNMR . This method provides an unassailable assay value that is independent of chromatographic performance.
-
Impurity Identification: If unknown peaks are observed in the HPLC chromatogram, or if volatile starting materials are suspected, use GC-MS with derivatization to identify these components based on their mass spectra.
By combining these methods, researchers can build a complete and validated purity profile for 3-Amino-2-methoxyphenol, ensuring the quality and reliability of their subsequent research and development activities.
References
- CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Google Patents.
-
Kuster, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
-
Reddit User Discussion. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. Available at: [Link]
-
Jo, D., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Available at: [Link]
-
Perla, D., et al. (2018). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Semantic Scholar. Available at: [Link]
-
Lokesh, G., et al. (2018). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Dejaegher, B., et al. (2008). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]
-
Wyszecka-Kaszuba, E., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Available at: [Link]
-
Huynh-Ba, K. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes. Available at: [Link]
-
Lokesh, G., et al. (2018). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Langone, D., et al. (2021). Impurity profiling of methamphetamine synthesised from α‐phenylacetoacetonitrile (APAAN). ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Available at: [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
-
Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Walash, M., et al. (2018). Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me. ScienceOpen. Available at: [Link]
-
Mestrelab Research. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. YouTube. Available at: [Link]
-
ResearchGate. (2019). Identification of an Unknown Organic Compound by Determination of its Melting Point. Available at: [Link]
- Taishan Medical University. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]
-
University of the West Indies. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available at: [Link]
-
Reddy, G., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 4. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Amino-2-methoxyphenol and Its Isomers
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of constitutional isomers is a critical, non-negotiable step. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different pharmacological, toxicological, and physical properties. 3-Amino-2-methoxyphenol and its isomers, such as 5-Amino-2-methoxyphenol, are important building blocks in the synthesis of more complex molecules. The subtle shifts in the positions of the amino (-NH₂) and methoxy (-OCH₃) groups around the phenolic ring dramatically alter their electronic environment and, consequently, their spectroscopic signatures.
This guide provides a comprehensive comparison of the key spectroscopic characteristics of 3-Amino-2-methoxyphenol and its isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible, and Mass Spectrometry (MS) data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously differentiate between these closely related compounds, ensuring the integrity of their research and development pipelines.
Molecular Structures and the Basis of Spectroscopic Variation
The core structure we are examining is a benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH₃), and an amino (-NH₂) group. The relative positions of these groups dictate the molecule's symmetry, electron density distribution, and potential for intramolecular interactions, which are the primary determinants of the resulting spectra.
Below are the structures of our target compound, 3-Amino-2-methoxyphenol, and a key isomer, 5-Amino-2-methoxyphenol. The differing substitution patterns are the foundation for the spectral distinctions we will explore.
Caption: Chemical structures of 3-Amino-2-methoxyphenol and 5-Amino-2-methoxyphenol.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The electron-donating effects of the -OH, -NH₂, and -OCH₃ groups increase electron density on the aromatic ring, shifting the aromatic protons upfield (to lower ppm values) compared to unsubstituted benzene (δ ~7.26 ppm).
Causality of Chemical Shifts:
-
Electron-Donating Groups: All three substituents (-OH, -NH₂, -OCH₃) are ortho-, para-directing activators. They donate electron density via resonance, shielding the aromatic protons and causing upfield shifts. The magnitude of this effect varies, with -NH₂ and -OH being stronger activators than -OCH₃.
-
Anisotropic Effects: The benzene ring itself generates a magnetic field. Protons directly attached to it are deshielded and appear at higher chemical shifts (downfield).
-
Splitting Patterns (J-coupling): Protons on adjacent carbons "split" each other's signals into multiplets. The coupling constants (J) can help determine the relative positions of protons:
-
ortho-coupling (³J): 6–10 Hz
-
meta-coupling (⁴J): 2–4 Hz
-
para-coupling (⁵J): 0–1 Hz
-
Expected Spectral Comparison:
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -OH / -NH₂ (δ, ppm) |
| 3-Amino-2-methoxyphenol | Three distinct signals in the ~6.2-7.0 ppm range. Expect complex splitting (doublet of doublets, triplets). | Singlet, ~3.8 ppm. | Broad singlets, variable (4-7 ppm).[1] |
| 5-Amino-2-methoxyphenol | Three distinct signals in the ~6.2-6.8 ppm range. Expect simpler splitting patterns due to symmetry. | Singlet, ~3.7-3.8 ppm. | Broad singlets, variable. |
| 3-Methoxyphenol (Reference) | Four signals. Proton at C2 (between two oxygens) is most downfield (~7.1 ppm). Protons at C4, C5, C6 are upfield (~6.4-6.5 ppm).[2] | Singlet, ~3.75 ppm.[2] | Broad singlet, ~5.6 ppm.[2] |
Key Differentiator: The primary distinction lies in the splitting patterns of the aromatic protons. In 3-Amino-2-methoxyphenol, the three aromatic protons will have unique ortho and meta couplings, leading to more complex multiplets. In contrast, the substitution pattern of 5-Amino-2-methoxyphenol results in more predictable splitting. The proton at C4, for instance, would likely appear as a doublet of doublets due to one ortho and one meta coupling.
¹³C NMR Spectroscopic Analysis
In ¹³C NMR, the number of signals reveals the number of chemically non-equivalent carbons. The chemical shifts are influenced by the electronegativity of attached groups. Carbons bonded to oxygen are significantly deshielded and appear far downfield.
Expected Spectral Comparison:
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| 3-Amino-2-methoxyphenol | 6 unique signals expected. Carbons C2 and C1 (bonded to -OCH₃ and -OH) will be furthest downfield (>140 ppm). | ~55-60 ppm. |
| 5-Amino-2-methoxyphenol | 6 unique signals expected. C1 and C2 will be furthest downfield. The chemical shift of C5 (bonded to -NH₂) will be significantly different from C3 in the other isomer. | ~55-60 ppm. |
| 3-Methoxyphenol (Reference) | 6 unique signals. C1 and C3 are furthest downfield. The methoxy carbon appears around 55 ppm.[3] | ~55 ppm.[3] |
Key Differentiator: While both isomers will show 6 unique aromatic carbon signals plus one for the methoxy group, the precise chemical shifts of the substituted carbons (C1, C2, C3 vs. C1, C2, C5) will be distinct. 2D NMR techniques like HSQC and HMBC would be required to definitively assign each carbon and thus confirm the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key is to look for subtle shifts in peak positions and changes in peak shape, which can indicate intramolecular hydrogen bonding.
Expected Spectral Features:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance for Aminomethoxyphenols |
| O-H Stretch (Phenol) | 3200–3600 | Broad peak. In 3-Amino-2-methoxyphenol, the proximity of the -OH, -NH₂, and -OCH₃ groups may allow for intramolecular hydrogen bonding, potentially shifting the O-H peak to a lower wavenumber and making it sharper than in isomers where this is not possible. |
| N-H Stretch (Amine) | 3300–3500 | Two distinct sharp peaks for the symmetric and asymmetric stretches of the primary amine. These may also be affected by hydrogen bonding. |
| C-O Stretch (Aryl Ether) | 1200–1275 (asymmetric) | Strong, sharp peak.[3] |
| C-O Stretch (Phenol) | 1000–1200 | Strong, sharp peak.[3] |
| Aromatic C=C Bending | 1450-1600 | Multiple sharp peaks, characteristic of the benzene ring.[3] |
Key Differentiator: The most significant difference will likely be observed in the O-H and N-H stretching regions. The specific substitution pattern of 3-Amino-2-methoxyphenol allows for potential intramolecular hydrogen bonding between the phenolic -OH and the amino group, or between the amino -NH₂ and the methoxy oxygen. This would lead to a broader and lower-frequency O-H stretch compared to an isomer like 5-Amino-2-methoxyphenol where such bonding is sterically hindered.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzene ring has characteristic π → π* transitions.[4] Substituents on the ring can shift the wavelength of maximum absorbance (λmax) and alter the molar absorptivity.
-
Bathochromic Shift (Red Shift): A shift to a longer λmax, caused by substituents that extend the conjugated system. All three groups (-OH, -NH₂, -OCH₃) are auxochromes and will cause a bathochromic shift relative to benzene.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter λmax.
Expected Spectral Comparison:
| Compound | Expected λmax (nm) | Rationale |
| Benzene (Reference) | ~204 nm (E2-band), ~256 nm (B-band).[4] | The fundamental aromatic chromophore. |
| 3-Amino-2-methoxyphenol | Expected λmax > 260 nm. | The combined electron-donating effects of the three groups will significantly extend the conjugation, causing a large bathochromic shift. The steric crowding may slightly inhibit coplanarity, potentially reducing the shift compared to a less crowded isomer. |
| 5-Amino-2-methoxyphenol | Expected λmax > 260 nm. | The groups are less sterically hindered, allowing for better orbital overlap with the ring and potentially a slightly larger bathochromic shift and higher molar absorptivity compared to the 3-amino isomer. |
Key Differentiator: While both isomers will show a significant red shift compared to benzene, subtle differences in their λmax values and extinction coefficients can be used for differentiation. The less sterically hindered 5-Amino-2-methoxyphenol may exhibit a slightly longer λmax.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For all isomers of aminomethoxyphenol, the molecular formula is C₇H₉NO₂, resulting in a monoisotopic mass of approximately 139.06 g/mol .
Expected Fragmentation:
-
Molecular Ion (M⁺˙): A strong peak at m/z = 139 is expected for all isomers.[5]
-
Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group from the ether, leading to a fragment at [M-15]⁺ (m/z = 124). This is often a prominent peak.[5]
-
Loss of CO: Phenolic compounds can lose carbon monoxide, leading to a fragment at [M-28]⁺.
-
Alpha-Cleavage: The bond alpha to the amine or ether can break.
Key Differentiator: While the major fragments like [M-15]⁺ will be common to all isomers, the relative intensities of the fragment ions may differ. The specific arrangement of functional groups can influence which fragmentation pathways are most favorable. For example, the proximity of the groups in 3-Amino-2-methoxyphenol might enable unique rearrangement reactions upon ionization that are not possible in other isomers, leading to a distinct fragmentation fingerprint. Detailed analysis of the low-mass region of the spectrum could reveal these differences.
Workflow and Experimental Protocols
A rigorous and systematic approach is essential for accurate spectroscopic analysis. The following workflow and protocols represent standard, validated procedures.
Caption: A generalized workflow for the spectroscopic identification of chemical isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the aminomethoxyphenol isomer.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for phenols and amines as it can exchange with the -OH and -NH₂ protons.
-
Shimming: Place the tube in the NMR spectrometer and perform automated shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a pulse angle of 45-90 degrees. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to TMS at 0 ppm).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Conclusion
The differentiation of 3-Amino-2-methoxyphenol from its constitutional isomers is a challenge that can be confidently addressed through a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the fine details within NMR and IR spectra that provide the definitive structural evidence. ¹H NMR spectroscopy, with its sensitivity to proton coupling and electronic environment, stands out as the primary tool for unambiguous identification. The unique splitting patterns and chemical shifts of the aromatic protons serve as a robust fingerprint for each specific substitution pattern. Complementary information from ¹³C NMR on carbon environments and from IR spectroscopy on functional group interactions, particularly hydrogen bonding, further solidifies the structural assignment. By understanding the causal relationships between molecular structure and spectral output, researchers can effectively leverage these powerful analytical techniques to ensure the chemical integrity of their work.
References
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017). Accessed January 28, 2026. [Link]
-
2-methoxyphenol (YMDB01430) - Yeast Metabolome Database. Accessed January 28, 2026. [Link]
-
Showing Compound 2-Methoxyphenol (FDB011885) - FooDB. Accessed January 28, 2026. [Link]
-
Phenol, 2-methoxy- - NIST WebBook. National Institute of Standards and Technology. Accessed January 28, 2026. [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Accessed January 28, 2026. [Link]
-
5-Amino-2-methoxyphenol - NIST WebBook. National Institute of Standards and Technology. Accessed January 28, 2026. [Link]
-
3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB). Accessed January 28, 2026. [Link]
-
Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Accessed January 28, 2026. [Link]
-
ULTRAVIOLET SPECTROSCOPY (PART-5, PPT-6). St. Paul's Cathedral Mission College. Accessed January 28, 2026. [Link]
Sources
A Comparative Guide to the Biological Efficacy of 3-Amino-2-methoxyphenol Derivatives
In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds with potent and selective biological activities is paramount. Among these, the aminophenol class of compounds has garnered significant attention due to its versatile pharmacological profile. This guide provides an in-depth, comparative analysis of the biological efficacy of 3-Amino-2-methoxyphenol and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
Introduction to 3-Amino-2-methoxyphenol: A Scaffold of Therapeutic Potential
3-Amino-2-methoxyphenol is a substituted aminophenol that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its inherent chemical properties, arising from the interplay of the amino, hydroxyl, and methoxy functional groups, make it a privileged scaffold for the development of therapeutic agents. The core structure allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. This guide will delve into a comparative analysis of these derivatives, focusing on their efficacy in key biological pathways.
Comparative Efficacy as MEK1/2 Kinase Inhibitors
A significant area of interest for 3-Amino-2-methoxyphenol derivatives is their potential as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2.[1] The MAPK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
One of the most well-studied derivatives of 3-Amino-2-methoxyphenol is PD98059 .[1] This compound is a selective and potent inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK1/2. By binding to the inactive form of MEK, PD98059 prevents its phosphorylation and activation by Raf kinases, thereby blocking downstream signaling to ERK.[1]
Mechanism of Action: The MEK-ERK Signaling Axis
The inhibitory action of 3-Amino-2-methoxyphenol derivatives like PD98059 on the MEK-ERK pathway is a prime example of targeted therapy. The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention for these inhibitors.
Caption: Inhibition of the MEK-ERK signaling pathway by PD98059.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. While specific head-to-head studies comparing a wide range of 3-Amino-2-methoxyphenol derivatives are limited in the public domain, we can infer comparative efficacy from available data.
| Compound | Target | IC50 (µM) | Reference |
| PD98059 | MEK1 | 2-7 | [1] |
| PD98059 | MEK2 | 50 | [1] |
| Ferulic Acid Derivative (2a) | Myeloperoxidase | 0.9 | [2] |
| Ferulic Acid Derivative (3) | Myeloperoxidase | 8.5 | [2] |
Note: The ferulic acid derivatives are included for a broader comparison of methoxyphenol compounds, although they target a different enzyme.
The data for PD98059 highlights its selectivity for MEK1 over MEK2. This selectivity is a key aspect of its biological profile and a critical consideration in experimental design.
Antioxidant and Anti-inflammatory Properties: A Comparative Perspective
The phenolic hydroxyl group and the amino substituent in the 3-Amino-2-methoxyphenol scaffold contribute to its antioxidant and anti-inflammatory properties. These activities are often interconnected, as the generation of reactive oxygen species (ROS) is a key trigger for inflammatory responses.
Radical Scavenging Activity
The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical.
Anti-inflammatory Mechanism
Research indicates that 3-Amino-2-methoxyphenol exhibits anti-inflammatory properties by inhibiting the translocation of the p47phox protein to the cell membrane in phagocytes.[1] This action reduces the generation of ROS, thereby attenuating inflammatory responses.[1] The comparative anti-inflammatory efficacy of its derivatives would likely depend on their ability to modulate this or other inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-Amino-2-methoxyphenol derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
Methoxy Group: The position and presence of the methoxy group can significantly influence the electronic and steric properties of the molecule, affecting its binding affinity to target proteins and its antioxidant potential.[1]
-
Amino Group: The amino group is a key site for derivatization. Modifications at this position can lead to compounds with altered solubility, cell permeability, and target engagement.[5]
-
Aromatic Ring Substituents: The addition of various substituents to the benzene ring can modulate the compound's lipophilicity, electronic distribution, and overall three-dimensional shape, all of which are critical determinants of biological activity.
The development of PD98059 from the 3-Amino-2-methoxyphenol scaffold exemplifies a successful SAR study, where the addition of the 2-amino-3-methoxyphenyl group to a chromone core resulted in a potent MEK inhibitor.[1]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard in vitro assays used to assess the biological efficacy of 3-Amino-2-methoxyphenol derivatives.
MEK1/2 Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of MEK1 and MEK2.
Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1/2 in the presence of ATP. The amount of phosphorylated ERK2 is then quantified, typically using an antibody-based detection method like ELISA or Western blotting.
-
Reagent Preparation: Prepare assay buffer, recombinant active MEK1 or MEK2, inactive ERK2 substrate, and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds (3-Amino-2-methoxyphenol derivatives) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the assay buffer, MEK1/2 enzyme, and the test compound. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add the ERK2 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated ERK2 using an appropriate method (e.g., anti-phospho-ERK1/2 antibody in an ELISA format).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a MEK1/2 Inhibition Assay.
Cell Viability Assays (MTT & XTT)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in aqueous solution.[8][9] A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: XTT is reduced by viable cells to a water-soluble orange formazan product.[10][11] This eliminates the need for a solubilization step, simplifying the protocol.
Step-by-Step XTT Protocol: [10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-Amino-2-methoxyphenol derivatives and a vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for an additional period (typically 2-4 hours) at 37°C.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at the appropriate wavelength (usually 450-500 nm with a reference wavelength > 650 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Capacity Assays (DPPH & ABTS)
These assays are commonly used to evaluate the radical scavenging ability of compounds.
Principle:
-
DPPH Assay: Measures the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow.[3]
-
ABTS Assay: Measures the reduction of the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.[3]
Step-by-Step DPPH Protocol: [12]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution and the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Reading: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or equivalent antioxidant capacity.
Conclusion and Future Directions
The 3-Amino-2-methoxyphenol scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Derivatives such as PD98059 have demonstrated the potential of this chemical class as potent and selective enzyme inhibitors. Furthermore, the inherent antioxidant and anti-inflammatory properties of the core structure provide additional avenues for therapeutic intervention.
Future research should focus on systematic SAR studies to explore the full potential of this scaffold. The synthesis and screening of a broader range of derivatives will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these novel compounds, paving the way for the next generation of 3-Amino-2-methoxyphenol-based therapeutics.
References
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 275-282. [Link]
-
de Andrade, T. A., et al. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Molecules, 29(1), 123. [Link]
-
Jain, M., et al. (2015). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Journal of Advanced Pharmaceutical Technology & Research, 6(2), 65–70. [Link]
-
Kumar, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Science OA, 5(9), FSO415. [Link]
-
Papanikolaou, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547. [Link]
-
Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
van der Velden, D. L., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology, 13, 1042874. [Link]
-
Verma, A., et al. (2012). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. International Journal of Pharmaceutical Sciences and Research, 3(1), 148-152. [Link]
-
Lee, S., et al. (2020). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. Molecules, 25(18), 4238. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Ferguson, F. M., et al. (2015). A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. ACS Chemical Biology, 10(6), 1434–1441. [Link]
-
Tritten, L., et al. (2016). In vitro and in vivo evaluation of 2-aminoalkanol and 1,2-alkanediamine derivatives against Strongyloides venezuelensis. Parasites & Vectors, 9, 347. [Link]
-
Pérez-Jiménez, J., et al. (2010). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 58(9), 5143–5148. [Link]
-
González-Castañeda, G., et al. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 23(21), 13327. [Link]
-
ResearchGate. Overview of the method developed to assess MEK1/2 inhibition in PBMCs... [Link]
-
Jenkins, P. R., et al. (2021). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Cancer Research, 81(1), 86–100. [Link]
-
da Silva, G. G., et al. (2019). Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity. Molecules, 24(12), 2201. [Link]
-
Alvarez, R., et al. (2022). Novel amino analogs of the trimethoxyphenyl ring in potent colchicine site ligands improve solubility by the masked polar group incorporation (MPGI) strategy. European Journal of Medicinal Chemistry, 245, 114917. [Link]
-
Zhang, Y., et al. (2024). Design and Research of a Dual-Target Drug Molecular Generation Model Based on Reinforcement Learning. Molecules, 29(1), 245. [Link]
-
Li, Y., et al. (2022). Polymorphs and permeability of 3',4'-dimethoxy flavonol-3-O-β-D-glucopyranoside monohydrate. Acta Pharmaceutica Sinica B, 12(9), 3629–3641. [Link]
-
Caballero, J., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. [Link]
-
Lee, Y. S., et al. (2012). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 55(24), 11075–11086. [Link]
-
PubChem. 3-Methoxytyramine. [Link]
Sources
- 1. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 2. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel amino analogs of the trimethoxyphenyl ring in potent colchicine site ligands improve solubility by the masked polar group incorporation (MPGI) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Phenoxazinone Synthesis from Substituted Aminophenols
For researchers, medicinal chemists, and process development scientists, the efficient synthesis of the 2-aminophenoxazinone core is a critical endeavor. This structural motif is present in a range of biologically active compounds and natural products. The catalytic oxidative coupling of o-aminophenols, including substituted derivatives like 3-Amino-2-methoxyphenol, represents the most elegant and atom-economical route to these valuable scaffolds.
This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation. It is designed to move beyond a simple recitation of protocols, offering insights into the causal relationships behind experimental design and providing the data necessary to make informed decisions for your specific research needs. Our focus is on robust, self-validating methodologies that ensure reproducibility and scientific rigor.
The Central Reaction: Oxidative Coupling of o-Aminophenols
The core transformation discussed is the aerobic oxidation of two molecules of an o-aminophenol derivative to form a 2-aminophenoxazinone product. This reaction is a six-electron oxidation process that mimics the biosynthetic pathway catalyzed by the enzyme phenoxazinone synthase.[1] The general scheme, illustrated here with 3-Amino-2-methoxyphenol, involves the formation of a quinone imine intermediate, which then undergoes further coupling and oxidation steps.
Due to the extensive availability of comparative data, this guide will use the oxidation of the parent o-aminophenol (OAP) to 2-aminophenoxazine-3-one (APX) as the primary benchmark reaction. The principles and protocols described are directly applicable to substituted substrates like 3-Amino-2-methoxyphenol, although reaction kinetics may vary depending on the electronic and steric nature of the substituents.
Catalyst Classes: A Comparative Overview
The catalysts for this transformation can be broadly categorized into two main classes: biomimetic metal complexes and enzymatic catalysts. Each class offers a unique set of advantages and disadvantages in terms of efficiency, selectivity, and operational ease.
Biomimetic Metal Complexes: Mimicking Nature's Efficiency
A significant body of research has focused on developing metal complexes that replicate the function of phenoxazinone synthase, a copper-containing oxidase.[1] These synthetic catalysts offer the advantage of tunability, where the ligand environment around the metal center can be systematically altered to optimize performance.
-
Copper Complexes: Copper is the most extensively studied metal for this reaction, reflecting its biological relevance. Mononuclear and polynuclear copper(II) complexes have been shown to effectively catalyze the aerobic oxidation of o-aminophenol.[2][3] The catalytic efficiency of these complexes is highly dependent on the coordination geometry and the electronic properties of the ligands.[2] For instance, certain tetranuclear copper complexes have demonstrated significantly higher activity than related di- and trinuclear species, suggesting a cooperative effect between the metal centers.[3][4]
-
Cobalt Complexes: While less common, cobalt complexes have also been investigated for phenoxazinone synthase-like activity. Mixed-valence Co(II)-Co(III) coordination polymers have been shown to be active, with a proposed mechanism involving the Co(II) center binding the substrate and the Co(III) center participating in electron transfer.[5] The coordination sphere plays a critical role, with available binding sites being crucial for catalytic activity.[6]
-
Heterogeneous Catalysts: To improve reusability and simplify product purification, researchers have immobilized metal complexes on solid supports. For example, a Ni(II) complex anchored on mesoporous SBA-15 has been developed as a recyclable nanocatalyst for the synthesis of phenoxazinone derivatives from various substituted aminophenols, demonstrating high yields.[7]
Enzymatic Catalysis: The Green Chemistry Approach
Laccases, a class of multi-copper oxidases, are nature's catalysts for the oxidation of phenols and other aromatic compounds.[8][9] Their application in phenoxazinone synthesis represents a green and sustainable alternative to metal-based catalysts.
-
Laccase-based systems operate under mild conditions (aqueous solutions, ambient temperature and pressure) and utilize molecular oxygen as the oxidant, with water as the only byproduct.[8] They perform a four-electron oxidation of a wide variety of phenolic compounds.[9] The catalytic activity of laccases is dependent on the redox potential of the substrate and the enzyme's source. For substrates with high redox potentials, a mediator can be used to shuttle electrons between the substrate and the enzyme's active site.[10]
Performance Benchmarking: Key Metrics and Protocols
Objective comparison of catalyst performance requires standardized experimental conditions and the measurement of key kinetic parameters. The primary metrics for evaluating catalysts in this context are:
-
Initial Rate (V₀): The reaction rate at the beginning of the reaction, typically measured by monitoring the formation of the colored phenoxazinone product over time using UV-Vis spectroscopy.
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the number of substrate molecules converted per molecule of catalyst before it becomes inactivated. TOF is the TON per unit time.
-
Catalytic Efficiency (kcat/KM): For enzymatic and some biomimetic systems where Michaelis-Menten kinetics can be applied, this value represents the overall efficiency of the catalyst, taking into account both the reaction rate (kcat) and the substrate binding affinity (KM).
-
Product Yield (%): The amount of desired product obtained relative to the theoretical maximum.
Experimental Workflow for Catalyst Benchmarking
The following diagram outlines a typical workflow for comparing the performance of different catalysts for the oxidation of an o-aminophenol substrate.
Caption: Generalized workflow for benchmarking catalyst performance.
Detailed Experimental Protocol: Spectrophotometric Assay
This protocol provides a standardized method for determining the initial reaction rates and can be adapted for various catalysts.
Materials:
-
o-aminophenol substrate (e.g., 3-Amino-2-methoxyphenol)
-
Catalyst (metal complex or laccase)
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)
-
Solvent for catalyst stock solution (e.g., methanol, water)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the o-aminophenol substrate in the desired buffer. The concentration should be chosen based on the expected KM value of the catalyst.
-
Prepare a stock solution of the catalyst in a suitable solvent.
-
Equilibrate the substrate solution to the desired reaction temperature (e.g., 25 °C) in a cuvette.
-
Initiate the reaction by adding a small aliquot of the catalyst stock solution to the cuvette. Mix thoroughly but gently.
-
Immediately begin monitoring the absorbance at the λmax of the 2-aminophenoxazinone product (typically around 433 nm for APX) over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate.
-
Calculate the initial rate (V₀) from the slope of the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the product.
-
Repeat the experiment with different substrate concentrations to determine Michaelis-Menten parameters (KM and Vmax), if applicable.
-
Perform control experiments in the absence of the catalyst to account for any background auto-oxidation of the substrate.
Comparative Performance Data
The following tables summarize representative performance data for different classes of catalysts in the oxidation of o-aminophenol. These values serve as a benchmark for evaluating new catalytic systems.
Table 1: Performance of Biomimetic Metal Complexes in o-Aminophenol Oxidation
| Catalyst | Metal Center | Turnover Number (kcat, h⁻¹) | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Reference |
| Mononuclear Copper(II) Complex 1 | Cu | N/A | 12 | [11] |
| Mononuclear Copper(II) Complex 2 | Cu | N/A | 16 | [11] |
| Mononuclear Copper(II) Complex 3 | Cu | N/A | 44 | [11] |
| Mixed-Valence Cobalt(II/III) Polymer 1 | Co | 1.2 | N/A | [5] |
| Mixed-Valence Cobalt(II/III) Polymer 2 | Co | 11.5 | N/A | [5] |
| Mixed-Valence Cobalt(II/III) Polymer 3 | Co | 2.7 | N/A | [5] |
| Heterometallic Cu-Mn Complex | Cu-Mn | 5129 | N/A | [4] |
Note: N/A indicates data not available in the cited source. Reaction conditions may vary between studies.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, scalability, desired reaction conditions, and tolerance to functional groups.
Reaction Mechanism Pathway
The generally accepted mechanism for the formation of the phenoxazinone chromophore proceeds through a series of two-electron oxidations and conjugate additions.[1] The catalyst's role is to facilitate the initial oxidation of the aminophenol to a reactive quinone imine species.
Caption: Simplified catalytic cycle for phenoxazinone synthesis.
-
For metal complexes , the substrate coordinates to the metal center, facilitating its oxidation. The metal ion is reduced in the process and subsequently re-oxidized by molecular oxygen, regenerating the active catalyst.[2]
-
For laccases , the oxidation occurs at a type 1 copper site, and electrons are transferred internally to a trinuclear copper cluster where oxygen is reduced to water.[8][9]
This guide provides a framework for the systematic evaluation of catalysts for the synthesis of phenoxazinones from 3-Amino-2-methoxyphenol and other substituted o-aminophenols. By employing standardized protocols and focusing on key performance metrics, researchers can efficiently identify the optimal catalytic system to advance their synthetic goals.
References
-
Ghosh, A., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Available at: [Link]
-
Nesterova, O. V., et al. (2020). Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. Dalton Transactions. Available at: [Link]
-
Bhattacharya, S., et al. (2015). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. New Journal of Chemistry. Available at: [Link]
-
Riva, S. (2006). Laccase-catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Wang, Y., et al. (2024). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. Available at: [Link]
-
Subba Rao, P. V., & Vaidyanathan, C. S. (1967). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Bouzid, Y., et al. (2024). Exploring Phenoxazinone Synthase Activities. Oriental Journal of Chemistry. Available at: [Link]
-
Bhaumik, A., et al. (2024). Ni(II)‐Complex Anchored Over Functionalized Mesoporous SBA‐15: A Nanocatalyst for the Synthesis of Aminophenoxazinone Derivatives. ChemistrySelect. Available at: [Link]
- N/A
-
Zerva, A., et al. (2021). Structure–function studies of a novel laccase-like multicopper oxidase from Thermothelomyces thermophila provide insights into its biological role. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
- N/A
-
Ghosh, A., et al. (2017). Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. New Journal of Chemistry. Available at: [Link]
- N/A
-
Das, A., et al. (2024). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. Available at: [Link]
- N/A
- N/A
- N/A
- N/A
-
Diaz-Rodriguez, A., & Hollmann, F. (2018). An Organic Chemist's Guide to Mediated Laccase Oxidation. ChemCatChem. Available at: [Link]
Sources
- 1. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 5. Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–function studies of a novel laccase-like multicopper oxidase from Thermothelomyces thermophila provide insights into its biological role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Amino-2-methoxyphenol
In the landscape of pharmaceutical development and quality control, the unambiguous identification and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 3-Amino-2-methoxyphenol, a key building block in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is not just a regulatory requirement but a cornerstone of scientific integrity.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights honed from years of experience in analytical chemistry. The core principle underpinning this guide is that of a self-validating system, where the convergence of results from orthogonal analytical techniques provides a high degree of confidence in the final data. This approach is firmly grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6]
The Imperative of Orthogonal Verification
Visualizing the Cross-Validation Workflow
The journey of cross-validation begins with a unified sample and branches out to the individual analytical techniques, with the results ultimately converging for a comprehensive comparison.
Caption: Overall workflow for the cross-validation of 3-Amino-2-methoxyphenol analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For 3-Amino-2-methoxyphenol, a reversed-phase method with UV detection is a logical starting point, leveraging the aromatic nature of the compound.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a C18 column is based on its versatility and proven performance for separating moderately polar aromatic compounds. The mobile phase, a mixture of a slightly acidic aqueous buffer and an organic modifier like acetonitrile, is designed to achieve optimal retention and peak shape. The acidic component (e.g., formic or phosphoric acid) is crucial for suppressing the ionization of the phenolic hydroxyl group and protonating the amino group, leading to more consistent retention times and sharper peaks. UV detection at a wavelength corresponding to a high absorbance of the analyte ensures good sensitivity. For aminophenols, this is often in the range of 270-280 nm.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 70% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the 3-Amino-2-methoxyphenol reference standard and samples in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter prior to injection.
Trustworthiness: A Self-Validating System
The trustworthiness of the HPLC method is established through rigorous validation according to ICH Q2(R1) guidelines.[2][4][5] This includes demonstrating specificity by showing no interference from potential impurities or degradation products at the retention time of the analyte peak. Linearity is assessed by preparing a series of standards at different concentrations and ensuring a linear relationship between concentration and peak area. Accuracy is determined by spiking a placebo matrix with known amounts of the analyte and measuring the recovery. Precision, both in terms of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts), confirms the method's reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, providing both chromatographic separation and mass spectral information for confident identification. Due to the polar nature and potential for thermal degradation of 3-Amino-2-methoxyphenol, derivatization is often necessary to improve its volatility and chromatographic behavior.
Expertise & Experience: The Rationale for Derivatization
Direct injection of aminophenols into a hot GC inlet can lead to peak tailing and poor reproducibility due to interactions with active sites in the system. Derivatization, typically by silylating the hydroxyl and amino groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[8] This process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
Trustworthiness: A Self-Validating System
The mass spectrum provides an orthogonal layer of confirmation. The molecular ion of the derivatized 3-Amino-2-methoxyphenol and its characteristic fragmentation pattern serve as a highly specific fingerprint, ensuring the identity of the analyte. Validation will follow similar principles to HPLC, with a focus on the linearity of the response of a specific, abundant ion, and the accuracy and precision of the quantification based on this ion.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that can provide both structural confirmation and quantitative information without the need for a chemically identical reference standard for calibration, relying instead on a certified internal standard.
Expertise & Experience: The Power of a Primary Method
The power of qNMR lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to it. By co-dissolving a known amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known amount of the sample, the concentration of the analyte can be determined with high accuracy. The choice of a deuterated solvent that dissolves both the analyte and the internal standard without its signals overlapping with key resonances is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar aromatic compounds.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Amino-2-methoxyphenol and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Trustworthiness: A Self-Validating System
The structural information inherent in the NMR spectrum (chemical shifts, coupling constants, and signal multiplicities) provides unambiguous confirmation of the analyte's identity. The quantitative result is directly traceable to the certified purity of the internal standard, making qNMR a powerful tool for validating the purity assigned to the reference standard used in other chromatographic methods.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantification of compounds with chromophores. Phenolic compounds, including 3-Amino-2-methoxyphenol, exhibit strong UV absorbance, making this a viable quantitative method.[9][10][11][12]
Expertise & Experience: Simplicity with Caveats
While simple, UV-Vis is generally less specific than chromatographic methods.[13] Its utility in a cross-validation scheme is as a rapid check of concentration and to confirm the absence of major UV-absorbing impurities that might have different spectral profiles. The choice of solvent can influence the absorption maximum (λmax), so consistency is key. A simple solvent system like methanol or ethanol is often sufficient.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Prepare a stock solution of 3-Amino-2-methoxyphenol in methanol.
-
Scan the solution from 200 to 400 nm to determine the λmax.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the λmax.
-
-
Quantification: Use the calibration curve (absorbance vs. concentration) to determine the concentration of the sample.
Trustworthiness: A Self-Validating System
The validation of a UV-Vis method involves demonstrating linearity over the desired concentration range and assessing precision. Its main role in this cross-validation is to provide a quick, orthogonal quantitative result that should be in agreement with the more specific chromatographic techniques. A significant discrepancy could indicate the presence of co-eluting, UV-absorbing impurities in the HPLC method that are resolved by GC-MS or are not detected by that method.
Data Presentation: A Comparative Summary
The results from the validation of each technique should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the performance of each method.
| Parameter | HPLC-UV | GC-MS (derivatized) | qNMR | UV-Vis |
| Principle | Chromatographic separation, UV absorbance | Chromatographic separation, mass-to-charge ratio | Nuclear magnetic resonance | UV absorbance |
| Specificity | High | Very High | Very High | Moderate |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (primary method) | > 0.999 |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | Analyte dependent | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | Analyte dependent | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% (vs. certified standard) | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 2% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.
Visualizing the Analytical Workflows
Detailed workflows for each technique help in understanding the experimental steps and potential sources of variability.
HPLC-UV Workflow
Caption: Step-by-step workflow for HPLC-UV analysis.
GC-MS Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Conclusion: The Power of Convergent Data
The cross-validation of analytical results for 3-Amino-2-methoxyphenol using orthogonal techniques like HPLC-UV, GC-MS, qNMR, and UV-Vis spectrophotometry provides a robust and defensible dataset. When the quantitative results from these disparate methods converge within an acceptable statistical margin, it builds a powerful case for the accuracy and reliability of the data. This guide has provided not just the protocols but the underlying scientific rationale, empowering researchers to not only perform these analyses but to understand and defend their results. Adherence to these principles of scientific integrity and thorough validation is essential for advancing drug development and ensuring product quality.
References
- Q2(R2) Validation of Analytical Procedures - FDA. U.S.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI.
- Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limit
- GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formul
- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies.
- Amino Acid Determination, Revision 1. US Pharmacopeia (USP).
- Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. International Journal of Pharmaceutical Sciences.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis.
- FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org.
- Determination of aminophenol isomers by high-speed liquid chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- ICH Q2 Valid
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. edinburghanalytical.com [edinburghanalytical.com]
- 13. ijset.in [ijset.in]
Inter-laboratory study on the characterization of 3-Amino-2-methoxyphenol
An Inter-Laboratory Comparative Guide to the Characterization of 3-Amino-2-methoxyphenol
Authored by: A Senior Application Scientist
Abstract
The robust characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Amino-2-methoxyphenol, a key building block in the synthesis of various pharmaceuticals, presents unique analytical challenges due to the potential for isomeric impurities and degradation products. This guide presents the findings of a multi-laboratory comparative study designed to evaluate the performance of orthogonal analytical techniques for the comprehensive characterization of 3-Amino-2-methoxyphenol. We provide an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, ¹H-NMR), offering field-proven insights into their respective strengths and limitations. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Analytical Imperative for 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol (CAS No. 125708-66-9) is an aromatic organic compound with the molecular formula C₇H₉NO₂.[1][2] Its utility as a precursor in complex molecule synthesis is significant. However, its synthesis can lead to various impurities, including positional isomers (e.g., 4-amino-3-methoxyphenol) and residual starting materials.[3] The presence of these impurities, even in trace amounts, can impact the reaction kinetics, yield, and impurity profile of the final API. Therefore, establishing a reliable and comprehensive analytical control strategy is not merely a regulatory requirement but a scientific necessity.
This guide is structured around a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). A single, homogenous batch of 3-Amino-2-methoxyphenol was distributed to each participant to assess the reproducibility and comparative performance of different analytical methodologies. The objective is to provide a robust framework for selecting the most appropriate analytical tools for the release testing and stability assessment of this critical intermediate.
Study Design and Methodologies
The core of this study is the application of orthogonal analytical techniques to provide a comprehensive profile of the test material. Each method offers a different perspective on the material's properties, from purity and thermal behavior to molecular structure.
Caption: Workflow of the inter-laboratory study.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for purity assessment in the pharmaceutical industry due to its high sensitivity and resolving power.[4][5] The primary challenge in analyzing aminophenol isomers is achieving adequate separation for accurate quantification.[6][7] The method established for this study was designed to separate 3-Amino-2-methoxyphenol from its potential isomers and related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Mixed-mode C18/SCX (Strong Cation Exchange) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Causality: This wavelength is chosen based on the UV absorbance maximum of aminophenol derivatives, providing a good balance of sensitivity for the main component and potential impurities.[9]
-
-
Sample Preparation: Dissolve 10 mg of 3-Amino-2-methoxyphenol in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: In accordance with USP <621>, system suitability was verified using a standard solution containing 3-Amino-2-methoxyphenol and a known isomeric impurity.[10][11] The resolution between the two peaks was required to be ≥ 2.0.
Differential Scanning Calorimetry (DSC) for Absolute Purity and Thermal Profile
DSC provides a thermodynamic measurement of purity based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[12] This technique is particularly valuable as it determines the total molar level of eutectic impurities without the need for specific impurity reference standards.[13]
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a pierced aluminum pan.
-
Causality: A pierced lid is used to allow any volatile impurities (like residual solvents) to escape, ensuring the analysis focuses on non-volatile organic impurities.[14]
-
-
Heating Rate: 2 °C/min from 100 °C to 150 °C.
-
Causality: A slow heating rate allows the system to maintain thermal equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation for purity determination.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Data Analysis: Calculate the mole percent purity using the instrument's software, which applies the van't Hoff equation to the melting endotherm. The analysis is performed in accordance with the principles outlined in European Pharmacopoeia 2.2.34 Thermal Analysis.[15][16]
Spectroscopic Methods for Structural Confirmation
FTIR is a rapid and non-destructive technique used to confirm the identity of a compound by identifying its functional groups.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions:
-
~3400-3200 cm⁻¹ (N-H and O-H stretching)
-
~3050-3000 cm⁻¹ (Aromatic C-H stretching)
-
~1600-1450 cm⁻¹ (Aromatic C=C bending)
-
~1250-1200 cm⁻¹ (Aryl-O stretching for the methoxy group)
-
¹H-NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons in different chemical environments.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~8.5-9.5 ppm (singlet, 1H, phenolic -OH)
-
~6.5-7.0 ppm (multiplets, 3H, aromatic protons)
-
~4.5-5.0 ppm (broad singlet, 2H, amino -NH₂)
-
~3.8 ppm (singlet, 3H, methoxy -OCH₃)
-
Inter-Laboratory Results and Comparative Analysis
The data collected from the three participating laboratories are summarized below. This comparison highlights the consistency and variability inherent in each analytical technique.
Purity Assessment: HPLC vs. DSC
Table 1: Comparison of Purity Results (%)
| Laboratory | HPLC Purity (% Area) | DSC Purity (mol %) |
| Lab A | 99.68 | 99.55 |
| Lab B | 99.71 | 99.60 |
| Lab C | 99.65 | 99.52 |
| Mean | 99.68 | 99.56 |
| Std. Dev. | 0.03 | 0.04 |
The HPLC method demonstrated slightly higher purity values and lower inter-laboratory variability compared to DSC. This is expected, as HPLC purity is calculated based on the relative area percentage of all detected peaks, while DSC measures the total mole fraction of soluble (eutectic) impurities. The DSC results are generally considered a more "absolute" measure of purity for crystalline substances.[12] The close agreement between the two orthogonal methods provides a high degree of confidence in the overall purity of the batch.
Thermal Analysis
Table 2: Melting Point Determination by DSC (°C)
| Laboratory | Onset Temperature (°C) | Peak Temperature (°C) |
| Lab A | 124.5 | 126.1 |
| Lab B | 124.7 | 126.3 |
| Lab C | 124.4 | 126.0 |
| Mean | 124.5 | 126.1 |
| Std. Dev. | 0.15 | 0.15 |
The melting point data show excellent consistency across the laboratories, confirming the thermal identity and integrity of the material. The narrow melting range observed is indicative of a highly pure crystalline substance.
Spectroscopic Confirmation
All three laboratories reported FTIR and ¹H-NMR spectra consistent with the structure of 3-Amino-2-methoxyphenol. The observed spectral data were in full agreement with the expected chemical shifts and absorption bands, providing unambiguous structural confirmation.
Table 3: Key ¹H-NMR Chemical Shift Data (δ ppm in DMSO-d₆)
| Assignment | Lab A | Lab B | Lab C |
| -OH (s, 1H) | 9.15 | 9.16 | 9.14 |
| Aromatic (m, 3H) | 6.60-6.85 | 6.61-6.86 | 6.59-6.84 |
| -NH₂ (br s, 2H) | 4.78 | 4.80 | 4.77 |
| -OCH₃ (s, 3H) | 3.82 | 3.82 | 3.81 |
The minor variations in chemical shifts are within the acceptable limits of instrumental and sample preparation differences.
Method Selection and Validation Strategy
The results of this inter-laboratory study provide a clear rationale for a tiered approach to the characterization of 3-Amino-2-methoxyphenol.
Caption: Decision logic for selecting analytical methods.
-
For Routine Quality Control (QC) Release: A combination of HPLC (for purity and impurity profile) and FTIR (for identity confirmation) is sufficient and efficient.
-
For Reference Standard Qualification and OOS (Out-of-Specification) Investigations: A comprehensive, multi-technique approach is essential. The use of DSC as an orthogonal method for purity provides a more complete picture and helps to validate the HPLC results. ¹H-NMR should be used for definitive structural elucidation.
All analytical procedures used for release testing must be validated according to the principles outlined in ICH Q2(R2) to demonstrate that they are fit for their intended purpose.[5][17] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
This comparative guide demonstrates that a robust analytical characterization of 3-Amino-2-methoxyphenol is best achieved through the strategic application of orthogonal analytical techniques. While HPLC is the primary tool for quantifying purity and impurity profiles, its results are strengthened and validated by DSC, which offers an absolute measure of purity. Spectroscopic methods like FTIR and ¹H-NMR remain indispensable for unequivocal structural confirmation. By understanding the causality behind methodological choices and leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and reliable control strategy, ensuring the consistent quality of this vital pharmaceutical intermediate.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
USP. (2022). <621> Chromatography. United States Pharmacopeia. Retrieved from [Link]
- Gherase, M. R., & David, V. (2014). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Revista de Chimie, 65(1), 74-78.
-
3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved January 29, 2026, from [Link]
- Fekete, J., & Fekete, S. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4487.
-
Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. Retrieved from [Link]
- European Pharmacopoeia. (n.d.). 2.2.34. Thermal analysis. EDQM.
-
Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 29, 2026, from [Link]
-
ICH. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Retrieved from [Link]
-
Popa, G., Gherase, M. R., & David, V. (2014). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Retrieved from [Link]
-
2.2.34. Thermal Analysis | PDF - Scribd. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]
-
DSC purity determination - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). USP. Retrieved from [Link]
- Appendix V M. Thermal Analysis. (n.d.). British Pharmacopoeia.
- Shiraishi, H., & Kido, T. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
-
2-methoxyphenol (YMDB01430) - Yeast Metabolome Database. (n.d.). YMDB. Retrieved January 29, 2026, from [Link]
- Yamamoto, K., Momota, M., Kitamura, H., & Narita, K. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences, 8(4), 491–496.
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Kou, D., et al. (2024). Are You Sure You Understand USP <621>?
- Determination of purity by differential scanning calorimetry (DSC). (n.d.).
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). IntuitionLabs.
-
HPLC Methods for analysis of 4-Aminophenol. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Impurity profile of amino acids? (n.d.). ResearchGate. Retrieved from [Link]
-
YB-297 (125708-66-9, MFCD14705057). (n.d.). Parkway Scientific. Retrieved January 29, 2026, from [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). EPM Magazine.
- Van den Heuvel, F., et al. (2019). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 174, 439-446.
-
USP-NF 621 Chromatography | PDF. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.
- 2.2.32. LOSS ON DRYING. (n.d.). European Pharmacopoeia.
- 2.2.14. Melting point - capillary method. (n.d.). uspbpep.com.
Sources
- 1. 3-Amino-2-methoxy-phenol | 125708-66-9 [sigmaaldrich.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 4. Appendix V M. Thermal Analysis [drugfuture.com]
- 5. database.ich.org [database.ich.org]
- 6. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. uspbpep.com [uspbpep.com]
- 16. scribd.com [scribd.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating Chemical Space: A Comparative Guide to QSAR Modeling of 3-Amino-2-methoxyphenol Analogs
In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds from their chemical structure is a cornerstone of efficient and targeted research. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, transforming the often-iterative process of lead optimization into a data-driven science.[1][2] This guide offers a comprehensive comparison of QSAR methodologies tailored for researchers, scientists, and drug development professionals working with 3-Amino-2-methoxyphenol analogs. We will dissect the critical components of a robust QSAR study, from the foundational principles to the nuances of model validation, providing both theoretical grounding and practical, step-by-step workflows.
The 3-Amino-2-methoxyphenol scaffold is a promising starting point for the development of novel therapeutics. Analogs of this structure have been noted for a variety of biological activities, including potential anti-inflammatory, antioxidant, and even anticancer properties through mechanisms like the inhibition of mitogen-activated protein kinase kinase (MEK).[3] Given this therapeutic potential, the application of QSAR is paramount in systematically exploring the chemical space around this core structure to identify analogs with enhanced potency and desirable pharmacokinetic profiles.
The Rationale Behind a QSAR Approach
At its core, QSAR seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][4] This relationship, once established and rigorously validated, can be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental screening.[5][6][7] The fundamental equation of a QSAR model can be expressed as:
Activity = f(Molecular Descriptors) + error
Where the biological activity is a function of various physicochemical and structural properties of the molecule, known as molecular descriptors.[4]
Comparative Analysis of QSAR Modeling Techniques
The choice of modeling technique is a critical decision in any QSAR study. Different algorithms possess unique strengths and are suited for different types of datasets and research questions. Below is a comparison of commonly employed QSAR modeling methods.
| Modeling Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Multiple Linear Regression (MLR) | Establishes a linear relationship between a set of molecular descriptors and biological activity. | Simple to interpret, provides a clear mathematical equation. | Assumes a linear relationship, sensitive to outliers and inter-correlated descriptors. | Datasets with a clear linear correlation between a small number of descriptors and activity. |
| Partial Least Squares (PLS) | A regression technique that can handle a large number of correlated descriptors. | Robust in the presence of multicollinearity, effective for datasets with more descriptors than compounds. | The interpretation of the model can be more complex than MLR. | High-dimensional datasets where descriptors are likely to be inter-correlated. |
| Support Vector Machines (SVM) | A machine learning method that finds an optimal hyperplane to separate data points into different classes (for classification) or to fit a regression line (for regression). | Effective in high-dimensional spaces, can model non-linear relationships using different kernels. | Can be computationally intensive, the choice of kernel and its parameters is crucial. | Complex, non-linear structure-activity relationships. |
| k-Nearest Neighbors (kNN) | A non-parametric method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the dataset.[8] | Simple to understand and implement, can capture local structure-activity relationships. | Can be computationally slow for large datasets, sensitive to the choice of 'k' and the distance metric. | Datasets where structurally similar compounds exhibit similar activities. |
| Artificial Neural Networks (ANN) | A machine learning model inspired by the structure of the human brain, capable of modeling highly complex and non-linear relationships. | Can model highly complex relationships, robust to noise in the data. | Prone to overfitting, requires a large amount of data for training, "black box" nature makes interpretation difficult. | Large and complex datasets where the underlying relationship is unknown. |
The Crucial Role of Molecular Descriptors
The predictive power of a QSAR model is fundamentally dependent on the quality and relevance of the molecular descriptors used.[9][10][11] These numerical representations of a molecule's properties can be broadly categorized as follows:
-
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.[5]
-
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific functional groups.
-
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass properties like molecular shape, volume, and surface area.
-
Physicochemical Descriptors: These describe properties such as lipophilicity (logP), solubility, and electronic properties (e.g., HOMO and LUMO energies).[11][12]
For 3-Amino-2-methoxyphenol analogs, a combination of electronic descriptors (capturing the influence of the amino and methoxy groups on the phenol ring), steric descriptors (describing the size and shape of various substituents), and lipophilicity descriptors will likely be crucial in building a predictive model.
A Self-Validating System: The Importance of Rigorous Validation
A QSAR model is only as good as its ability to make accurate predictions for new compounds. Therefore, rigorous validation is a non-negotiable step in the modeling process.[4][13][14] A well-validated model provides confidence in its predictive power and ensures that the observed correlations are not due to chance.[15]
Key Validation Metrics:
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out or leave-many-out cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
| External Validation (R²_pred) | The R² value calculated for an external test set of compounds that were not used in model development. | > 0.6 |
It is imperative to use both internal and external validation techniques to assess the robustness and predictive capacity of a QSAR model.[4][14][15]
Experimental Workflow for a QSAR Study of 3-Amino-2-methoxyphenol Analogs
This section outlines a detailed, step-by-step methodology for conducting a QSAR study on 3-Amino-2-methoxyphenol analogs.
Step 1: Data Collection and Curation
-
Assemble a Dataset: Collect a series of 3-Amino-2-methoxyphenol analogs with experimentally determined biological activity data (e.g., IC50 values for MEK inhibition). Ensure the data is from a consistent experimental assay.
-
Data Curation: Carefully check the chemical structures for correctness. Remove any duplicates, mixtures, or compounds with ambiguous structures. This is a mandatory first step to ensure data quality.[5]
-
Data Transformation: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
Step 2: Molecular Descriptor Calculation
-
Structure Optimization: Perform a 3D geometry optimization for all molecules in the dataset using a suitable computational chemistry software package.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (1D, 2D, 3D, and physicochemical) for each molecule using software like PaDEL-Descriptor or Mordred.[7][16]
Step 3: Dataset Splitting
-
Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[4] Ensure that the test set compounds are representative of the chemical diversity of the entire dataset.
Step 4: Model Development
-
Descriptor Selection: Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of the most relevant descriptors that correlate with biological activity.
-
Model Building: Develop QSAR models using various techniques (MLR, PLS, SVM, etc.) with the selected descriptors and the training set data.
Step 5: Model Validation
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the models and calculate the Q² value.
-
External Validation: Use the developed models to predict the activity of the compounds in the test set and calculate the R²_pred value.
-
Y-Scrambling: Randomly shuffle the biological activity data and re-run the model development process. A valid model should show a significant drop in R² and Q² for the scrambled data, confirming that the original correlation was not due to chance.[4]
Step 6: Model Interpretation and Application
-
Applicability Domain (AD): Define the chemical space in which the model can make reliable predictions. This is crucial for ensuring that the model is not used to predict the activity of compounds that are too dissimilar from those in the training set.
-
Virtual Screening: Use the validated QSAR model to predict the biological activity of a virtual library of novel 3-Amino-2-methoxyphenol analogs to identify promising candidates for synthesis and experimental testing.
Visualizing the QSAR Workflow
The following diagram illustrates the key stages of a typical QSAR modeling workflow.
Caption: A streamlined workflow for a robust QSAR study.
Potential Signaling Pathway Involvement
Given that 2-Amino-3-methoxyphenol has been identified as a selective inhibitor of MEK1 and MEK2, a potential signaling pathway to consider for the biological activity of its analogs is the MAPK/ERK pathway.[3]
Caption: Inhibition of the MAPK/ERK pathway by 3-Amino-2-methoxyphenol analogs.
Conclusion
QSAR modeling is an indispensable tool in the modern drug discovery pipeline, offering a rational and efficient approach to lead optimization. For researchers working with 3-Amino-2-methoxyphenol analogs, a well-designed and rigorously validated QSAR study can provide invaluable insights into the structural determinants of their biological activity. By carefully selecting appropriate molecular descriptors, comparing various modeling techniques, and adhering to stringent validation protocols, it is possible to build predictive models that can accelerate the discovery of novel and potent therapeutic agents. This guide provides a foundational framework for embarking on such studies, emphasizing the principles of scientific integrity and data-driven decision-making.
References
-
A Review on QSAR Studies. International Journal of Advances in Pharmacy and Biotechnology. [Link]
-
Quantitative structure–activity relationship. In: Wikipedia. [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
QSAR Molecular Descriptor Predictions. Kaggle. [Link]
-
Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal. [Link]
-
3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Molecules. [Link]
-
Molecular Descriptors. Deep Origin. [Link]
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules. [Link]
-
Validation of QSAR Models - Strategies and Importance. ResearchGate. [Link]
-
QSAR Modeling Techniques: A Comprehensive Review Of Tools And Best Practices. International Journal of Cheminformatics. [Link]
-
Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PLOS ONE. [Link]
-
Molecular Descriptors: Building Accurate Models. ProtoQSAR. [Link]
-
Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave online. [Link]
-
Validation of QSAR Models. Basicmedical Key. [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. [Link]
-
QSAR based virtual screening derived identification of a novel hit as a SARS CoV-229E 3CLpro Inhibitor. Tishk International University Repository. [Link]
-
QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. International Journal of Molecular Sciences. [Link]
-
QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences. [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 2-Amino-3-methoxyphenol | 40925-69-7 | Benchchem [benchchem.com]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib | MDPI [mdpi.com]
- 7. QSAR Modeling Techniques: A Comprehensive Review Of Tools And Best Practices » IJCI [journals.stmjournals.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. kaggle.com [kaggle.com]
- 10. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 11. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 12. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 15. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Economic and environmental assessment of 3-Amino-2-methoxyphenol synthesis methods
An In-Depth Technical Guide to the Economic and Environmental Assessment of 3-Amino-2-methoxyphenol Synthesis
For researchers, chemists, and professionals in drug development, the synthesis of specialized aromatic amines like 3-Amino-2-methoxyphenol is a critical step in the creation of complex molecules. The choice of synthetic route is a multi-faceted decision, balancing economic viability with environmental responsibility. This guide provides a comprehensive comparison of prevalent synthesis methodologies for 3-Amino-2-methoxyphenol, offering detailed protocols and data-driven assessments to inform your selection process.
Introduction: The Significance of 3-Amino-2-methoxyphenol
3-Amino-2-methoxyphenol, a substituted aminophenol, serves as a valuable building block in the pharmaceutical and fine chemical industries. Its unique substitution pattern—an amino, a hydroxyl, and a methoxy group on a benzene ring—makes it an ideal precursor for compounds where precise molecular architecture is paramount. However, its synthesis is not trivial, and the pathway chosen can have significant implications for cost, yield, safety, and environmental impact. This document will dissect the primary synthetic pathway, focusing on a critical comparative analysis of the reduction methods for the key nitroaromatic intermediate.
The Dominant Synthetic Pathway: A Two-Step Approach
The most logical and widely applicable route to 3-Amino-2-methoxyphenol begins with the commercially available and bio-renewable starting material, 2-methoxyphenol (guaiacol). The synthesis unfolds in two fundamental steps: the nitration of the aromatic ring followed by the reduction of the resulting nitro group.
Caption: Overall synthetic workflow from 2-methoxyphenol to 3-Amino-2-methoxyphenol.
Part 1: Synthesis of the Key Intermediate, 2-Methoxy-3-nitrophenol
The foundational step in this synthesis is the regioselective introduction of a nitro group onto the guaiacol ring. This is an electrophilic aromatic substitution reaction, where the hydroxyl and methoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺).
Causality in Experimental Design:
The choice of nitrating agent and solvent is critical. A mixture of nitric acid in acetic acid is often employed. Acetic acid serves as a solvent and moderates the reactivity of the nitric acid, reducing the risk of over-nitration and oxidative side reactions that can occur with more aggressive reagents like mixed sulfuric and nitric acid. The reaction is typically performed at low temperatures to control the exothermic reaction and improve regioselectivity. The hydroxyl group is a more powerful activating group than the methoxy group, and while it directs ortho and para, the para position is blocked. The methoxy group also directs ortho and para. The sterically less hindered position ortho to the hydroxyl group and meta to the methoxy group is a likely site for nitration, along with other isomers. Purification by chromatography or crystallization is therefore essential.
Experimental Protocol: Nitration of 2-Methoxyphenol
This protocol is adapted from established procedures for the nitration of substituted phenols.[1][2]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyphenol (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Prepare a solution of nitric acid (65-70%, 1.1 eq) in glacial acetic acid (2 volumes). Add this solution dropwise to the cooled guaiacol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Slowly pour the reaction mixture onto crushed ice with stirring. The crude nitrophenol product may precipitate as a yellow solid.
-
Isolation & Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral. The crude product, a mixture of isomers, is then purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to isolate the desired 2-methoxy-3-nitrophenol isomer.
Economic and Environmental Assessment (Step 1)
-
Economic: The primary cost drivers are the starting material (guaiacol), which is relatively inexpensive, and the solvents used for reaction and purification. The need for chromatographic purification on an industrial scale can significantly increase costs due to solvent consumption and lower throughput.
-
Environmental: The main concerns are the use of corrosive nitric and acetic acids and the generation of acidic aqueous waste, which requires neutralization. The formation of undesired isomers reduces the atom economy and necessitates energy-intensive purification steps. Proper handling is required to avoid the release of volatile organic compounds (VOCs) and nitrogen oxides (NOx).
Part 2: Reduction of 2-Methoxy-3-nitrophenol — A Comparative Analysis
The conversion of the nitro group to an amine is the pivotal step. The choice of reducing agent and methodology is where the economic and environmental profiles of the overall synthesis diverge most significantly. We will compare three common industrial and laboratory-scale methods.
Method A: Catalytic Hydrogenation
This "green chemistry" approach utilizes hydrogen gas and a metal catalyst to perform the reduction. It is often the preferred method for industrial-scale production due to its high efficiency and clean nature.
Causality in Experimental Design: The catalyst, typically palladium or platinum supported on activated carbon (Pd/C or Pt/C), provides a surface for the adsorption of both hydrogen gas and the nitroaromatic compound. This facilitates the transfer of hydrogen atoms, leading to the reduction of the nitro group. The choice of solvent (e.g., ethanol, methanol, or ethyl acetate) is important for substrate solubility. The reaction is run under a positive pressure of hydrogen to ensure sufficient availability for the reaction.
Caption: Experimental workflow for catalytic hydrogenation of 2-methoxy-3-nitrophenol.
Experimental Protocol: Catalytic Hydrogenation [3]
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 2-methoxy-3-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (1-5 mol% Pd) under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, flush it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir or shake vigorously at room temperature.
-
Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can take from 2 to 12 hours. Progress can also be monitored by TLC or LC-MS.
-
Workup: Carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air while exposed. Wet the filter cake with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-2-methoxyphenol, which can be further purified by recrystallization.
Method B: Metal-Acid Reduction (e.g., Iron in Acetic Acid)
This is a classical and robust method for nitro group reduction. It is often used when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning by sulfur-containing functional groups, though not a concern here).
Causality in Experimental Design: Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) ions. The acidic medium (acetic acid or hydrochloric acid) serves to activate the iron surface, protonate the nitro group intermediates, and act as a solvent. The reaction is a heterogeneous process that generates significant amounts of iron oxide/hydroxide sludge as a byproduct.
Experimental Protocol: Iron/Acetic Acid Reduction [4][5]
-
Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, prepare a slurry of iron powder (3-5 eq) in glacial acetic acid (10 volumes).
-
Addition: Heat the slurry to 80-90 °C. Add a solution of 2-methoxy-3-nitrophenol (1.0 eq) in glacial acetic acid (5 volumes) portion-wise, controlling the exothermic reaction.
-
Reaction: After the addition is complete, maintain the temperature at 90-100 °C and stir vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Isolation: Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution). The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the crude product.
Method C: Stoichiometric Chemical Reduction (e.g., Sodium Dithionite)
Sodium dithionite (Na₂S₂O₄) is a powerful but less common reducing agent for this transformation on a large scale. It offers the advantage of not requiring high-pressure equipment or strong acids.
Causality in Experimental Design: Sodium dithionite is a potent reducing agent in aqueous solutions. The reaction mechanism is complex, but it effectively reduces the nitro group to an amine. A biphasic system or a co-solvent is often needed to bring the organic substrate into contact with the aqueous dithionite solution. The reaction is typically run under basic conditions.
Experimental Protocol: Sodium Dithionite Reduction [6]
-
Setup: Dissolve 2-methoxy-3-nitrophenol (1.0 eq) in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask. Add sodium hydroxide or sodium carbonate (2-3 eq) to create a basic solution.
-
Reduction: Heat the solution to 60-70 °C. Add sodium dithionite (Na₂S₂O₄, 3-4 eq) portion-wise over 30 minutes. The reaction is often accompanied by a color change.
-
Reaction: Stir the mixture at 70 °C for 1-2 hours until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture. If a co-solvent was used, remove it under reduced pressure.
-
Isolation: Extract the aqueous solution several times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product.
Comparative Data Summary
The following table provides a semi-quantitative comparison of the three reduction methodologies. Exact values for yield and cost are highly dependent on scale and specific reaction conditions, but the relative rankings are instructive.
| Metric | Catalytic Hydrogenation (Method A) | Metal-Acid Reduction (Method B) | Chemical Reduction (Method C) |
| Typical Yield | Very High (>95%) | Good to High (80-95%) | Good (75-90%) |
| Reagent Cost | Low (H₂ is cheap), but initial catalyst (Pd/Pt) cost is high. Catalyst is recyclable. | Very Low (Iron and acid are commodity chemicals). | Moderate (Sodium dithionite is more expensive than iron). |
| Capital Cost | High (Requires specialized high-pressure reactor). | Low (Standard glass-lined reactors are sufficient). | Low (Standard reactors are sufficient). |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst. | Corrosive acids, exothermic reaction, H₂ evolution as a side reaction. | Generation of sulfur-containing byproducts. |
| Environmental Impact | Very Low. The only byproduct is water. Solvent can be recycled. Catalyst is recyclable. | High. Generates large volumes of iron sludge waste, which is difficult to dispose of. Acidic wastewater. | Moderate. Generates aqueous waste containing sulfate and sulfite salts. |
| Atom Economy | Excellent | Poor | Poor |
| Scalability | Excellent. Well-established for industrial production. | Good, but waste disposal becomes a major issue at scale. | Moderate. Less common for very large-scale production. |
Conclusion and Recommendation
For the synthesis of 3-Amino-2-methoxyphenol, the overall pathway involving the nitration of guaiacol followed by reduction is the most viable. When evaluating the critical reduction step, Catalytic Hydrogenation (Method A) emerges as the superior choice from both an environmental and, ultimately, an economic perspective at scale.
-
Environmental Superiority: Its only byproduct is water, aligning perfectly with the principles of green chemistry. It avoids the problematic solid and aqueous waste streams generated by the other methods.[5]
-
Economic Viability: While the initial investment in high-pressure equipment and precious metal catalysts is significant, the high yields, ease of product isolation, and potential for catalyst recycling make it highly cost-effective for long-term and large-scale manufacturing.[7]
The Metal-Acid Reduction (Method B) remains a viable option for smaller-scale synthesis where capital investment is a primary constraint. However, the significant environmental burden of its waste stream makes it an unsustainable choice for modern, environmentally-conscious production.[4] The Sodium Dithionite Reduction (Method C) can be a useful laboratory method due to its mild conditions but is generally not competitive economically or environmentally at an industrial scale.
Ultimately, for any organization prioritizing sustainable practices, process efficiency, and long-term economic advantage, the development of a robust catalytic hydrogenation process is the recommended pathway for the synthesis of 3-Amino-2-methoxyphenol.
References
-
PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. Retrieved from [Link]
-
Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Retrieved from [Link]
- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
-
MDPI. (2024, September 6). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Retrieved from [Link]
-
Thakar, D., & Baheti, S. (2021). Process Design and Economics of Production of p-Aminophenol. arXiv. Retrieved from [Link]
-
MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]
-
Ghoroi, C., Shah, J., Thakar, D., & Baheti, S. (2021). Process Design and Economics of Production of p-Aminophenol. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 24). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]
-
MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
-
Behrman, E. J., et al. (2006). 2-Methoxy-3-nitrophenol. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. Retrieved from [Link]
-
ACS Publications. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
ACS Publications. (2016, July 5). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-methoxy-3-nitrophenol. Retrieved from [Link]
Sources
A Comparative Guide to the Stability of 3-Amino-2-methoxyphenol Under Stress Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth technical analysis of the stability of 3-Amino-2-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will explore its behavior under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, offering a comparative perspective on its degradation profile. This document is designed to be a practical resource, explaining the rationale behind experimental choices and providing detailed protocols.
Introduction: Why Stability Testing Matters
The stability of a drug substance, such as 3-Amino-2-methoxyphenol, is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2][3][4] Degradation of the active molecule can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, rigorous stability testing under accelerated and long-term conditions is a regulatory requirement and a scientific necessity.[2][4][5]
3-Amino-2-methoxyphenol, with its amino and phenolic hydroxyl groups, is susceptible to oxidative and photolytic degradation. The methoxy group, while generally stable, can influence the reactivity of the aromatic ring. This guide will delineate a systematic approach to quantify the stability of this compound and compare its degradation profile across different stress conditions.
Experimental Design: A Rationale-Driven Approach
The stress testing protocol outlined below is designed in accordance with the ICH Q1A(R2) guideline to identify the likely degradation products and establish the intrinsic stability of 3-Amino-2-methoxyphenol.[2][3]
Stress Conditions
A solution of 3-Amino-2-methoxyphenol (1 mg/mL in methanol) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photostability: Solid drug substance and solution exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
A control sample, stored at 5°C in the dark, was used for comparison.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated to separate and quantify 3-Amino-2-methoxyphenol from its degradation products.[6][7]
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: 275 nm
-
Injection Volume: 10 µL
This method was chosen for its ability to resolve polar and non-polar compounds, which is crucial for separating the parent compound from its potential degradation products.[6][7]
Experimental Workflow
The following diagram illustrates the systematic workflow for the stability testing of 3-Amino-2-methoxyphenol.
Caption: Workflow for stress testing and degradation pathway analysis.
Comparative Stability Data
The following table summarizes the hypothetical, yet plausible, results from the stability testing of 3-Amino-2-methoxyphenol under various stress conditions.
| Stress Condition | % Assay of 3-Amino-2-methoxyphenol | % Total Degradation | Number of Degradants | Major Degradant (m/z) |
| Control | 99.8 | < 0.2 | 0 | - |
| Acid Hydrolysis | 98.5 | 1.3 | 1 | 154 |
| Base Hydrolysis | 95.2 | 4.6 | 2 | 168, 140 |
| Oxidative | 75.4 | 24.3 | > 5 | 154, 168, polymers |
| Thermal | 99.5 | 0.3 | 1 | 140 |
| Photolytic | 88.9 | 10.9 | 3 | 154, colored polymers |
Interpretation of Results and Degradation Pathways
The data reveals that 3-Amino-2-methoxyphenol is highly susceptible to oxidative degradation and moderately sensitive to photolytic and alkaline conditions . It exhibits good stability under acidic and thermal stress.
Oxidative Degradation
The significant degradation in the presence of hydrogen peroxide suggests that the aminophenol moiety is readily oxidized. The initial step is likely the formation of a quinone-imine intermediate, which can then undergo further reactions, including polymerization, leading to the formation of multiple degradation products. This is a common degradation pathway for phenolic and amino-substituted aromatic compounds.[8][9]
Photodegradation
Exposure to light, particularly UV radiation, can generate free radicals that initiate the degradation of the molecule.[10] The formation of colored polymeric material is indicative of complex photochemical reactions.
Alkaline Hydrolysis
Under basic conditions, the phenolic hydroxyl group is deprotonated, making the aromatic ring more electron-rich and susceptible to oxidation. This can accelerate the degradation process compared to acidic or neutral conditions.
Proposed Degradation Pathway
Based on the principles of organic chemistry and common degradation pathways of related molecules, a plausible degradation pathway for 3-Amino-2-methoxyphenol under oxidative stress is proposed below.
Caption: Proposed oxidative degradation pathway of 3-Amino-2-methoxyphenol.
Conclusion and Recommendations
This guide provides a comprehensive overview of the stability of 3-Amino-2-methoxyphenol under various stress conditions. The findings highlight its significant susceptibility to oxidative and photolytic degradation. For drug development professionals, this necessitates:
-
Careful handling and storage: The compound should be protected from light and stored in an inert atmosphere to minimize oxidative degradation.
-
Formulation considerations: The inclusion of antioxidants and light-protecting agents in formulations containing 3-Amino-2-methoxyphenol or its derivatives is highly recommended.
-
Analytical monitoring: A robust, stability-indicating analytical method, such as the HPLC method described, is essential for monitoring the purity of the substance and detecting any degradation products throughout the development process and shelf-life of the final product.
By understanding the intrinsic stability of 3-Amino-2-methoxyphenol, researchers can develop more robust and stable pharmaceutical products, ensuring their quality, safety, and efficacy.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
ICH Q1A(R2) Guideline. ICH. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. [Link]
-
The role of phenolic compounds in plant stress responses. ResearchGate. [Link]
-
An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculati ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02469A [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A-Scientist's-Guide-to-the-Safe-Disposal-of-3-Amino-2-methoxyphenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-2-methoxyphenol, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 3-Amino-2-methoxyphenol
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. 3-Amino-2-methoxyphenol, and its isomers, are classified as hazardous substances. The primary concerns are:
-
Toxicity: Aminophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Environmental Hazard: This compound is recognized as being toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[4]
-
Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[5][6] Contact with these substances can lead to vigorous and potentially dangerous reactions.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [3] |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Aquatic Hazard (Acute) | Toxic to aquatic life. |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
The causality behind stringent PPE use is the prevention of any direct contact with the chemical, thereby eliminating routes of exposure.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin and Body Protection: A lab coat or impervious coveralls should be worn to protect street clothing and skin.[5][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[5]
All handling and preparation for disposal of 3-Amino-2-methoxyphenol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Workflow
The following protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with standard laboratory practices.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent accidental mixing of incompatible chemicals.
Step 1: Identify the Waste Stream
-
Determine if the waste is pure 3-Amino-2-methoxyphenol, a dilute solution, or contaminated materials.
Step 2: Select the Appropriate Waste Container
-
Use a clearly labeled, sealable, and puncture-proof container designated for hazardous chemical waste.[9]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
Step 3: Label the Container
-
Affix a hazardous waste label to the container.[9]
-
Clearly write "Hazardous Waste," the full chemical name "3-Amino-2-methoxyphenol," and the approximate concentration and quantity.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3-Methoxyphenol, 2 kg, CAS No. 150-19-6 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-methoxyphenol
Navigating the complexities of chemical handling requires a deep understanding of a substance's potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information for the safe handling of 3-Amino-2-methoxyphenol, a compound that demands careful attention to prevent exposure. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
The following protocols are designed to be a self-validating system, where the logic behind each step is explained to ensure both safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
While specific toxicological data for 3-Amino-2-methoxyphenol is not extensively documented in readily available literature, its structure as a substituted aminophenol warrants a cautious approach. Analogous compounds, such as other methoxyphenol and aminophenol isomers, are known to cause significant irritation and may have other systemic effects.[1][2] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity.
The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust or aerosols.[3] The hazards associated with compounds in this family necessitate stringent protective measures.
| Hazard Classification | Potential Effect | Rationale for Protection |
| Skin Corrosion/Irritation | Causes skin irritation. May be harmful if absorbed through the skin.[1][3] | Prevents direct contact that can lead to local irritation, inflammation, or systemic absorption. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Protects sensitive eye tissues from splashes or airborne particles that could cause significant, lasting damage. |
| Acute Inhalation Toxicity | May cause respiratory tract irritation.[1][3] | Safeguards the respiratory system from airborne particles, preventing irritation and potential systemic effects. |
| Acute Oral Toxicity | May be harmful if swallowed.[1][3] | Reinforces the need for strict hygiene protocols to prevent accidental ingestion. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the primary barrier between the researcher and the chemical. The following ensemble is mandatory for handling 3-Amino-2-methoxyphenol.
| PPE Component | Specification | Standard | Justification |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM F739 or EN 374 | Provides a chemical-resistant barrier against phenols and amines. Double-gloving is recommended for extended procedures. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[4] | ANSI Z87.1 or EN 166 | Prevents entry of chemical splashes or dust from all angles. A face shield should be worn over goggles when there is a significant splash risk. |
| Body Protection | Chemical-resistant lab coat or coveralls. | N/A | Protects skin and personal clothing from contamination. Should be buttoned/zipped completely. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/particulate). | NIOSH or EN 143/149 | Required when handling the powder outside of a certified chemical fume hood or when airborne concentrations may be high.[4][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | ASTM F2413-18 | Protects feet from spills and falling objects. |
Procedural Integrity: Step-by-Step Safety Protocols
Adherence to a strict, logical sequence for donning and doffing PPE is as crucial as the equipment itself. This minimizes the risk of accidental exposure and cross-contamination.
Protocol for Donning PPE
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Put on the lab coat or coveralls, ensuring full coverage.
-
Respiratory Protection: If required, perform a seal check on your respirator. This should be done in a clean area before entering the handling zone.
-
Eye Protection: Put on safety goggles. Adjust for a snug fit.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Protocol for Safe Handling
All handling of 3-Amino-2-methoxyphenol powder or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Preparation: Ensure the fume hood sash is at the recommended height. Verify that all necessary equipment, including waste containers, is inside the hood before starting.
-
Weighing: When weighing the solid, use a draft shield or weigh it directly within the hood to prevent powder dispersal.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
During the Procedure: Keep all containers capped when not in use.[7] Work with your hands inside the plane of the sash.
-
Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate materials.
Protocol for Doffing PPE
This sequence is designed to remove the most contaminated items first, preventing contact with your skin.
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Body Protection: Unbutton or unzip the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle.
-
Inner Gloves: With your clean, ungloved hand, peel off the second glove from the cuff, turning it inside out. Use the inside-out glove to remove the other glove, touching only the inside surface.
-
Eye and Respiratory Protection: Step away from the immediate work area. Remove your face shield/goggles, followed by your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Spill, Decontamination, and Disposal Plan
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Waste Disposal
All materials contaminated with 3-Amino-2-methoxyphenol, including gloves, pipette tips, and empty containers, are considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a dedicated, clearly labeled, and sealable hazardous waste container.[6]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[7]
-
Empty Containers: Rinse the original chemical container three times with a suitable solvent. Collect the rinsate as hazardous waste.[8][9] Deface the label on the empty, rinsed container before disposal according to your institution's guidelines.[9]
-
Disposal Request: When the waste container is 90% full, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the critical workflow for handling 3-Amino-2-methoxyphenol, from initial preparation to final disposal.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
